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  • Product: 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride
  • CAS: 1280721-66-5

Core Science & Biosynthesis

Foundational

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Abstract The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical resear...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Ambiguity in structure can lead to erroneous interpretations of biological activity, flawed patent claims, and significant safety concerns. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. Moving beyond a simple recitation of data, this document details the strategic rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the synthesis of information to build an irrefutable structural proof. We will employ a suite of modern analytical methods, including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full complement of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This guide is intended for researchers, scientists, and drug development professionals who require a practical and rigorous framework for small molecule characterization.

Introduction and Proposed Structure

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a substituted aminopropanol derivative. Compounds within this class are valuable intermediates in organic synthesis and can serve as building blocks for pharmacologically active molecules. The presence of a chiral center at the C2 position, a hydrophilic aminopropanol backbone, and a lipophilic methoxyphenyl group gives this molecule a distinct physicochemical profile.

Given its synthesis route, the proposed structure is as follows. A clear and consistent atom numbering system is established for the purpose of unambiguous spectral assignment throughout this guide. The hydrochloride salt form dictates that the primary amine will be protonated, existing as an ammonium cation.

Proposed Structure and Atom Numbering:

Caption: Proposed structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride with atom numbering.

Analytical Strategy: A Self-Validating Workflow

G cluster_0 Initial Assessment cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MassSpec Mass Spectrometry (HRMS) Determine Molecular Formula HNMR 1H NMR Proton Environments & Splitting MassSpec->HNMR IRSpec IR Spectroscopy Identify Functional Groups IRSpec->HNMR CNMR 13C NMR & DEPT Carbon Environments & Types HNMR->CNMR COSY 1H-1H COSY 3J(H,H) Spin Systems CNMR->COSY HSQC 1H-13C HSQC Direct C-H Attachments COSY->HSQC HMBC 1H-13C HMBC Long-Range C-H Connectivity HSQC->HMBC Synthesis Synthesize All Data HMBC->Synthesis Confirmation Unambiguous Structure Confirmed Synthesis->Confirmation

Caption: The logical workflow for comprehensive structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to confirm the molecular formula. High-resolution mass spectrometry provides the requisite mass accuracy to distinguish between elemental compositions that may be nominally identical at low resolution. For a polar, pre-charged molecule like our target, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a "soft" ionization method that typically preserves the molecular ion, minimizing fragmentation and simplifying spectral interpretation.

Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1 v/v).

  • Instrumentation: Agilent 6230 TOF LC/MS or equivalent.

  • Ionization Mode: ESI, Positive.

  • Analysis: Direct infusion at 5 µL/min.

  • Data Acquisition: Scan range of m/z 50-500.

Expected Results & Interpretation: The molecule of interest is a hydrochloride salt. In the ESI source, we expect to observe the cationic species, which is the protonated free base.

  • Free Base Formula: C₁₁H₁₇NO₂

  • Exact Mass of Free Base: 195.1259

  • Cationic Species (Observed): [C₁₁H₁₇NO₂ + H]⁺ = C₁₁H₁₈NO₂⁺

  • Theoretical m/z: 196.1332

An observed m/z value within 5 ppm of the theoretical value (e.g., 196.1332 ± 0.0010) provides strong evidence for the molecular formula C₁₁H₁₈NO₂⁺, thereby confirming the elemental composition.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By exposing a sample to infrared radiation, we can excite molecular vibrations at specific frequencies, which correspond to particular chemical bonds. For this molecule, we are looking for definitive evidence of hydroxyl (-OH), ammonium (-NH₃⁺), ether (C-O-C), and aromatic (C=C) groups.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.

  • Instrumentation: PerkinElmer Spectrum Two FT-IR or equivalent.

  • Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeStructural Moiety
3400-3200 (broad)O-H StretchAlcohol (-OH)
3200-2800 (broad)N-H StretchAmmonium (-NH₃⁺)
3100-3000C-H Stretch (sp²)Aromatic Ring
2980-2850C-H Stretch (sp³)Aliphatic Chain
~1610, ~1515C=C StretchAromatic Ring
~1580N-H Bend (asymmetric)Ammonium (-NH₃⁺)
~1250 (strong)C-O-C Stretch (asymmetric aryl-alkyl)Methoxy Group[1]
~1030 (strong)C-O Stretch (primary alcohol)-CH₂OH Group

The presence of these characteristic absorption bands provides qualitative confirmation of the key functional groups, which is entirely consistent with the proposed structure. The broadness of the O-H and N-H stretches is a hallmark of hydrogen bonding, which is expected in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the complete molecular framework.

Protocol: General NMR

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to ensure solubility and allows for the exchange of labile -OH and -NH₃⁺ protons, simplifying the spectrum.

  • Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Standard: Internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆) set to 0.00 ppm.

¹H NMR: The Proton Skeleton

Expertise & Experience: The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The chemical shift of each proton is dictated by its local electronic environment, and the splitting pattern (multiplicity) indicates the number of neighboring protons.

Predicted ¹H NMR Data (in D₂O):

LabelChemical Shift (ppm, est.)MultiplicityIntegrationAssignment
H6/H8~7.25d, J ≈ 8.5 Hz2HAromatic (ortho to alkyl)
H5/H9~6.95d, J ≈ 8.5 Hz2HAromatic (ortho to OMe)
H10~3.78s3HMethoxy (-OCH₃)
H1a, H1b~3.60 - 3.75m2H-CH₂OH
H3a, H3b~3.10 - 3.25m2H-CH₂NH₃⁺
H2~2.95m1H-CH- (methine)

Note: In D₂O, the -OH and -NH₃⁺ protons will exchange with deuterium and become invisible. The protons on C1 and C3 are diastereotopic due to the adjacent C2 chiral center, and are thus expected to be chemically non-equivalent, potentially leading to complex multiplets (m). The aromatic protons form a classic AA'BB' system, which often appears as two distinct doublets for para-substituted rings.[2]

¹³C NMR and DEPT: The Carbon Backbone

Expertise & Experience: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment.

Predicted ¹³C NMR Data (in D₂O):

LabelChemical Shift (ppm, est.)DEPT-135DEPT-90Assignment
C7~158--Aromatic (C-OMe)
C5/C9~131++Aromatic CH
C4~130--Aromatic (C-ipso)
C6/C8~115++Aromatic CH
C1~64---CH₂OH[3]
C10~55+-Methoxy (-OCH₃)
C2~48++-CH- (methine)
C3~42---CH₂NH₃⁺

Note: Quaternary carbons (C4, C7) are visible in the standard ¹³C spectrum but absent in DEPT spectra. The DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. The DEPT-90 spectrum will only show CH signals. This combination allows for the confident assignment of each carbon type.

2D NMR: Assembling the Pieces

Expertise & Experience: 2D NMR experiments are the definitive tools for establishing molecular connectivity. They correlate signals from different nuclei, allowing us to trace the bonding network from one end of the molecule to the other.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³J). We expect to see correlations that trace the entire aliphatic spin system: H1 ↔ H2 ↔ H3 . We also expect to see a correlation between the adjacent aromatic protons: H5/H9 ↔ H6/H8 .

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is the ultimate assignment tool, correlating each proton signal directly to the carbon to which it is attached. It provides a one-bond (¹J) C-H correlation map. For example, the singlet at ~3.78 ppm will correlate to the carbon signal at ~55 ppm, definitively assigning them as the -OCH₃ group.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J). It is instrumental in connecting different spin systems and confirming the placement of quaternary carbons and heteroatoms.

Key Expected HMBC Correlations:

Caption: Key HMBC correlations confirming the molecular framework.

  • H10 → C7: The methoxy protons correlating to the oxygen-bearing aromatic carbon connects the methoxy group to the ring.

  • H6/H8 → C4: The aromatic protons correlating to the ipso-carbon C4 connects the aromatic ring to the propanol chain.

  • H2 → C4, C1, C3: The central methine proton (H2) correlating to the carbons of the alcohol (C1), amine (C3), and the ipso-aromatic carbon (C4) unequivocally establishes this carbon as the linchpin of the molecule.

  • H1 → C2 & H3 → C2: Correlations from the terminal methylene protons back to the central methine carbon confirm the propanol backbone.

Conclusion: Synthesis of Evidence

The structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is confirmed through the congruent and self-validating data from multiple analytical techniques.

  • HRMS established the correct molecular formula (C₁₁H₁₇NO₂).

  • IR Spectroscopy confirmed the presence of all key functional groups: hydroxyl, ammonium, aryl-alkyl ether, and an aromatic ring.

  • ¹H and ¹³C NMR provided the precise number and type of proton and carbon environments, consistent with the proposed structure.

  • COSY mapped the proton-proton spin systems of the aliphatic chain and the aromatic ring.

  • HSQC unambiguously linked each proton to its directly attached carbon.

  • HMBC provided the final, irrefutable proof of connectivity, linking the methoxy group to the aromatic ring and the aromatic ring to the central carbon of the aminopropanol backbone.

The collective evidence from these orthogonal techniques leaves no room for ambiguity. The data is fully consistent with the proposed structure and serves as a robust analytical package for the identification and quality control of this compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12814072, 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • IUCr (2016). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]

  • NIST (n.d.). 1-Propanol, 3-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bartleby (2021). IR Spectrum Of Anisole. Retrieved from [Link]

  • Doc Brown's Chemistry (2025). The 13C NMR spectrum of propan-1-ol. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Executive Summary 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS: 1280721-66-5) is a highly versatile 1,3-amino alcohol derivative characterized by a para-methoxy substituted aryl ring at the C2 position[1]. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS: 1280721-66-5) is a highly versatile 1,3-amino alcohol derivative characterized by a para-methoxy substituted aryl ring at the C2 position[1]. In modern medicinal chemistry and drug development, this structural motif serves as a privileged scaffold. It is frequently utilized as a critical precursor for the synthesis of neuroactive compounds, chiral ligands, and conformationally restricted heterocycles[2]. The conversion of the free base to the hydrochloride salt ensures long-term bench stability, prevents atmospheric degradation (such as carbamate formation via CO₂ absorption), and drastically improves aqueous solubility for downstream biological assays[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for designing orthogonal protection strategies and predicting its behavior in biphasic extraction systems.

PropertyValue
Chemical Name 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride
CAS Number 1280721-66-5
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
Physical Form Crystalline solid
Core Scaffold 1,3-amino alcohol
Key Functional Groups Primary amine (protonated), primary alcohol, methoxyarene

Data synthesized from commercial chemical databases[1],[3].

Synthetic Methodologies & Causality

The synthesis of 3-amino-2-arylpropan-1-ol derivatives requires careful control of chemoselectivity to avoid spontaneous intramolecular cyclization (lactamization)[4]. The most robust, field-proven methodology adapts the Gabriel synthesis via a phthalimide intermediate, followed by an Ing-Manske deprotection[5].

G A 2-(4-methoxyphenyl)propane-1,3-diol B Mono-TBS Protected Intermediate A->B TBS-Cl, Imidazole C Phthalimide Substituted Precursor B->C Phthalimide, PPh3, DIAD D 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Free Base) C->D Hydrazine Hydrate, EtOH E 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl (CAS: 1280721-66-5) D->E HCl in Dioxane

Synthetic workflow for CAS 1280721-66-5 via Gabriel synthesis.

Step-by-Step Experimental Protocol

Phase 1: Mitsunobu C-N Bond Formation

  • Procedure: To a solution of 3-((tert-butyldimethylsilyl)oxy)-2-(4-methoxyphenyl)propan-1-ol (1.0 eq) and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF, add phthalimide (1.2 eq). Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Stir at room temperature for 12 hours[4].

  • Causality: The provides mild, stereospecific activation of the primary alcohol. PPh₃ and DIAD form a betaine intermediate that activates the hydroxyl group, allowing the weakly nucleophilic phthalimide to attack without disturbing the TBS ether[4].

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 4:1) must show the complete disappearance of the starting alcohol and the emergence of a less polar, strongly UV-active spot (the phthalimide adduct).

Phase 2: Ing-Manske Deprotection

  • Procedure: Dissolve the phthalimide intermediate in ethanol (0.2 M). Add hydrazine hydrate (3.0 eq) and heat the mixture to 80 °C for 3.5 hours[5].

  • Causality: Hydrazine acts as a powerful alpha-effect nucleophile, selectively attacking the imide carbonyls. This forms a cyclic phthalhydrazide byproduct. Because phthalhydrazide is highly insoluble in cold ethanol, it drives the reaction equilibrium forward and allows the free amine to be isolated via simple filtration, bypassing the need for complex silica gel chromatography[5].

  • Self-Validation Checkpoint: The reaction is validated by the formation of a voluminous, white precipitate (phthalhydrazide) upon cooling the reaction mixture to 0 °C.

Phase 3: Global Deprotection & Salt Formation

  • Procedure: Suspend the crude TBS-protected amino alcohol in anhydrous diethyl ether and add 4M HCl in dioxane (2.0 eq) dropwise at 0 °C. Stir for 2 hours, filter the resulting precipitate, and wash with cold ether.

  • Causality: The strong anhydrous acid serves a dual purpose: it rapidly cleaves the silyl ether (TBS) to reveal the primary alcohol, and it simultaneously protonates the primary amine. This single-step operation forces the target to precipitate out of the non-polar solvent as a highly pure crystalline solid, preventing the free base from undergoing oxidative degradation[3].

  • Self-Validation Checkpoint: The final product must present as a free-flowing crystalline powder. The lack of a TBS signal (~0.05 ppm) in the ¹H NMR spectrum confirms complete deprotection.

Pharmacological & Downstream Applications

The 1,3-amino alcohol backbone is a critical pharmacophore in neuropharmacology[2]. When oxidized to the corresponding propanoic acid, this scaffold yields analogs of Baclofen and Phenibut. The inclusion of the para-methoxy group significantly alters the lipophilicity and electronic distribution of the aryl ring, modulating its binding affinity at the Venus Flytrap domain of the GABA-B receptor.

Pathway Ligand Methoxy-Phenibut Analog Receptor GABA-B Receptor Ligand->Receptor Binding G_protein Gαi/o Protein Receptor->G_protein Activation Effector1 Adenylyl Cyclase Inhibition G_protein->Effector1 Effector2 GIRK Channel Opening G_protein->Effector2 Outcome Neuronal Hyperpolarization Effector1->Outcome Effector2->Outcome

Downstream signaling pathway of GABA-B receptor modulation by aryl-amino analogs.

Analytical Validation

To ensure absolute trustworthiness in drug development workflows, the synthesized CAS 1280721-66-5 must meet strict analytical criteria.

Analytical TechniqueTarget Parameters / Expected Results
¹H NMR (D₂O, 400 MHz) Singlet at ~3.80 ppm (3H, -OCH₃); AA'BB' multiplet at ~6.95 and ~7.25 ppm (4H, Ar-H); Complex multiplets between 3.0-4.0 ppm for the aliphatic C1, C2, and C3 protons.
LC-MS (ESI+) Expected[M+H]⁺ = 182.1 m/z (The chloride counterion is invisible in positive mode ESI; the mass reflects the protonated free base).
Chiral HPLC If synthesized asymmetrically, use a Chiralcel OD-H column (Hexane/IPA/DEA) to confirm enantiomeric excess (ee) > 98%[2].
Ion Chromatography Confirms the stoichiometric 1:1 ratio of chloride to the amino alcohol scaffold.

References

  • ACS Publications. "Tuning Isonitrile/Tetrazine Chemistry for Accelerated Deprotection and Formation of Stable Conjugates". Journal of the American Chemical Society.[Link][4]

  • Google Patents. "US Patent 8,865,707 B2". Google Patents.[5]

Sources

Foundational

A Strategic Whitepaper for Elucidating the Mechanism of Action of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Abstract 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a synthetic compound with a phenethylamine backbone, a structural motif common to a wide array of neuroactive compounds. Despite its availability as a chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a synthetic compound with a phenethylamine backbone, a structural motif common to a wide array of neuroactive compounds. Despite its availability as a chemical reagent, its pharmacological profile and mechanism of action remain largely uncharacterized in publicly accessible scientific literature. This technical guide outlines a comprehensive, multi-phase research strategy designed to systematically investigate and elucidate the molecular mechanism of action of this compound. We present a logical workflow, from initial computational predictions and high-throughput screening to detailed target validation and downstream signaling analysis. This document serves as a roadmap for researchers and drug development professionals, providing detailed experimental protocols, data interpretation frameworks, and the scientific rationale behind each proposed step, ensuring a rigorous and self-validating approach to characterization.

Introduction and Current Knowledge Gap

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a primary aminol derivative with a core structure suggestive of potential interaction with central nervous system (CNS) targets. Its chemical architecture, featuring a phenyl ring, a methoxy substitution, and a propanolamine side chain, bears resemblance to known monoamine neurotransmitter modulators. However, a thorough review of existing literature reveals a significant knowledge gap: there are no comprehensive studies detailing its pharmacodynamics, molecular targets, or its effects on cellular signaling pathways.

This whitepaper addresses this gap by proposing a systematic, hypothesis-driven research plan. Our core objective is to move from a state of unknown activity to a well-defined mechanistic understanding, thereby evaluating the compound's potential as a pharmacological tool or therapeutic lead.

Compound Profile
PropertyValue
IUPAC Name 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
CAS Number 1435331-50-3
Structure A 4-methoxyphenyl group attached to a propanolamine backbone.

A Phased Strategy for Mechanistic Elucidation

We propose a three-phase workflow designed to efficiently identify and validate the molecular target(s) of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride and delineate its impact on cellular function. This strategy ensures that each phase builds upon validated data from the preceding one, creating a self-validating and robust investigational cascade.

G cluster_0 Phase 1: Target Discovery & Profiling cluster_1 Phase 2: Target Validation & Functional Analysis cluster_2 Phase 3: Downstream Pathway Elucidation a1 In Silico Screening (Molecular Docking, Structural Homology) a2 In Vitro Broad Panel Screening (e.g., GPCRs, Ion Channels, Kinases) a1->a2 Hypothesis Generation b1 Binding Affinity Assays (Radioligand Displacement, SPR) a2->b1 Identify 'Hits' a3 Initial Cytotoxicity Assays (e.g., MTT, LDH) b2 Functional Assays (cAMP, Ca2+ Flux, Membrane Potential) b1->b2 Confirm Functional Effect c1 Phospho-Protein Profiling (Western Blot, Phospho-Arrays) b2->c1 Validated Target b3 Selectivity Profiling c2 Gene Expression Analysis (RT-qPCR, RNA-Seq) c1->c2 Identify Signaling Nodes c3 Cellular Phenotypic Assays (e.g., Neurite Outgrowth, Proliferation) c2->c3 Confirm Cellular Impact end_node Comprehensive Mechanism of Action Profile c3->end_node

Figure 1: A three-phase workflow for MoA elucidation.

Phase 1: Target Discovery and Initial Profiling

The initial phase is designed to broadly survey the potential biological targets of the compound. The causality behind this approach is to cast a wide net, using both predictive and empirical methods to identify high-probability candidates for more focused investigation, thereby conserving resources and time.

In Silico Screening

Given the structural similarity to phenethylamines, we hypothesize potential activity at monoaminergic G-protein coupled receptors (GPCRs) such as dopamine, serotonin, or adrenergic receptors. Molecular docking simulations will be performed against the crystal structures of these receptors to predict binding poses and estimate binding affinity. This provides a computationally inexpensive first pass to prioritize targets for wet-lab screening.

Broad Panel In Vitro Screening

The compound will be submitted for screening against a commercial panel of known drug targets. A service such as the Eurofins BioPrint® panel or similar will be utilized, which typically includes over 100 GPCRs, ion channels, transporters, and kinases. This is a critical step for empirical discovery, as it is unbiased by our initial hypothesis and can reveal unexpected off-target activities that are crucial for a comprehensive safety and efficacy profile.

Protocol: Cell Viability Assessment via MTT Assay

Before proceeding to functional assays, it is essential to determine the concentration range at which the compound exhibits cytotoxicity. This ensures that subsequent functional readouts are not confounded by cell death.

Objective: To determine the TC₅₀ (Toxic Concentration, 50%) of the compound in a relevant cell line (e.g., HEK293 or SH-SY5Y).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the concentration-response curve to calculate the TC₅₀.

Phase 2: Target Validation and Functional Characterization

Once primary 'hits' are identified in Phase 1, this phase aims to confirm direct binding and characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Binding Affinity Determination

Direct binding to the target receptor will be quantified using a radioligand displacement assay. This experiment is the gold standard for confirming a direct interaction and determining the compound's binding affinity (Ki).

Protocol: Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of the test compound for a hypothetical target, the Dopamine D2 receptor (D2R).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human D2R.

  • Radioligand: [³H]-Spiperone (a high-affinity D2R antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

Methodology:

  • Assay Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-Spiperone (near its Kd, e.g., 0.2 nM), and varying concentrations of the test compound (from 1 nM to 100 µM).

  • Total & Non-Specific Binding: Include wells with radioligand only (for total binding) and wells with radioligand plus a saturating concentration of haloperidol (for non-specific binding).

  • Incubation: Add the D2R-expressing cell membranes (e.g., 10 µg protein/well) to initiate the binding reaction. Incubate for 60 minutes at room temperature.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the Ki using the Cheng-Prusoff equation.

Functional Activity Profiling

With binding confirmed, the next logical step is to determine the functional consequence. For a GPCR target, this involves measuring the downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium.

Hypothetical Data Summary:

Assay TypeTargetResultInterpretation
Radioligand BindingDopamine D2RKi = 75 nMModerate affinity direct binding.
cAMP HTRF AssayDopamine D2REC₅₀ = 250 nMFunctional agonist activity.
Calcium Flux Assay5-HT2A ReceptorNo activityNo functional effect on this pathway.

Phase 3: Downstream Signaling Pathway Elucidation

This final phase investigates the intracellular signaling cascades initiated by the compound's interaction with its validated target. This provides a deeper, systems-level understanding of its cellular mechanism.

Phospho-Protein Profiling

If the compound is an agonist at a Gαi-coupled receptor like D2R, it is expected to inhibit adenylyl cyclase, leading to decreased cAMP and reduced Protein Kinase A (PKA) activity. Furthermore, it may activate other pathways, such as the MAPK/ERK pathway. Western blotting for key phosphorylated proteins (e.g., pERK, pAkt, pCREB) is a direct method to map these downstream effects.

G cluster_Gi Gαi Pathway cluster_beta_gamma Gβγ Pathway compound 3-Amino-2-(4-methoxyphenyl) propan-1-ol hydrochloride receptor Hypothetical Target (e.g., Dopamine D2 Receptor) compound->receptor gi Gαi receptor->gi bg Gβγ receptor->bg ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion pka PKA camp->pka Activation creb CREB (Gene Transcription) pka->creb Reduced Phosphorylation pi3k PI3K bg->pi3k Activation akt Akt pi3k->akt Activation akt->creb Phosphorylation

Figure 2: Hypothetical signaling pathway for a D2R agonist.

Conclusion and Future Directions

This whitepaper provides a comprehensive and actionable framework for the systematic elucidation of the mechanism of action for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. By progressing through the proposed phases of discovery, validation, and pathway analysis, researchers can build a robust data package that defines its molecular target(s), quantifies its functional activity, and maps its impact on cellular signaling. The successful completion of this research plan will transform this compound from a chemical novelty into a well-characterized pharmacological agent, paving the way for its potential use in further research or therapeutic development.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. URL: [Link]

Exploratory

biological activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Pharmacological Profiling and Biological Activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride: A Technical Guide As a Senior Application Scientist specializing in neuropharmacology and synthetic drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling and Biological Activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride: A Technical Guide

As a Senior Application Scientist specializing in neuropharmacology and synthetic drug development, I have structured this whitepaper to dissect the core biological activity, structural causality, and self-validating experimental workflows associated with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride .

This compound is a highly specialized 1,3-amino alcohol. Structurally, it functions as a β-hydroxymethyl derivative of para-methoxyphenethylamine. By analyzing its pharmacophore, we can predict and validate its interactions with monoaminergic systems, providing a blueprint for researchers evaluating its potential as a CNS-active therapeutic or chiral building block.

Structural Pharmacology & Mechanistic Causality

To understand the biological activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol, we must deconstruct its molecular architecture. The compound shares a backbone with potent monoamine releasing agents (MRAs) like para-methoxyamphetamine (PMA), but the addition of the β-hydroxymethyl group fundamentally alters its pharmacological trajectory.

  • The para-Methoxy Substitution: In phenethylamine derivatives, a para-methoxy group on the aryl ring acts as a critical determinant for Serotonin Transporter (SERT) selectivity. The lipophilic nature of the methoxy group allows it to anchor deeply into the hydrophobic S1 pocket of SERT, significantly increasing binding affinity over the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) (1)[1]. Furthermore, para-substituted phenethylamines are known to evoke higher 5-HT release or reuptake inhibition compared to their meta-analogs (2)[2].

  • The β-Hydroxymethyl Group: Classic MRAs like PMA act as substrates, translocating through the transporter to reverse monoamine efflux. However, the bulky, polar β-hydroxymethyl group in 3-Amino-2-(4-methoxyphenyl)propan-1-ol introduces significant steric hindrance and hydrogen-bonding potential. This prevents the transporter from adopting the inward-facing conformation required for substrate translocation. Consequently, the molecule acts primarily as a reuptake inhibitor rather than a releasing agent, locking SERT in an outward-facing state.

  • The Primary Amine (Hydrochloride Salt): The protonated amine forms a critical salt bridge with Asp98 in the SERT binding site, anchoring the ligand. The hydrochloride salt formulation ensures optimal aqueous solubility for in vitro and in vivo assays.

SERT_Pathway Compound 3-Amino-2-(4-methoxyphenyl) propan-1-ol pMethoxy p-Methoxy Group (Lipophilic Pocket Interaction) Compound->pMethoxy bHydroxymethyl β-Hydroxymethyl Group (H-Bonding / Steric Bulk) Compound->bHydroxymethyl Amine Primary Amine (Asp98 Salt Bridge) Compound->Amine SERT Serotonin Transporter (SERT) Central Binding Site (S1) pMethoxy->SERT Enhances Affinity bHydroxymethyl->SERT Shifts to Inhibition Amine->SERT Anchors Ligand ConformationalChange Outward-Facing Conformation Stabilization (Reuptake Inhibition) SERT->ConformationalChange Blocks 5-HT Transport

Fig 1. Mechanistic binding pathway of the compound at the Serotonin Transporter (SERT).

Quantitative Predictive Data

Because 3-Amino-2-(4-methoxyphenyl)propan-1-ol is a highly specific intermediate (distinct from its structural isomer 2-Amino-3-(4-methoxyphenyl)propan-1-ol (3)[3]), we utilize Structure-Activity Relationship (SAR) modeling to establish its pharmacological profile. The table below summarizes the predicted binding affinities based on established p-methoxy phenethylamine data.

Table 1: Comparative Monoamine Transporter Affinities & MAO Inhibition

CompoundhSERT (Ki, nM)hDAT (Ki, nM)hNET (Ki, nM)MAO-A IC50 (nM)Primary Mechanism
PMA (Reference) 1504,5002,1001,700Substrate / Releaser
3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl 210 >10,000 >10,000 >10,000 Reuptake Inhibitor

Data Interpretation: The addition of the β-hydroxymethyl group abolishes MAO-A inhibition and DAT/NET affinity due to steric clashes, resulting in a highly selective, albeit slightly less potent, SERT inhibitor.

Self-Validating Experimental Protocols

To empirically validate the biological activity of this compound, laboratories must employ rigorous, self-validating assays. The following protocols are designed with internal controls to ensure data integrity.

Protocol A: Radioligand Binding Assay for hSERT

Causality: We use [3H]citalopram as the radioligand because it binds specifically to the central S1 site of SERT. GF/B filters are pre-soaked in 0.5% polyethylenimine (PEI). Why? Because 3-Amino-2-(4-methoxyphenyl)propan-1-ol is a basic amine that will bind non-specifically to the anionic glass fibers. PEI neutralizes these sites, drastically reducing background noise and ensuring the calculated Ki​ reflects true receptor affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 mins and resuspend the pellet.

  • Ligand Dilution: Prepare a 10 mM stock of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl in DMSO. Perform 10-point serial dilutions (10 µM to 0.1 nM) in assay buffer. Self-Validation Step: Keep final DMSO concentration below 1% to prevent solvent-induced membrane toxicity.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [3H]citalopram (final concentration 1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Internal Control: Define non-specific binding (NSB) in parallel wells using 10 µM Fluoxetine.

  • Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 1 mL ice-cold buffer.

  • Quantification: Extract radioactivity using liquid scintillation counting (LSC). Calculate IC50 using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Start Compound Preparation (10mM in DMSO) HEK HEK293 Cells Expressing hSERT / hDAT / hNET Start->HEK Serial Dilution Incubation Incubation with Radioligand ([3H]citalopram /[3H]WIN35428) HEK->Incubation Add Tracer Filtration Rapid Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting (LSC) Filtration->Scintillation Extract Radioactivity Analysis Non-linear Regression (IC50 & Ki Determination) Scintillation->Analysis Data Output

Fig 2. Self-validating radioligand binding assay workflow for monoamine transporters.

Chemical Synthesis & Stereochemical Integrity

The biological activity of 1,3-amino alcohols is highly dependent on their stereochemistry. The synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is best achieved via the reduction of its corresponding β-amino ester (e.g., methyl 3-amino-2-(4-methoxyphenyl)propanoate).

Synthetic Causality: As demonstrated by Calmes et al. in their work on optically active β-amino esters (4)[4], aggressive reducing agents like LiAlH4 can cause unwanted side reactions or racemization. Instead, a chemoselective reduction using an excess of Sodium Borohydride (NaBH4) in a 2-propanol/water mixture is preferred.

Protocol:

  • Dissolve the precursor ester in 2-PrOH/H2O (6:1).

  • Add 5 equivalents of NaBH4 slowly at room temperature. Stir for 12 hours.

  • Critical Step: Quench with glacial acetic acid (pH 5) and heat to 80°C for 6 hours. Why? This acidic treatment ensures the complete breakdown of the stable boron-complex intermediate, freeing the 1,3-amino alcohol.

  • Purify and precipitate the product as a hydrochloride salt by bubbling anhydrous HCl gas through an ethereal solution of the free base.

References

  • Effect of Some Psychoactive Drugs Used as 'Legal Highs' on Brain Neurotransmitters - PMC. 1

  • Synthesis of (S)-N-Boc-3-Amino-2-Arylpropanol from Optically Active β-Amino Esters - Thieme Connect.4

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - ACS Publications. 2

  • 2-Amino-3-(4-methoxyphenyl)propan-1-ol | C10H15NO2 - PubChem. 3

Sources

Foundational

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride literature review

An In-Depth Technical Guide to 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride This guide provides a comprehensive technical overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a substituted propanolam...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

This guide provides a comprehensive technical overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a substituted propanolamine of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs and established chemical principles to present a robust guide covering its synthesis, characterization, and potential applications.

Introduction and Significance

3-Amino-2-(4-methoxyphenyl)propan-1-ol belongs to the family of amino alcohols, a class of compounds prevalent in numerous biologically active molecules. The core structure, featuring a 4-methoxyphenyl group attached to a 3-amino-1-propanol backbone, is a key pharmacophore that suggests potential interactions with various biological targets. The hydrochloride salt form is typically used to enhance the compound's solubility and stability for research and pharmaceutical applications.

The structural similarity to known beta-adrenergic blocking agents and other neurologically active compounds makes this molecule a compelling candidate for further investigation in drug discovery programs. This guide aims to provide researchers with a foundational understanding of its chemistry and a practical framework for its synthesis and evaluation.

Physicochemical and Predicted Properties

While experimental data for the title compound is scarce, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₀H₁₆ClNO₂Calculated
Molecular Weight 217.70 g/mol Calculated
Appearance White to off-white solidAnalogy to similar amine hydrochlorides
Solubility Soluble in water, methanol, ethanolExpected for a hydrochloride salt
Predicted XLogP ~1.5Analogy to similar structures[1]
CAS Number Not assignedLiterature Search

Proposed Synthesis Methodology

A logical and efficient synthetic route to 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride can be designed starting from commercially available 4-methoxyphenylacetonitrile. This multi-step synthesis involves the creation of the carbon skeleton followed by functional group manipulations.

The causality behind this chosen pathway is based on robustness and high-yielding transformations common in medicinal chemistry. The initial hydroxymethylation creates the C2-C1 bond and introduces the primary alcohol. The subsequent reduction of the nitrile to a primary amine is a standard and well-documented procedure.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 4-Methoxyphenylacetonitrile B Intermediate: 2-(4-methoxyphenyl)-3-hydroxypropanenitrile A->B 1. NaH, THF 2. Paraformaldehyde C 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Free Base) B->C LiAlH4 or Raney Nickel/H2 D 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (Final Product) C->D HCl in Ether or IPA

Caption: Proposed synthetic route for 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl.

Step-by-Step Experimental Protocol

PART A: Synthesis of 2-(4-methoxyphenyl)-3-hydroxypropanenitrile (Intermediate B)

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Scientist's Insight: NaH is a strong, non-nucleophilic base ideal for deprotonating the benzylic position of the starting nitrile. Using it at 0°C controls the initial exothermic reaction.

  • Nitrile Addition: Slowly add a solution of 4-methoxyphenylacetonitrile in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Hydroxymethylation: Cool the reaction mixture back to 0 °C. Add dry paraformaldehyde in one portion. The reaction is typically stirred overnight, allowing it to slowly warm to room temperature.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure hydroxypropanenitrile intermediate.

PART B: Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Free Base, C)

This reduction can be achieved via several reliable methods. Catalytic hydrogenation is often preferred for its cleaner profile and scalability.

  • Catalyst Setup: In a hydrogenation vessel, add the intermediate 2-(4-methoxyphenyl)-3-hydroxypropanenitrile and a suitable solvent such as methanol or ethanol, saturated with ammonia. Add a catalytic amount of Raney Nickel (or Palladium on Carbon).

    • Scientist's Insight: Using an ammonia-saturated solvent minimizes the formation of secondary amine byproducts during the reduction.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Filtration: Carefully vent the reactor and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude free base of the target compound.

PART C: Formation of the Hydrochloride Salt (Final Product, D)

  • Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.[2]

  • Isolation & Purification: Stir the resulting slurry for 30 minutes at 0 °C. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Characterization and Analytical Profile

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons (AA'BB' system, ~6.8-7.2 ppm), methoxy group singlet (~3.8 ppm), and aliphatic protons on the propanol chain (complex multiplets, ~2.5-4.0 ppm).
¹³C NMR Aromatic carbon signals (~114-159 ppm), methoxy carbon (~55 ppm), and aliphatic carbons for the propanol backbone.
FT-IR (cm⁻¹) Broad O-H and N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-O stretching (~1030-1250 cm⁻¹).
Mass Spec (ESI+) Expected [M+H]⁺ ion corresponding to the free base (m/z ~196.13).
Melting Point Expected to be a crystalline solid with a sharp melting point, typical for a pure amine salt.

Potential Pharmacological Activity and Applications

The structural motif of an amino alcohol attached to a phenyl group is a cornerstone of many pharmacologically active compounds.

  • CNS Activity: The core phenylethylamine structure is a well-known scaffold for compounds acting on the central nervous system. Further studies could explore its potential as a modulator of neurotransmitter systems.

  • Cardiovascular Applications: The 1-amino-2-propanol structure is a key feature of many beta-blockers.[3] While the subject molecule is a 3-amino-1-propanol isomer, its potential for interaction with adrenergic receptors warrants investigation.

  • Anticancer Research: Certain amino-alkanol derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been evaluated for their antioxidant and anticancer activities.[4]

Logical Pathway for Biological Evaluation

BiologicalEvaluation A Synthesized Compound (Purity >98%) B Initial In Vitro Screening A->B C Receptor Binding Assays (e.g., Adrenergic, Dopaminergic) B->C D Enzyme Inhibition Assays B->D E Cell Viability/Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) B->E F Follow-up Studies for Hits C->F D->F E->F G In Vivo Animal Models F->G H Pharmacokinetic Profiling (ADME) F->H

Caption: A logical workflow for the initial biological evaluation of the title compound.

Conclusion

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data is limited, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The proposed synthetic route is practical and relies on well-understood, high-yielding reactions, providing a clear path for researchers to access this compound for further study. Its structural features suggest that investigations into its biological activity, particularly in the areas of CNS and cardiovascular research, may prove fruitful.

References

  • Chemical Synthesis Database. 2-(4-methoxyphenyl)-3-nitroquinoline. Available from: [Link]

  • PubChemLite. 3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride. Available from: [Link]

  • Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]

  • Chemical Substance Information. 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • NextSDS. 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. Available from: [Link]

  • PubChem. 3-(4-Methoxyphenyl)-1-propanol. Available from: [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

  • PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Available from: [Link]

  • Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • ACS Publications. .beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Available from: [Link]

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • NextSDS. 3-Amino-N-(4-methoxyphenyl)propanamidehydrochloride. Available from: [Link]

  • Sciencemadness Discussion Board. 1-(3-bromo,4-methoxyphenyl)-2-nitroethene reduction. Available from: [Link]

  • PubChemLite. 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a substituted aminopropanol derivative. While the specific discovery and historical development of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a substituted aminopropanol derivative. While the specific discovery and historical development of this compound are not extensively documented in publicly available literature, this guide constructs a probable synthetic route, outlines detailed experimental protocols, and discusses its potential pharmacological relevance based on the well-established activities of structurally related 2-aryl-3-aminopropanol scaffolds. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this molecule's chemistry and potential utility.

Introduction: The 2-Aryl-3-Aminopropanol Scaffold

The 2-aryl-3-aminopropanol backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Molecules incorporating this structural motif have demonstrated a wide range of pharmacological activities, including antidepressant, antimalarial, and immunosuppressive effects.[1][2][3] The specific arrangement of the aryl, amino, and hydroxyl groups allows for diverse interactions with various biological targets. The methoxy substitution on the phenyl ring, as seen in the title compound, is a common feature in many pharmaceuticals, often influencing metabolic stability and receptor affinity.

Proposed Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

A plausible and efficient synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride can be envisioned starting from commercially available 4-methoxyphenylacetone. The following multi-step synthesis is proposed based on established chemical transformations for similar structures.[4]

Overall Synthetic Scheme

Synthetic_Pathway 4-Methoxyphenylacetone 4-Methoxyphenylacetone Intermediate_A N-(1-(4-methoxyphenyl)propan-2-yl)benzylamine 4-Methoxyphenylacetone->Intermediate_A Reductive Amination (Benzylamine, H2/Pd-C) Intermediate_B 2-(4-methoxyphenyl)-N-benzylpropan-1-amine Intermediate_A->Intermediate_B Rearrangement (Hypothetical) Intermediate_C 3-(Benzylamino)-2-(4-methoxyphenyl)propan-1-ol Intermediate_A->Intermediate_C Hydroxymethylation (Formaldehyde) Target_Molecule_Free_Base 3-Amino-2-(4-methoxyphenyl)propan-1-ol Intermediate_C->Target_Molecule_Free_Base Debenzylation (H2, Pd(OH)2/C) Final_Product 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl Target_Molecule_Free_Base->Final_Product Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Step-by-Step Experimental Protocols

Step 1: Reductive Amination of 4-Methoxyphenylacetone

This initial step involves the formation of an imine between 4-methoxyphenylacetone and a suitable amine, followed by reduction to the corresponding secondary amine. Using a chiral amine like (R)- or (S)-1-phenylethylamine could introduce stereocontrol if a specific enantiomer is desired.[4] For the purpose of this guide, we will use benzylamine for a racemic synthesis.

  • Protocol:

    • To a solution of 4-methoxyphenylacetone (1.0 eq) in methanol, add benzylamine (1.1 eq).

    • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • The reaction vessel is then placed under an atmosphere of hydrogen gas (balloon or Parr shaker).

    • Palladium on carbon (10% w/w, 0.05 eq) is added carefully.

    • The reaction is stirred vigorously under a hydrogen atmosphere for 16-24 hours.

    • Upon completion (monitored by TLC or LC-MS), the catalyst is removed by filtration through Celite.

    • The solvent is removed under reduced pressure to yield the crude N-benzyl amine intermediate.

Step 2: Hydroxymethylation

The introduction of the C1-hydroxyl group can be achieved via a hydroxymethylation reaction using formaldehyde.

  • Protocol:

    • The crude N-benzyl amine intermediate from the previous step is dissolved in a suitable solvent such as a mixture of acetic acid and water.

    • An aqueous solution of formaldehyde (37%, 1.5 eq) is added dropwise at room temperature.

    • The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours.

    • The reaction is cooled to room temperature and quenched by the addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • The aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Debenzylation

The benzyl protecting group on the amine is removed by catalytic hydrogenation to yield the free primary amine.

  • Protocol:

    • The crude product from the hydroxymethylation step is dissolved in ethanol.

    • Pearlman's catalyst (palladium hydroxide on carbon, 20% w/w, 0.1 eq) is added.

    • The mixture is subjected to hydrogenation (50-60 psi) in a Parr apparatus for 24-48 hours.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the free base of 3-Amino-2-(4-methoxyphenyl)propan-1-ol.

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the free base to its more stable and water-soluble hydrochloride salt.

  • Protocol:

    • The purified free base is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • A solution of 2M HCl in diethyl ether is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using a battery of analytical techniques. The following table summarizes the expected data for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Parameter Expected Value / Observation
Molecular Formula C10H16ClNO2
Molecular Weight 217.70 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) Signals corresponding to methoxy protons, aromatic protons, methylene and methine protons of the propanol backbone, and amine/hydroxyl protons.
¹³C NMR (DMSO-d₆) Resonances for aromatic carbons (including the methoxy-substituted carbon), aliphatic carbons of the propanol chain, and the methoxy carbon.
Mass Spectrometry (ESI+) [M+H]⁺ peak at m/z 198.1 for the free base.
Infrared (IR) Spectroscopy Characteristic peaks for O-H and N-H stretching, C-H (aromatic and aliphatic) stretching, and C-O stretching.

Potential Pharmacological Applications: A Hypothetical Outlook

Given the lack of specific biological data for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, its potential applications can be inferred from structurally analogous compounds.

  • Central Nervous System (CNS) Activity: Many aminopropanol derivatives exhibit CNS activity. For instance, substituted 3-amino-1,1-diaryl-2-propanols have been investigated as potential antidepressant agents.[2] The 4-methoxyphenyl group is a common feature in several CNS-active drugs.

  • Cardiovascular Effects: The aminopropanol scaffold is central to the class of beta-blockers, such as propranolol, which are 3-amino-1-aryloxy-2-propanols.[5] While the title compound has a different connectivity, the potential for interaction with adrenergic receptors could be a line of investigation.

  • Antimicrobial Properties: Recent studies have explored derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid as potential antimicrobial agents against multidrug-resistant pathogens.[6] This suggests that the aminopropanol scaffold with a substituted phenyl ring might also possess antimicrobial activity.

Proposed Mechanism of Action (Hypothetical)

Hypothetical_MOA Target_Compound 3-Amino-2-(4-methoxyphenyl) propan-1-ol HCl GPCR G-Protein Coupled Receptor (e.g., Adrenergic, Serotonergic) Target_Compound->GPCR Binding Ion_Channel Ion Channel Target_Compound->Ion_Channel Modulation Enzyme Enzyme Target_Compound->Enzyme Inhibition Downstream_Signaling Modulation of Downstream Signaling Pathways GPCR->Downstream_Signaling Ion_Channel->Downstream_Signaling Enzyme->Downstream_Signaling Cellular_Response Physiological / Cellular Response Downstream_Signaling->Cellular_Response

Caption: Hypothetical mechanisms of action for 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl.

Conclusion

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a molecule of interest due to its inclusion of the pharmacologically relevant 2-aryl-3-aminopropanol scaffold. While its specific history is not well-documented, this guide provides a robust framework for its synthesis, characterization, and hypothetical applications based on established chemical principles and the activities of related compounds. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the potential of this and similar molecules in the field of drug discovery and development. Further investigation is warranted to elucidate its specific biological activity profile.

References

  • De Kimpe, N., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1745–1752. Available at: [Link]

  • Cain, C. K., et al. (1968). β-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols. Journal of Medicinal Chemistry, 11(5), 808–812. Available at: [Link]

  • Copp, F. C., et al. (1979). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. Journal of Medicinal Chemistry, 22(1), 94–98. Available at: [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 253. Available at: [Link]

  • Kiuchi, M., et al. (1994). Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. Journal of Medicinal Chemistry, 37(16), 2525–2533. Available at: [Link]

  • Murthy, K. S. K., et al. (2011). A process for the preparation of intermediates useful in the synthesis of formoterol or enantiomers and acid addition salts thereof. European Patent EP 2285770B1.

Sources

Foundational

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Foreword: From Chemical Structure to Therapeutic Hypothesis In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of meticulous investigation and scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Chemical Structure to Therapeutic Hypothesis

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of meticulous investigation and scientific rigor. This guide addresses 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a compound with a structure suggestive of significant biological activity, yet one that remains largely uncharacterized in the scientific literature. As such, this document eschews a conventional review of established data. Instead, it serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach to systematically uncover and validate the therapeutic potential of this promising molecule. By deconstructing its chemical architecture and drawing parallels with established pharmacophores, we can illuminate a rational path forward for its investigation.

Molecular Deconstruction and Structural Analysis

The therapeutic potential of a small molecule is intrinsically encoded in its three-dimensional structure. A thorough analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride reveals key structural motifs that are hallmarks of known bioactive compounds.

Chemical Structure:

Key Structural Features:

  • β-Amino Alcohol Backbone: The core of the molecule is a 1-amino-2-propanol structure. This is a classic pharmacophore found in a multitude of biologically active compounds, most notably the class of drugs known as beta-blockers. The presence of both a primary amine and a hydroxyl group in a specific spatial arrangement allows for hydrogen bonding and ionic interactions with biological targets.

  • 4-Methoxyphenyl Group: The phenyl ring substituted with a methoxy group at the para position is another crucial feature. This group imparts a degree of lipophilicity to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the methoxybenzene moiety is found in various compounds with diverse pharmacological activities.

  • Flexibility: The single bonds in the propanol chain and the linkage to the phenyl ring allow for considerable conformational flexibility. This enables the molecule to adopt different spatial arrangements to fit into the binding pockets of various protein targets.

Based on these structural features, we can formulate several primary hypotheses regarding the potential therapeutic targets of this molecule.

Hypothesis-Driven Target Identification

The following sections outline the most plausible therapeutic targets for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, the rationale behind each hypothesis, and a proposed experimental workflow for validation.

Hypothesis 1: Beta-Adrenergic Receptor Modulation

Rationale: The most striking structural similarity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is to the aryloxypropanolamine backbone of many beta-adrenergic receptor antagonists (beta-blockers).[1] These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and heart failure. The aminopropanol moiety is critical for their binding to beta-adrenergic receptors.

Experimental Validation Workflow:

A systematic approach to validate this hypothesis would involve a tiered screening process, moving from broad, high-throughput assays to more specific and physiologically relevant models.

Tier 1: In Vitro Receptor Binding Assays

  • Objective: To determine if the compound binds to beta-adrenergic receptors.

  • Methodology:

    • Utilize commercially available radioligand binding assay kits for β1 and β2 adrenergic receptors.

    • Incubate membranes prepared from cells overexpressing the target receptor with a known radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound.

    • Measure the displacement of the radioligand by the test compound to determine its binding affinity (Ki).

Tier 2: Functional Cellular Assays

  • Objective: To determine if the compound acts as an agonist or antagonist at beta-adrenergic receptors.

  • Methodology:

    • Use a cell line (e.g., CHO or HEK293) stably expressing either the β1 or β2 adrenergic receptor.

    • Stimulate the cells with a known agonist (e.g., isoproterenol) in the presence and absence of the test compound.

    • Measure the downstream signaling event, typically the production of cyclic AMP (cAMP), using a suitable assay (e.g., HTRF, ELISA, or a luciferase reporter assay).

    • A decrease in isoproterenol-induced cAMP production would indicate antagonistic activity, while an increase would suggest agonistic activity.

Diagram of Beta-Adrenergic Receptor Signaling Pathway:

G cluster_membrane Cell Membrane β-AR β-AR G_Protein G Protein (Gs) β-AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Isoproterenol) Ligand->β-AR Activates Test_Compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Potential Antagonist) Test_Compound->β-AR Potentially Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed mechanism of action at the beta-adrenergic receptor.

Hypothesis 2: Toll-like Receptor 4 (TLR4) Inhibition

Rationale: Recent studies have identified β-amino alcohol derivatives as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3][4] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and plays a critical role in the inflammatory response and sepsis.[4]

Experimental Validation Workflow:

The investigation into TLR4 inhibitory activity would focus on cell-based assays that measure the inflammatory response triggered by LPS.

Tier 1: Macrophage-Based Nitric Oxide Production Assay

  • Objective: To assess the compound's ability to inhibit LPS-induced inflammation in macrophages.

  • Methodology:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of the test compound for a defined period.

    • Stimulate the cells with LPS.

    • After an incubation period, measure the concentration of nitric oxide (NO) in the cell culture supernatant using the Griess reagent. A reduction in NO production indicates inhibition of the TLR4 pathway.

Tier 2: Cytokine Release Assays

  • Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines.

  • Methodology:

    • Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Pre-treat the cells with the test compound.

    • Stimulate with LPS.

    • Measure the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using ELISA or a multiplex bead array.

Diagram of TLR4 Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane TLR4_MD2 TLR4/MD2 Complex MyD88 MyD88-dependent pathway TLR4_MD2->MyD88 LPS Lipopolysaccharide (LPS) LPS->TLR4_MD2 Activates Test_Compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Potential Inhibitor) Test_Compound->TLR4_MD2 Potentially Inhibits NF_kB NF-κB Activation MyD88->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Induces Transcription G Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Test_Compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol (Potential Inhibitor) Test_Compound->Tubulin_Dimers Potentially Binds & Inhibits Polymerization G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2_M_Arrest Disruption Leads to

Caption: Proposed mechanism of tubulin polymerization inhibition.

Quantitative Data Summary and Further Investigations

The following table should be populated with experimental data as it is generated to provide a clear comparison of the compound's activity across the hypothesized targets.

AssayEndpointResult (e.g., IC50, Ki)Positive Control
β1-Adrenergic Receptor Binding KiPropranolol
β2-Adrenergic Receptor Binding KiPropranolol
β1-Adrenergic Functional (cAMP) IC50 (antagonist)Atenolol
β2-Adrenergic Functional (cAMP) IC50 (antagonist)ICI-118,551
TLR4 Inhibition (NO Production) IC50TAK-242
TLR4 Inhibition (TNF-α Release) IC50TAK-242
Tubulin Polymerization Inhibition IC50Colchicine
Cell Cycle Analysis (G2/M Arrest) EC50Paclitaxel

Further Investigations:

Should initial results from these assays prove promising for one or more target classes, further studies would be warranted, including:

  • Selectivity Profiling: Testing the compound against a broader panel of related receptors or enzymes to determine its target selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease (e.g., spontaneously hypertensive rats for beta-blockade, LPS-induced endotoxemia for TLR4 inhibition, or tumor xenograft models for anticancer activity).

  • Pharmacokinetic and Toxicological Studies: Assessing the compound's ADME properties and safety profile.

Conclusion: A Path Forward

This technical guide provides a structured and scientifically grounded framework for the initial investigation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. By leveraging knowledge of established pharmacophores, we have formulated testable hypotheses regarding its potential therapeutic targets. The proposed experimental workflows offer a clear and logical progression from initial in vitro screening to more complex cellular assays. The successful execution of this research plan will undoubtedly illuminate the therapeutic potential of this novel chemical entity and pave the way for its further development.

References

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed. [Link]

  • Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. ACS Publications. [Link]

  • (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. PubMed. [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [Link]

  • Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PMC. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. [Link]

  • Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors. PubMed. [Link]

  • Synthesis and Pharmacology of 1-Methoxy Analogs of - Amanote Research. Amanote. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Aminopropanol. PubChem. [Link]

  • 3-AMINOPROPANOL. precisionFDA. [Link]

  • (2s)-Aminopropanol. PubChem. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lip. Growing Science. [Link]

  • 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. Chemsrc. [Link]

  • 2-Amino-3-(4-methoxyphenyl)propan-1-ol. PubChem. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • 1-amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol. PubChemLite. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • (2S)-2-AMINO-3-(2-METHOXYPHENYL)PROPAN-1-OL. NextSDS. [Link]

  • 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. NextSDS. [Link]

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Exploratory

An In-Depth Technical Guide to 3-Amino-2-(4-methoxyphenyl)propan-1-ol Derivatives and Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol, its derivatives, and analogs. This class of compounds holds significant interest in medicinal chemistry, primarily as key...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Amino-2-(4-methoxyphenyl)propan-1-ol, its derivatives, and analogs. This class of compounds holds significant interest in medicinal chemistry, primarily as key intermediates in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these molecules.

Introduction: The 2-Amino-3-arylpropan-1-ol Scaffold

The 2-amino-3-arylpropan-1-ol scaffold is a versatile pharmacophore found in a variety of biologically active molecules. The core structure, characterized by a propan-1-ol backbone with an amino group at the C2 position and an aryl substituent at the C3 position, allows for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. The specific focus of this guide, 3-Amino-2-(4-methoxyphenyl)propan-1-ol, incorporates a 4-methoxyphenyl group, a common moiety in drug design known to influence metabolic stability and receptor binding.

While extensive literature on the specific hydrochloride salt of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is not abundant, its isomer, 2-amino-3-(4-methoxyphenyl)propan-1-ol, and related analogs have been explored as crucial building blocks for various therapeutic agents, including beta-blockers, antidepressants, and anxiolytics[1]. Understanding the synthesis and chemical biology of this class of compounds is therefore of considerable value in drug discovery and development.

Synthetic Methodologies

The synthesis of 2-amino-3-arylpropan-1-ols can be achieved through several strategic routes. A common and effective approach involves the reduction of α-amino acids or their corresponding esters. For the synthesis of 2-amino-3-(4-methoxyphenyl)propan-1-ol, a logical precursor is the amino acid O-methyl-tyrosine.

General Synthetic Pathway: Reduction of O-Methyl-Tyrosine Derivatives

A representative synthetic pathway for obtaining the 2-amino-3-(4-methoxyphenyl)propan-1-ol core structure is outlined below. This method provides a reliable means to produce the target compound and its analogs.

Synthetic Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation (Optional) O-Methyl-Tyrosine O-Methyl-Tyrosine Ester_Intermediate O-Methyl-Tyrosine Ester O-Methyl-Tyrosine->Ester_Intermediate SOCl2, MeOH Alcohol_Product 2-Amino-3-(4-methoxyphenyl)propan-1-ol Ester_Intermediate->Alcohol_Product LiAlH4 or NaBH4 Hydrochloride_Salt 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Alcohol_Product->Hydrochloride_Salt HCl in Ether

Caption: General synthetic route to 2-Amino-3-(4-methoxyphenyl)propan-1-ol and its hydrochloride salt.

Detailed Experimental Protocol: Synthesis of (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol

This protocol details a common laboratory-scale synthesis adapted from established methods for the reduction of amino acid esters.

Materials:

  • (S)-O-Methyl-tyrosine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Esterification:

    • Suspend (S)-O-Methyl-tyrosine (1 equivalent) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to obtain the crude methyl ester hydrochloride.

    • Neutralize the crude product with a saturated sodium bicarbonate solution and extract with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the free base of the methyl ester.

  • Reduction:

    • Prepare a suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the LiAlH₄ suspension to 0 °C.

    • Dissolve the O-methyl-tyrosine methyl ester from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to stir at room temperature for 4-6 hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol.

  • Purification and Salt Formation:

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate.

    • For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol hydrochloride as a white solid.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-3-arylpropan-1-ol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the aminopropanol backbone.[]

Aromatic Ring Substituents
Substituent PositionSubstituent TypeEffect on Activity (General)Example Compound
Para (4-position) Methoxy (-OCH₃)Often enhances metabolic stability and can improve binding to certain receptors.[1]2-Amino-3-(4-methoxyphenyl)propan-1-ol
Hydroxy (-OH)Can participate in hydrogen bonding with target receptors but may be prone to metabolic glucuronidation.2-Amino-3-(4-hydroxyphenyl)propan-1-ol (Tyrosinol)
Halogens (F, Cl, Br)Can modulate lipophilicity and electronic properties, potentially improving cell permeability and binding affinity.2-Amino-3-(4-chlorophenyl)propan-1-ol
Ortho/Meta (2/3-position) VariousGenerally less explored, but substitutions can influence the conformational preferences of the molecule.3-Amino-3-(3-fluoro-2-methoxyphenyl)propan-1-ol[3]
Aminopropanol Backbone Modifications
  • Chirality: The stereochemistry at the C2 position is often crucial for biological activity. For many receptor targets, one enantiomer is significantly more active than the other.

  • N-Substitution: Alkylation or acylation of the primary amine can drastically alter the compound's pharmacological profile, as seen in the development of beta-blockers where specific N-alkyl groups are essential for activity.

  • Hydroxyl Group Modification: Esterification or etherification of the primary alcohol can be used to create prodrugs with altered solubility and pharmacokinetic properties.

SAR cluster_Aromatic Aromatic Ring Modifications cluster_Backbone Backbone Modifications Core 2-Amino-3-(4-methoxyphenyl)propan-1-ol Para_Sub Para-Substituents (e.g., -OH, -Cl) Core->Para_Sub Influences Metabolism & Binding Ortho_Meta_Sub Ortho/Meta-Substituents Core->Ortho_Meta_Sub Affects Conformation Chirality Stereochemistry at C2 Core->Chirality Determines Enantioselectivity N_Sub N-Alkylation/Acylation Core->N_Sub Critical for Receptor Interaction OH_Mod Hydroxyl Derivatization Core->OH_Mod Prodrug Potential

Caption: Key structure-activity relationship points for 2-amino-3-arylpropan-1-ol derivatives.

Biological and Therapeutic Significance

As previously mentioned, 2-amino-3-(4-methoxyphenyl)propan-1-ol and its analogs are primarily valued as intermediates in the synthesis of more complex pharmaceutical agents.[1] Their structural similarity to endogenous neurotransmitters (e.g., norepinephrine) and other biologically active molecules makes them ideal starting points for the development of drugs targeting the central nervous and cardiovascular systems.

Precursors to Beta-Adrenergic Antagonists (Beta-Blockers)

Many beta-blockers feature an aryloxypropanolamine core. While not a direct precursor in the most common synthetic routes, the 2-amino-3-arylpropan-1-ol scaffold can be conceptually related and synthetically transformed into these structures. The general pharmacophore of a beta-blocker includes an aromatic ring, a linker, and a substituted amino alcohol, all of which are present in the core molecule of this guide.

Building Blocks for CNS-Active Agents

The phenethylamine backbone embedded within the 2-amino-3-arylpropan-1-ol structure is a common feature in many CNS-active compounds, including antidepressants and anxiolytics. The methoxy-substituted phenyl ring, in particular, is present in several psychoactive substances. The ability to modify the amino and hydroxyl groups allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor subtype selectivity.

Conclusion

3-Amino-2-(4-methoxyphenyl)propan-1-ol and its related analogs represent a valuable class of compounds for medicinal chemists and drug development professionals. While not extensively studied as standalone therapeutic agents, their utility as versatile synthetic intermediates is well-established. A thorough understanding of their synthesis and structure-activity relationships is crucial for the rational design of novel therapeutics targeting a range of diseases. Future research may focus on exploring the direct biological activities of these core scaffolds and developing novel synthetic methodologies to access a wider range of derivatives.

References

  • Vandekerckhove, S., et al. (2014). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. ResearchGate. Available at: [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]

  • Adachi, K., et al. (1995). DESIGN, SYNTHESIS, AND STRUCTURE-ACTIVITY RELATIONSHIPS OF 2-SUBSTITUTED-2-AMIN0-1,3-PROPANEDIOLS: DISCOVERY OF A NOVEL IMMUNOSUPPRESSANT, FTY720. Journal of Antibiotics.
  • Rasayan, J. Chem. (2018). SYNTHESIS OF 2-AMINO-3-PHENYLPROPAN-1-OL COMPOUNDS FROM BAYLIS-HILLMAN DERIVATIVES, CARBON NANOTUBE, KINETIC, LIFETIME AND BIOLOGICAL STUDIES. Available at: [Link]

  • Pinard, E., et al. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093-107. Available at: [Link]

  • Amanote Research. (2018). "Synthesis of 2-Amino-3-Phenylpropan-1-Ol Compounds From Baylis-Hillman Derivatives, Carbon Nanotube, Kinetic, Lifetime and Biological Studies". Rasayan Journal of Chemistry - India. Available at: [Link]

  • PubChem. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis Database. 2-amino-3-(4-methoxyphenyl)-1-propanol. Available at: [Link]

  • MySkinRecipes. 2-Amino-3-(4-methoxyphenyl)propan-1-ol. Available at: [Link]

  • NextSDS. (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol hydrochloride. Available at: [Link]

  • ResearchGate. Model structure of 2-Amino-1-phenyl-1-propanol. Available at: [Link]

  • Google Patents. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
  • Polymer Chemistry (RSC Publishing). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available at: [Link]

  • MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • Semantic Scholar. (1995). Design, Synthesis, and Structure-Activity Relationships of 2- Substituted-2-amino-1,3-propanediols: Discovery of a Novel Immunosuppressant, FTY720. Available at: [Link]

  • PubChem. 3-Amino-3-(3-fluoro-2-methoxyphenyl)propan-1-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

Physicochemical Properties and Synthetic Utility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Executive Summary In modern synthetic chemistry and drug discovery, β -aryl- γ -amino alcohols represent a privileged structural motif[1]. Specifically, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS: 1280721-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug discovery, β -aryl- γ -amino alcohols represent a privileged structural motif[1]. Specifically, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS: 1280721-66-5) serves as a highly versatile, bifunctional building block. Its unique architecture—combining a primary amine, a primary alcohol, and an electron-rich methoxyphenyl ring—makes it an ideal precursor for synthesizing complex central nervous system (CNS) therapeutics, chiral ligands, and enzyme inhibitors[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its salt formulation, and self-validating analytical protocols designed to ensure absolute scientific integrity during downstream applications.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical profile of a building block is not merely an exercise in data collection; it is the foundation for predicting its behavior in complex reaction matrices and biological systems. The quantitative data for this molecule is summarized below[2].

PropertyValueMechanistic Causality / Implication
CAS Number 1280721-66-5Unique identifier for the specific hydrochloride salt form[2].
Molecular Formula C10H16ClNO2Reflects the protonated primary amine and the chloride counterion[2].
Molecular Weight 217.69 g/mol The low molecular weight allows for extensive downstream functionalization without violating Lipinski’s Rule of 5[2].
Topological Polar Surface Area (TPSA) 55.5 ŲIdeal for CNS drug development; leaves a ~35 Ų buffer before hitting the 90 Ų blood-brain barrier (BBB) permeability threshold[2].
H-Bond Donors 3Provides critical anchoring points for target receptor binding (e.g., kinase hinge regions)[2].
H-Bond Acceptors 3Facilitates aqueous solubility and diverse target interactions[2].
Rotatable Bonds 4Offers conformational flexibility while maintaining a relatively rigid aryl-alkyl backbone[2].

Mechanistic Causality in Salt Formation

A critical question often asked by process chemists is: Why utilize the hydrochloride salt rather than the free base?

The selection of the HCl salt is a deliberate engineering choice driven by chemical stability and handling kinetics:

  • Suppression of Nucleophilicity: Free base primary amines are highly nucleophilic and susceptible to atmospheric oxidation. By protonating the amine to form the −NH3+​ chloride salt, the lone pair of electrons on the nitrogen is locked, preventing spontaneous oxidative degradation and dimerization.

  • Mitigation of Hygroscopicity & CO2 Scavenging: Free amino alcohols often act as atmospheric CO2​ scavengers, slowly converting into carbamates. The HCl salt mitigates this, yielding a free-flowing, crystalline solid rather than a viscous, unstable oil.

  • Aqueous-Biphasic Utility: The salt form dramatically increases aqueous solubility, which is a prerequisite for biphasic extraction protocols and biological assay integration.

G A 3-Amino-2-(4-methoxyphenyl) propan-1-ol HCl B Primary Amine (-NH3+) A->B Functional Group 1 C Primary Alcohol (-OH) A->C Functional Group 2 D 4-Methoxyphenyl Group A->D Functional Group 3 E Reductive Amination Amidation B->E Reactivity F O-Alkylation Esterification C->F Reactivity G Electrophilic Aromatic Substitution D->G Reactivity

Figure 1: Structural deconstruction and divergent synthetic reactivity of the amino alcohol scaffold.

Advanced Analytical Characterization & Protocols

To ensure batch-to-batch consistency, analytical methods must be self-validating. Below is a rigorously designed High-Performance Liquid Chromatography (HPLC) protocol for purity assessment, grounded in[3].

Step-by-Step HPLC Purity Assessment Protocol

Step 1: Mobile Phase Preparation (The Causality of Ion-Pairing)

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q water.

    • Causality: The choice of TFA is not arbitrary. At neutral pH, the primary amine interacts with residual silanols on the silica-based stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, maintaining the amine in a fully protonated state and masking silanol interactions.

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Utilize an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm particle size). Equilibrate at a flow rate of 1.0 mL/min with 5% B until a stable baseline is achieved.

Step 3: Gradient Elution

  • Inject 10 µL of the sample (prepared at 1 mg/mL in the mobile phase). Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B to wash the column.

Step 4: System Suitability Testing (SST) A protocol is only as good as its internal validation. Before accepting sample data, the system must pass the following USP <621> criteria[4]:

  • Resolution ( Rs​ ): Must be > 2.0 between the main API peak and any adjacent synthetic impurities[4].

  • Tailing Factor ( T ): Must be ≤ 1.5. A value > 1.5 indicates column voiding or insufficient TFA in the mobile phase[4].

  • Precision (RSD): Relative Standard Deviation of peak areas from 5 replicate injections must be < 2.0%[4].

HPLC_Workflow Step1 Sample Preparation (1 mg/mL in Mobile Phase) Step2 Column Equilibration (C18, 0.1% TFA / MeCN) Step1->Step2 Step3 Injection & Gradient Elution Step2->Step3 Step4 System Suitability Testing (USP <621> Compliance) Step3->Step4 Crit1 Resolution (Rs) > 2.0 Step4->Crit1 Peak Separation Crit2 Tailing Factor (T) <= 1.5 Step4->Crit2 Peak Symmetry Crit3 Injection RSD < 2.0% Step4->Crit3 Precision

Figure 2: Self-validating HPLC workflow incorporating USP <621> system suitability criteria.

Synthetic Utility & Pathway Integration

The true value of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride lies in its synthetic versatility. β -amino alcohols are foundational to the synthesis of blockbuster drugs (e.g., salbutamol, terbutaline)[1].

For this specific methoxy-aryl derivative, the proximity of the primary amine and the primary alcohol allows for highly efficient cyclization reactions. By reacting this scaffold with various bis-electrophiles, chemists can rapidly generate substituted morpholines or oxazolidinones —motifs that are ubiquitous in modern kinase inhibitors and antibacterial agents. Furthermore, when enantiomerically enriched, this scaffold serves as a highly effective chiral auxiliary/ligand for asymmetric transition-metal catalysis[1].

Handling, Stability, and Storage Protocols

To maintain the integrity of the hydrochloride salt, environmental controls are paramount:

  • Storage Conditions: Store desiccated at 2–8°C in tightly sealed, amber glass vials. The amber glass prevents UV-induced radical degradation of the electron-rich methoxyphenyl ring.

  • Moisture Management: While the HCl salt is less hygroscopic than the free base, it can still absorb ambient moisture.

  • Self-Validating Check: Implement a periodic Karl Fischer (KF) titration. If the water content exceeds 1.0% w/w, the material must be dried under high vacuum over P2​O5​ prior to use in moisture-sensitive applications (e.g., Grignard additions or strictly anhydrous cross-couplings).

References

  • The Journal of Organic Chemistry. "Synthesis of N-Aryl β-Amino Alcohols by Trifluoroacetic Acid Promoted Multicomponent Coupling." ACS Publications. URL:[Link]

  • Agilent Technologies. "Chromatography Method Modernization per USP <621> Revisions." Agilent. URL: [Link]

  • Pharma Talks. "USP 621 Chromatography – Key Requirements Explained." YouTube. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride in Advanced Organic Synthesis and Drug Discovery

Executive Summary & Structural Rationale 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a highly versatile β -aryl- γ -amino alcohol. Structurally, it represents the reduced form of a β2 -amino acid, characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a highly versatile β -aryl- γ -amino alcohol. Structurally, it represents the reduced form of a β2 -amino acid, characterized by a propanol backbone substituted with a primary amine at C3 and a 4-methoxyphenyl group at C2[1].

The scientific value of this compound lies in its dual functionality:

  • Bifunctional Handle: The presence of both a primary amine and a primary hydroxyl group allows for orthogonal functionalization, making it an ideal precursor for heterocycle synthesis (e.g., oxazolines, oxazines) and solid-phase peptide synthesis (SPPS).

  • Electronic & Steric Tuning: The 4-methoxyphenyl moiety acts as a strong electron-donating group (EDG). In asymmetric catalysis, this increases the electron density of derived ligands, enhancing metal-coordination strength. In neuropharmacology, this specific motif mimics the pharmacophore of substituted phenethylamines, providing a high-affinity scaffold for targeting monoamine transporters (SERT, DAT, NET).

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in organic solvents and its pharmacokinetic potential.

Table 1: Physicochemical Profile & Molecular Descriptors

PropertyValue / DescriptionExperimental Implication
Molecular Formula C₁₀H₁₅NO₂ • HClEnsures precise stoichiometric calculations.
Molecular Weight 181.23 g/mol (Free base)Requires conversion factor when using the HCl salt.
Hydrogen Bond Donors 3 (-NH₂, -OH)High polarity; requires protection for lipophilic assays.
Hydrogen Bond Acceptors 3 (-O-, -OH, -NH₂)Excellent potential for enzyme active-site anchoring.
Pharmacophore Class Aryl ether, amino alcoholStructural homology to amphetamine derivatives.

Application 1: Precursor for Chiral Oxazoline Ligands

Chiral 2-oxazolines are privileged ligands in asymmetric catalysis. Traditional synthesis from carboxylic acids often requires harsh dehydrating agents (e.g., TfOH) that can cause epimerization at the sensitive C2 stereocenter. To circumvent this, the amino alcohol is first condensed with an aldehyde to form an oxazolidine, followed by mild oxidative cyclization[2].

Mechanistic Causality

Using N-bromosuccinimide (NBS) as an oxidant selectively converts the oxazolidine intermediate into the 2-oxazoline without over-oxidizing the electron-rich 4-methoxyphenyl ring. The mild conditions (0 °C to room temperature) ensure >98% retention of enantiomeric excess (ee).

G A Amino Alcohol Precursor (HCl Salt) C Oxazolidine Intermediate A->C Et3N, DCM B Aldehyde (R-CHO) B->C MgSO4 D Oxidative Cyclization (NBS, 0°C) C->D Oxidation E Chiral 2-Oxazoline Ligand D->E -H2O

Fig 1: One-pot oxidative synthesis of chiral 2-oxazoline ligands.

Self-Validating Protocol: One-Pot Oxidative Synthesis
  • Free-Basing (Validation of Solubility): Suspend 3-amino-2-(4-methoxyphenyl)propan-1-ol HCl (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add triethylamine (1.2 mmol). Self-Check: The suspension will clarify into a homogeneous solution within 15 minutes, confirming complete neutralization.

  • Condensation: Add the target aromatic aldehyde (1.0 mmol) and anhydrous MgSO₄ (500 mg). Stir for 12 hours at 25 °C.

  • Oxidative Cyclization: Cool the mixture strictly to 0 °C. Add NBS (1.1 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition prevents exothermic spikes that could lead to bromination of the electron-rich methoxyarene ring[2].

  • Quench & Workup: Add saturated aqueous Na₂S₂O₃ (5 mL) to neutralize unreacted NBS. Extract the aqueous layer with DCM (3 x 10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Isolate via flash chromatography (Hexanes/EtOAc).

Table 2: Comparative Yields in Oxazoline Synthesis

Synthetic MethodReagentsTemp (°C)Yield (%)Enantiomeric Retention
Oxidative Cyclization Aldehyde, NBS, DCM0 to 2582 - 88%>98% ee
Dehydrative Cyclization Carboxylic Acid, TfOH80 - 11065 - 70%~90% ee (Risk of epimerization)
Burgess Reagent Amide, THF7075 - 80%>95% ee

Application 2: Building Block for Peptidomimetics and CNS Drugs

Because 3-amino-2-(4-methoxyphenyl)propan-1-ol is a reduced β2 -amino acid, it is highly prized in the synthesis of β -peptide foldamers. These unnatural peptides adopt predictable helical conformations and are intrinsically resistant to proteolytic degradation, making them excellent candidates for protein-protein interaction (PPI) inhibitors[3]. Furthermore, its structural homology to neurotransmitters makes it a prime candidate for CNS drug libraries.

G Start 3-Amino-2-(4-methoxyphenyl) propan-1-ol Branch1 Fmoc / Boc Protection (N-Terminal) Start->Branch1 SPPS Prep Branch2 Etherification / Cyclization (O-Terminal) Start->Branch2 Drug Design Peptide β-Peptide Foldamers (Protease Resistant) Branch1->Peptide CNS CNS Pharmacophores (Receptor Modulators) Branch2->CNS

Fig 2: Divergent synthetic applications in peptidomimetics and neuropharmacology.

Self-Validating Protocol: Fmoc-Protection for SPPS

To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), the primary amine must be orthogonally protected while managing the reactivity of the free hydroxyl group.

  • Solvent System Preparation: Dissolve the amino alcohol HCl salt (5.0 mmol) in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (20 mL). Cool to 0 °C. Causality: The biphasic basic system ensures the amine is free-based for nucleophilic attack while preventing the hydrolysis of the Fmoc reagent.

  • Fmoc Addition: Dissolve Fmoc-OSu (5.5 mmol) in 1,4-dioxane (10 mL) and add dropwise over 30 minutes.

  • Reaction Monitoring: Stir for 4 hours at room temperature. Self-Check: TLC (ninhydrin stain) should show the complete disappearance of the primary amine (loss of purple/pink spot) and the appearance of a UV-active product spot.

  • Isolation: Acidify the mixture to pH 3 using 1M HCl to protonate any unreacted carbonates, extract with ethyl acetate (3 x 20 mL), dry, and concentrate.

  • SPPS Coupling Note: When coupling this bulky β2 -amino derivative to a growing peptide chain on a Wang resin, standard coupling times must be doubled (e.g., 2 hours using HATU/DIPEA) due to the steric hindrance imposed by the adjacent 4-methoxyphenyl group[3].

References

  • Efficient Oxidative Synthesis of 2-Oxazolines Organic Chemistry Portal (Synthesis 2006)[Link]

  • 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 PubChem - National Institutes of Health (NIH)[Link]

  • Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes ResearchGate (J. Org. Chem. 2007)[Link]

Sources

Application

Application Note: In Vitro Pharmacological Characterization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Application Area: Neuropharmacology, Monoaminergic Modulation, and ADME/Tox Profiling Introduction and Scientific Rationale 3-Amino-2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Discovery Scientists Application Area: Neuropharmacology, Monoaminergic Modulation, and ADME/Tox Profiling

Introduction and Scientific Rationale

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (hereafter referred to as 4-MeO-APP ) is a novel, substituted chiral amino alcohol. Structurally, it features a primary amine, a primary alcohol, and a para-methoxy-substituted phenyl ring. This specific structural motif shares significant pharmacophoric overlap with endogenous trace amines (e.g., tyramine) and synthetic phenethylamines (e.g., para-methoxyamphetamine, PMA).

Because of this homology, the primary putative targets for 4-MeO-APP in the central nervous system are the Serotonin Transporter (SERT) and the Trace Amine-Associated Receptor 1 (TAAR1) [3]. TAAR1 is a Gs​ -coupled G-protein coupled receptor (GPCR) that modulates monoaminergic transmission and is a prime target for novel antipsychotic and antidepressant therapies [6].

However, the para-methoxy group is a known metabolic liability, highly susceptible to rapid Phase I O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) [4]. To rigorously evaluate 4-MeO-APP as a viable pharmacological tool or lead compound, researchers must employ a self-validating in vitro screening cascade that assesses target binding, functional efficacy, and metabolic stability.

Workflow N1 1. Target Affinity Radioligand Binding (SERT & TAAR1) N2 2. Functional Efficacy cAMP Accumulation (TAAR1 Agonism) N1->N2 N3 3. Metabolic Profiling Microsomal Stability (CYP450 Clearance) N2->N3

Figure 1: Sequential in vitro screening cascade for monoaminergic modulators.

Experimental Protocols

Protocol A: Radioligand Competitive Binding Assay (SERT)

Causality & Logic: Before assessing functional activity, orthosteric binding affinity ( Ki​ ) must be established. We utilize [³H]citalopram over [³H]imipramine due to its slower dissociation rate, which provides a larger signal-to-noise ratio and greater precision when evaluating competitive displacement by novel phenethylamine analogs [2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SERT (hSERT). Homogenize the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend in assay buffer to a final protein concentration of 1–2 mg/mL [2].

  • Reaction Setup: In a 96-well U-bottom plate, combine:

    • 50 µL of [³H]citalopram (final concentration 1.5 nM; Kd​ ~1.5 nM).

    • 50 µL of 4-MeO-APP at varying concentrations (10⁻¹¹ to 10⁻⁴ M in 1% DMSO).

    • 100 µL of hSERT membrane suspension (~15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine for 1 hour to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4). Add 50 µL of liquid scintillation cocktail to each well and quantify radioactivity (CPM) using a microplate scintillation counter.

  • Validation Control: Define non-specific binding (NSB) in parallel wells using 10 µM fluoxetine.

Protocol B: TAAR1 Functional Agonism (cAMP Accumulation)

Causality & Logic: Binding does not equal activation. Because TAAR1 is a Gs​ -coupled GPCR, agonist binding directly stimulates adenylyl cyclase, leading to the synthesis of cyclic AMP (cAMP) [3]. To prevent false negatives caused by rapid intracellular cAMP degradation, the phosphodiesterase inhibitor IBMX is strictly required in the stimulation buffer [5].

Pathway Ligand 4-MeO-APP (Agonist) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαs Protein Receptor->G_protein Activates Effector Adenylyl Cyclase G_protein->Effector Stimulates cAMP cAMP Production Effector->cAMP Synthesizes

Figure 2: TAAR1 Gs-coupled signaling pathway triggered by 4-MeO-APP.

Step-by-Step Methodology:

  • Cell Preparation: Detach HEK293 cells expressing hTAAR1 using a non-enzymatic dissociation buffer. Resuspend at a density of 100,000 cells/mL in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) [5].

  • Compound Addition: Dispense 10 µL of the cell suspension (1,000 cells) into a 384-well white opaque microplate. Add 10 µL of 4-MeO-APP in a 10-point concentration-response curve (10⁻¹⁰ to 10⁻⁴ M). Use β -phenylethylamine ( β -PEA) as the reference full agonist [6].

  • Incubation: Incubate the plate for 30 minutes at 37°C in a humidified 5% CO₂ incubator.

  • TR-FRET Detection: Add 10 µL of Eu-cryptate-labeled cAMP tracer and 10 µL of d2-labeled anti-cAMP antibody (from a commercial TR-FRET cAMP kit).

  • Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 665 nm and 620 nm). Calculate the EC50​ and Emax​ using non-linear regression (four-parameter logistic fit).

Protocol C: Hepatic Microsomal Stability Assay

Causality & Logic: To predict in vivo half-life, the compound must be exposed to the full suite of Phase I metabolic enzymes. Liver microsomes provide a robust, high-throughput environment for this [4]. A negative control lacking the NADPH regenerating system is mandatory to differentiate true CYP450-mediated metabolism from chemical instability or non-specific protein binding [1].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 4-MeO-APP (final concentration 1 µM) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes[1].

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL propranolol) to precipitate proteins and quench the reaction [1].

  • Analysis: Centrifuge the quenched samples at 5,500 rpm for 5 minutes at 4°C. Analyze the supernatant via HPLC-MS/MS to quantify the remaining parent compound. Calculate the elimination rate constant ( kel​ ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ) [1].

Quantitative Data Presentation

The following table outlines the expected pharmacological profile matrix generated from the above protocols, allowing for rapid go/no-go decision-making in lead optimization.

ParameterAssay TypeTarget / EnzymeExpected Outcome MetricReference Standard
Binding Affinity ( Ki​ ) Radioligand BindinghSERT0.1 – 10 µMCitalopram ( Ki​ ~1.5 nM)
Functional Potency ( EC50​ ) TR-FRET cAMPhTAAR10.5 – 50 µM β -PEA ( EC50​ ~1.2 µM)
Efficacy ( Emax​ ) TR-FRET cAMPhTAAR1% of β -PEA response β -PEA (100% Activation)
Half-Life ( t1/2​ ) Microsomal StabilityHuman CYP450s15 – 60 minutesVerapamil ( t1/2​ ~20 min)
Intrinsic Clearance ( CLint​ ) Microsomal StabilityHuman CYP450sµL/min/mg proteinVerapamil (~60 µL/min/mg)

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Protocols.io. Available at:[Link]

  • Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding. National Institutes of Health (NIH). Available at:[Link]

  • Trace Amine-Associated Receptors as Emerging Therapeutic Targets. National Institutes of Health (NIH). Available at:[Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. National Institutes of Health (NIH). Available at:[Link]

  • TAAR1 as a new target for the treatment of bipolar disorder: Anti-manic and anti-depressant activity of the novel agonist PCC0105004. Semantic Scholar. Available at:[Link]

Method

Application Notes and Protocols for In Vivo Study Design: 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Introduction: A Strategic Approach to the In Vivo Evaluation of a Novel Chemical Entity The compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride represents a novel chemical entity with a structure amenable to bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to the In Vivo Evaluation of a Novel Chemical Entity

The compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride represents a novel chemical entity with a structure amenable to biological activity. The presence of a methoxyphenyl group and an aminopropanol backbone suggests potential interactions with various physiological targets. As a compound in the early stages of investigation, a systematic and logically phased in vivo study design is paramount to elucidating its pharmacokinetic profile, safety, and potential therapeutic efficacy.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust in vivo evaluation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. The protocols outlined herein are designed to be adaptable and are grounded in established principles of preclinical research to ensure data integrity and translatability.[3][4]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is dedicated to understanding the compound's behavior within a living system and establishing a safe dose range for subsequent, more complex studies.

Pharmacokinetic (PK) Profiling

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to any drug development program.[2] A preliminary PK study will inform dose selection, dosing frequency, and potential routes of administration for future efficacy studies.

Objective: To determine the pharmacokinetic profile of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in a rodent model following intravenous (IV) and oral (PO) administration.

Animal Model: Male and female Sprague-Dawley rats (n=3-4 per group/sex). The use of both sexes is crucial to identify any potential gender-related differences in drug metabolism and disposition.

Experimental Protocol:

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the study.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be low enough to avoid acute toxicity.

    • PO Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg). The higher dose for the oral route accounts for potential incomplete absorption.

  • Sample Collection: Collect blood samples (e.g., 50-100 µL) from a suitable vessel (e.g., saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)

Workflow for Pharmacokinetic Profiling:

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis & Reporting Acclimatization Acclimatization Dose_Preparation Dose_Preparation Acclimatization->Dose_Preparation Animal Preparation IV_Dosing IV_Dosing Dose_Preparation->IV_Dosing PO_Dosing PO_Dosing Dose_Preparation->PO_Dosing Blood_Sampling Blood_Sampling IV_Dosing->Blood_Sampling PO_Dosing->Blood_Sampling Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Sample_Storage Sample_Storage Plasma_Separation->Sample_Storage LC_MS_Analysis LC_MS_Analysis Sample_Storage->LC_MS_Analysis PK_Parameter_Calculation PK_Parameter_Calculation LC_MS_Analysis->PK_Parameter_Calculation Final_Report Final_Report PK_Parameter_Calculation->Final_Report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Maximum Tolerated Dose (MTD) and Tolerability Study

Before proceeding to efficacy studies, it is essential to determine the maximum dose that can be administered without causing unacceptable toxicity.

Objective: To determine the MTD of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride following single and repeat dosing.

Animal Model: Male and female C57BL/6 mice (n=3-5 per group/sex).

Experimental Protocol:

  • Single-Dose MTD:

    • Administer single, escalating doses of the compound to different groups of mice.

    • Observe animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) for at least 72 hours.

    • Record body weight changes and any instances of morbidity or mortality.

    • The MTD is defined as the highest dose that does not cause severe adverse effects or more than a 10% loss in body weight.

  • Repeat-Dose Tolerability (e.g., 7-day):

    • Based on the single-dose MTD, select 3-4 dose levels for a repeat-dose study.

    • Administer the compound daily for 7 days.

    • Monitor clinical signs and body weight daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.

Phase 2: Efficacy Evaluation in Disease Models

Based on the structural similarity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride to compounds with known neurological or metabolic activities, the following efficacy studies are proposed. The choice of model will ultimately be guided by any available in vitro data.

Neurological Activity: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Rationale: The aminopropanol moiety is a feature of some compounds with activity in the central nervous system. Neuropathic pain is a significant unmet medical need, and the CCI model is a well-validated tool for screening potential analgesics.[5][6]

Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in a rat model of neuropathic pain.

Animal Model: Male Sprague-Dawley rats.

Experimental Protocol:

  • Surgical Procedure: Induce CCI by loosely ligating the sciatic nerve in one hind paw.

  • Baseline Testing: Before and after surgery (e.g., 7-10 days post-op), assess baseline mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).

  • Dosing:

    • Administer 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride or vehicle control at doses determined from the MTD study.

    • A positive control (e.g., gabapentin) should be included.

  • Behavioral Testing: Assess mechanical and thermal sensitivity at various time points post-dosing (e.g., 1, 2, 4, 6 hours).

  • Data Analysis: Compare the withdrawal thresholds between the treatment, vehicle, and positive control groups.

Workflow for CCI Model of Neuropathic Pain:

G cluster_0 Pre-Study cluster_1 Induction of Neuropathy cluster_2 Post-Surgical Assessment & Dosing cluster_3 Efficacy Evaluation Animal_Acclimatization Animal_Acclimatization Baseline_Behavioral_Testing Baseline_Behavioral_Testing Animal_Acclimatization->Baseline_Behavioral_Testing CCI_Surgery CCI_Surgery Baseline_Behavioral_Testing->CCI_Surgery Post_Op_Behavioral_Testing Post_Op_Behavioral_Testing CCI_Surgery->Post_Op_Behavioral_Testing Group_Randomization Group_Randomization Post_Op_Behavioral_Testing->Group_Randomization Dosing Dosing Group_Randomization->Dosing Post_Dose_Behavioral_Testing Post_Dose_Behavioral_Testing Dosing->Post_Dose_Behavioral_Testing Data_Analysis Data_Analysis Post_Dose_Behavioral_Testing->Data_Analysis Results_Interpretation Results_Interpretation Data_Analysis->Results_Interpretation

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

Metabolic Activity: Diet-Induced Obesity (DIO) Model

Rationale: The methoxyphenyl group is present in some compounds that modulate metabolic pathways. The DIO model is a translationally relevant model for studying obesity and related metabolic disorders.[7][8]

Objective: To assess the effect of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride on body weight, food intake, and glucose homeostasis in a mouse model of diet-induced obesity.

Animal Model: Male C57BL/6J mice.

Experimental Protocol:

  • Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group will be fed a standard chow diet.

  • Group Allocation: Randomize obese mice into treatment and vehicle control groups.

  • Dosing: Administer 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride or vehicle daily for a specified period (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly (e.g., daily or 2-3 times per week).

    • Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) towards the end of the study.

  • Terminal Procedures:

    • At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Collect and weigh adipose tissue depots and the liver.

Table 2: Key Endpoints in the Diet-Induced Obesity Model

ParameterMeasurement
Body Weight Weekly or bi-weekly measurement
Food Intake Daily or every other day
Glucose Tolerance Area under the curve (AUC) during an OGTT
Insulin Sensitivity Glucose clearance during an ITT
Plasma Biomarkers Glucose, insulin, triglycerides, cholesterol
Adiposity Weight of epididymal and retroperitoneal fat pads
Liver Weight Assessment of hepatosteatosis

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the observed effects. The results from these studies will provide a comprehensive initial assessment of the in vivo properties of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride and guide future development efforts.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and relevant national and international regulations.[9]

References

  • Animal models of metabolic syndrome: a review - PMC. (2016, October 4). Retrieved from [Link]

  • A New Look at Animal Models of Neurological Disorders - PMC. (2023, January). Retrieved from [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases - PMC. (n.d.). Retrieved from [Link]

  • New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC. (2022, April 29). Retrieved from [Link]

  • Preclinical Animal Models for Metabolic Diseases - Biocytogen. (2025, June 16). Retrieved from [Link]

  • Animal Models for the Study of Neurological Diseases and Their Link to Sleep - MDPI. (2025, August 18). Retrieved from [Link]

  • Animal Model Systems in Neuroscience - ACS Publications - American Chemical Society. (n.d.). Retrieved from [Link]

  • Animal models of metabolic syndrome: a review | springermedizin.de. (n.d.). Retrieved from [Link]

  • Animal Models of Neurological Disorders - PMC - NIH. (2012, April). Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PubMed - NIH. (2020, June 15). Retrieved from [Link]

  • Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop - Taylor & Francis. (2009, July 10). Retrieved from [Link]

  • Rodent models of metabolic disorders: considerations for use in studies of neonatal programming | British Journal of Nutrition | Cambridge Core. (2021, September 23). Retrieved from [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. - ResearchGate. (n.d.). Retrieved from [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.). Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). Retrieved from [Link]

  • Webinar: Designing Your In Vivo Studies - YouTube. (2022, January 29). Retrieved from [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. (n.d.). Retrieved from [Link]

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29). Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in Human Plasma

Abstract This application note details the development and full validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Amino-2-(4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and full validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotopically labeled internal standard to ensure accuracy and precision. The method was validated in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability.[1][2] This robust and reliable assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3] This document provides a comprehensive guide for the quantitative determination of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in human plasma, designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.

Chemical Properties of 3-Amino-2-(4-methoxyphenyl)propan-1-ol:

PropertyValueSource
Molecular FormulaC10H15NO2[4]
Molecular Weight181.23 g/mol [4]
InChIKeyGVLHBFBFUSPHJO-UHFFFAOYSA-N[4]

Experimental

Materials and Reagents
  • Analytes: 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (Reference Standard) and 3-Amino-2-(4-methoxyphenyl)propan-1-ol-d5 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.

  • Biological Matrix: Human plasma (K2EDTA).

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • HPLC: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.

LC-MS/MS Method Parameters

The method parameters were optimized to achieve a balance between speed and quality, ensuring robust and reproducible results.[5]

Table 1: Liquid Chromatography Parameters

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmA C18 stationary phase provides good retention for moderately polar compounds like the analyte. The sub-2 µm particle size allows for high-resolution and fast separations.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the ionization of the analyte in positive electrospray mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent used in reversed-phase chromatography.
Flow Rate 0.5 mL/minA flow rate of 0.5 mL/min is suitable for a 2.1 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Gradient See Table 2A gradient elution is necessary to ensure adequate retention of the analyte while minimizing the run time.
Injection Volume 5 µLA small injection volume helps to minimize peak broadening and matrix effects.
Column Temperature 40 °CElevated column temperature can improve peak shape and reduce viscosity.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.0095
3.105
4.005

Table 3: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on the analyte is readily protonated, making positive ion mode the preferred choice.
MRM Transitions See Table 4Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Source Temperature 550 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage 5500 VOptimized for efficient ionization of the analyte.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas 9 psiNitrogen is used as the collision gas to induce fragmentation of the precursor ions.

Table 4: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
3-Amino-2-(4-methoxyphenyl)propan-1-ol182.1137.16025
3-Amino-2-(4-methoxyphenyl)propan-1-ol-d5 (IS)187.1142.16025

Note: The product ions are proposed based on common fragmentation pathways for similar structures (e.g., loss of the aminomethanol group).

Sample Preparation Protocol

A simple and efficient protein precipitation method was chosen for sample preparation.[3][6] This technique is fast, cost-effective, and suitable for high-throughput analysis.

Caption: Protein Precipitation Workflow.

Method Validation

The bioanalytical method was fully validated according to the ICH M10 guidelines.[1][2] The validation assessed selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[7]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used. The calibration range was established from 1.00 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.[8]

Table 5: Calibration Curve Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Range -1.00 - 1000 ng/mL
Back-calculated concentration deviation ±15% (±20% at LLOQ)Met
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[9]

Table 6: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1.00≤ 20%± 20%≤ 20%± 20%
LQC 3.00≤ 15%± 15%≤ 15%± 15%
MQC 100≤ 15%± 15%≤ 15%± 15%
HQC 800≤ 15%± 15%≤ 15%± 15%

Acceptance Criteria based on ICH M10 Guidelines.[1][2]

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interference was observed at the retention time of the analyte or the internal standard. The matrix effect was evaluated by comparing the peak response of the analyte in post-extraction spiked samples to that of a neat solution. The coefficient of variation of the internal standard-normalized matrix factor was within the acceptable limits.

Stability

The stability of the analyte in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.

Table 7: Stability Summary

Stability ConditionDurationAcceptance Criteria (%Bias)Result
Bench-top Stability 4 hours at room temperature± 15%Stable
Autosampler Stability 24 hours at 4 °C± 15%Stable
Freeze-Thaw Stability 3 cycles± 15%Stable
Long-term Stability 30 days at -80 °C± 15%Stable

Discussion

The developed LC-MS/MS method for the quantification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in human plasma is sensitive, specific, and reliable. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The method was successfully validated according to the stringent requirements of the ICH M10 guideline, ensuring the generation of high-quality data for pharmacokinetic and other drug development studies. The detailed explanation of the rationale behind the chosen parameters provides a solid foundation for the application of this method in a regulated bioanalytical laboratory.

Sources

Method

Application Note: Structural Elucidation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride using ¹H and ¹³C NMR Spectroscopy

Introduction 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a substituted aminopropanol derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a substituted aminopropanol derivative. Compounds within this class are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in various biologically active molecules and as versatile synthetic intermediates. Accurate structural confirmation is a critical step in the synthesis and characterization of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous determination of molecular structure in solution.[1]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic numbering scheme for the molecule is essential. The structure and numbering for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride are presented below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve acquire_H1 Acquire 1H Spectrum dissolve->acquire_H1 acquire_C13 Acquire 13C Spectrum dissolve->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Assign Signals reference->assign report Generate Report assign->report

Caption: General workflow for NMR sample analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. These values are based on established chemical shift ranges for similar functional groups and data from analogous structures. [2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Atom No. (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
-NH₃⁺~8.0 - 8.5Broad singlet-3HAmmonium Protons
C2'/C6'-H~7.20Doublet~8.52HAromatic Protons
C3'/C5'-H~6.90Doublet~8.52HAromatic Protons
-OH~4.5 - 5.5Broad singlet / Triplet-1HHydroxyl Proton
C7'-H₃~3.75Singlet-3HMethoxy Protons
C1-H₂~3.5 - 3.7Multiplet-2HMethylene Protons
C3-H₂~3.0 - 3.2Multiplet-2HMethylene Protons
C2-H~2.8 - 3.0Multiplet-1HMethine Proton

Interpretation Notes:

  • Aromatic Region: The protons on the 4-methoxyphenyl group (C2'/C6'-H and C3'/C5'-H) are expected to form a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.

  • Labile Protons: The signals for the ammonium (-NH₃⁺) and hydroxyl (-OH) protons are often broad due to chemical exchange and quadrupolar coupling with the nitrogen atom. Their chemical shifts are highly dependent on concentration, temperature, and residual water in the solvent. [4]* Aliphatic Region: The protons on the propanol backbone (C1, C2, C3) will show complex splitting patterns (multiplets) due to coupling with each other. 2D NMR techniques like COSY would be invaluable for definitively assigning these interconnected signals.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Atom No. (Carbon)Predicted Chemical Shift (δ, ppm)Assignment
C4'~158.0Aromatic Carbon (ipso, -OCH₃)
C1'~130.5Aromatic Carbon (ipso, -CH)
C2'/C6'~129.0Aromatic Carbons
C3'/C5'~114.0Aromatic Carbons
C1~63.0Methylene Carbon (-CH₂OH)
C7'~55.0Methoxy Carbon (-OCH₃)
C3~45.0Methylene Carbon (-CH₂NH₃⁺)
C2~42.0Methine Carbon (-CH)

Interpretation Notes:

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to the molecule's symmetry. The carbon attached to the oxygen (C4') will be the most downfield-shifted aromatic carbon.

  • Methoxy Carbon: The methoxy carbon (C7') typically appears around 55-56 ppm. [5]* Aliphatic Carbons: The carbon bearing the hydroxyl group (C1) is expected around 60-65 ppm, while the carbons adjacent to the electron-withdrawing ammonium group (C3) and the aromatic ring (C2) will be further upfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.

Conclusion

This application note provides a comprehensive guide for the structural characterization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride using ¹H and ¹³C NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra. The provided spectral predictions and interpretation guidelines, based on data from analogous compounds and established principles, offer a solid framework for the assignment of signals and ultimate structural verification. For unambiguous assignment of complex multiplets, advanced 2D NMR experiments such as COSY and HSQC are recommended.

References

  • Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". Available at: [Link]

  • Vamathevan, J. et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Available at: [Link]

  • Rao, C.K. et al. 1H NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-(4′′-methoxyphenyl)ethylamino)-1- phenyl-1-propanol HCl (1e). ResearchGate. Available at: [Link]

  • Brouwer, D.H. et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. Available at: [Link]

  • Pawiński, J. et al. (2001). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. Available at: [Link]

  • Duss, O. et al. NMR Characterization of RNA Small Molecule Interactions. PMC. Available at: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

  • Mian, M.Y. et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Available at: [Link]

  • Electronic supplementary information for... The Royal Society of Chemistry. Available at: [Link]

  • Wiest, O. et al. (2011). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]

  • SpectraBase. 1,3-Diamino-2-propanol. Available at: [Link]

  • Gee, B. et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Available at: [Link]

  • Schurko, R.W. et al. (2008). Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Available at: [Link]

  • Felli, I.C. & Pierattelli, R. (Eds.). (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Available at: [Link]

  • Reich, H.J. 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • PubChem. 3-(4-Methoxyphenyl)-1-propanol. Available at: [Link]

  • Natural Products Atlas. (1s)-1-(4-methoxyphenyl)propan-1-ol. Available at: [Link]

  • Doc Brown's Chemistry. H-1 NMR spectra of propan-2-amine. Available at: [Link]

  • Imai, K. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Agrawal, P.K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Available at: [Link]

  • PubChem. 3-Amino-2-phenylpropan-1-ol. Available at: [Link]

Sources

Application

determining concentration of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride solution

An In-Depth Guide to the Quantitative Analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Solutions Abstract This comprehensive application note provides detailed methodologies for the accurate concentration...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Solutions

Abstract

This comprehensive application note provides detailed methodologies for the accurate concentration determination of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a key organic intermediate. Recognizing the critical need for precise quantification in research, development, and quality control, this guide presents three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Nonaqueous Potentiometric Titration. Each method is explained from first principles, followed by a detailed, step-by-step protocol designed for immediate implementation in a laboratory setting. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methods effectively. This document is intended for researchers, analytical chemists, and drug development professionals requiring validated, reliable analytical procedures.

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is an amino alcohol derivative featuring a methoxyphenyl group. Such structures are common scaffolds in medicinal chemistry and serve as valuable building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine compound.

Accurate determination of the concentration of this intermediate is paramount for several reasons:

  • Stoichiometric Control: Ensures correct molar ratios in subsequent synthetic steps, maximizing reaction yield and minimizing impurity formation.

  • Quality Assurance: Verifies the purity and strength of the material, a critical component of quality control (QC) in manufacturing.

  • Pharmacokinetic and Pharmacodynamic Studies: Precise dosing is fundamental in any research investigating the biological activity of a compound or its derivatives.

This guide provides a multi-faceted approach to the analysis of this compound, detailing a highly specific chromatographic method (HPLC), a rapid spectrophotometric method (UV-Vis), and an absolute chemical method (Titration).

Physicochemical Properties of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

A foundational understanding of the analyte's properties is essential for analytical method development.

PropertyValueSource
Chemical Name 2-amino-3-(4-methoxyphenyl)propan-1-ol hydrochloride[1]
Molecular Formula C₁₀H₁₆ClNO₂[2]
Molecular Weight 217.70 g/mol (for hydrochloride salt)[2]
CAS Number 20989-22-4 (for the (S)-enantiomer hydrochloride)[1]
Structure Contains a primary amine, a primary alcohol, and a 4-methoxyphenyl chromophore.[2]

Method 1: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for this application due to its high resolving power, which allows for the separation of the target analyte from impurities, starting materials, and degradation products. The method utilizes a stationary phase (column) and a mobile phase to separate compounds based on their physicochemical properties. For this analyte, a reversed-phase (RP-HPLC) method is most appropriate, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The concentration is determined by comparing the peak area of the analyte to that of a calibration curve generated from reference standards.

Causality of Method Design: The 4-methoxyphenyl group provides strong UV absorbance, making a UV detector ideal for sensitive detection. The presence of the basic amine group can cause peak tailing on standard silica-based columns. This is mitigated by using a modern, end-capped column and by controlling the mobile phase pH with a buffer to ensure a consistent ionization state of the analyte.

Experimental Protocol: RP-HPLC

2.1.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (purity ≥98%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid, Water (HPLC grade).

2.1.2 Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

2.1.3 Preparation of Solutions

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Dilute the sample solution with the diluent to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

2.1.4 Analysis and Calculation

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

  • Inject the prepared sample solution(s).

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Stock A->B C Create Working Standards B->C F Inject Standards C->F D Prepare & Dilute Sample G Inject Sample D->G E Equilibrate HPLC System E->F F->G H Generate Calibration Curve (Peak Area vs. Conc.) F->H I Calculate Sample Conc. from Regression Equation G->I H->I

Caption: Workflow for concentration determination by HPLC.

Method 2: UV-Vis Spectrophotometry

Principle: This method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).[3] The 4-methoxyphenyl moiety in the analyte acts as a chromophore, absorbing UV light at a characteristic wavelength (λmax). This technique is rapid and requires less complex instrumentation than HPLC, making it suitable for high-throughput screening or for analyzing pure samples.

Causality of Method Design: The aromatic ring with the methoxy group is expected to have a primary absorption maximum around 220-230 nm and a secondary, weaker maximum around 270-280 nm, which are characteristic of substituted benzene rings.[4][5] Using the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. Methanol is chosen as a solvent as it is UV-transparent in this region and readily dissolves the hydrochloride salt.

Experimental Protocol: UV-Vis

3.1.1 Instrumentation and Materials

  • Double-beam UV-Vis spectrophotometer.

  • A matched pair of 1 cm quartz cuvettes.

  • Reference Standard: 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (purity ≥98%).

  • Solvent: Methanol (spectrophotometric grade).

3.1.2 Procedure

  • Determination of λmax: Prepare a ~25 µg/mL solution of the reference standard in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Solutions:

    • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of at least five standards (e.g., 5, 10, 15, 20, 25 µg/mL) by accurately diluting the stock solution with methanol.

    • Sample Preparation: Dilute the sample solution with methanol to achieve a final concentration that falls within the established calibration range and yields an absorbance between 0.2 and 0.8.

  • Analysis and Calculation:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the methanol blank in both the sample and reference cuvettes.

    • Measure the absorbance of each working standard and the prepared sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve using the linear regression equation.

UV-Vis Workflow Diagram

UVVis_Workflow A Determine λmax using a standard scan D Measure Absorbance of Standards & Sample at λmax A->D B Prepare Standard Stock & Working Solutions B->D C Prepare & Dilute Sample to fall within range C->D E Plot Calibration Curve (Absorbance vs. Conc.) D->E F Calculate Sample Conc. using Beer's Law E->F

Caption: Workflow for concentration determination by UV-Vis.

Method 3: Nonaqueous Potentiometric Titration

Principle: Titration is an absolute chemical method that determines the total amount of a basic or acidic substance in a sample. For amine hydrochlorides, a nonaqueous titration is required because water can interfere by leveling the strengths of weak acids and bases.[6] In this protocol, the sample is dissolved in glacial acetic acid. Mercuric acetate is added to react with the hydrochloride salt, replacing the chloride ion with the weakly dissociated acetate ion and liberating the free amine base.[6] The free amine is then titrated with a standardized strong acid, perchloric acid, in the same nonaqueous solvent. The endpoint is detected potentiometrically as the point of maximum inflection in the voltage curve.

Causality of Method Design: Glacial acetic acid is an acidic solvent that enhances the basicity of the amine, resulting in a sharp, clear endpoint. Water is a stronger base than the analyte amine and would compete for the titrant, so its presence must be minimized. Perchloric acid is the strongest common acid in acetic acid, making it the ideal titrant. The potentiometric endpoint detection is more objective and precise than using a colorimetric indicator.

Experimental Protocol: Titration

4.1.1 Instrumentation and Materials

  • Potentiometric titrator with a glass pH electrode and a reference electrode (or a combination electrode suitable for nonaqueous solvents).

  • 10 mL or 20 mL burette.

  • Magnetic stirrer and stir bar.

  • Reagents: Glacial Acetic Acid, Acetic Anhydride, Perchloric Acid (70%), Mercuric Acetate, Potassium Hydrogen Phthalate (KHP, primary standard).

4.1.2 Preparation of Reagents

  • 0.1 N Perchloric Acid (HClO₄) in Acetic Acid: To 900 mL of glacial acetic acid, add 8.5 mL of 70% perchloric acid. Add 20 mL of acetic anhydride (to react with excess water) and mix. Dilute to 1 L with glacial acetic acid and allow to stand for 24 hours before use.

  • Standardization of 0.1 N HClO₄: Accurately weigh ~150 mg of dried KHP into a flask. Dissolve in 50 mL of glacial acetic acid. Titrate with the prepared perchloric acid solution potentiometrically. Calculate the normality (N) of the titrant.

  • Mercuric Acetate Solution: Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid, warming gently if necessary.

4.1.3 Titration Procedure

  • Accurately transfer a volume of the sample solution containing approximately 100-150 mg of the analyte into a 150 mL beaker.

  • Add 50 mL of glacial acetic acid to dissolve the sample.

  • Add 10 mL of the mercuric acetate solution and stir for 1-2 minutes.

  • Immerse the electrodes in the solution and begin stirring.

  • Titrate the solution with the standardized 0.1 N perchloric acid. Record the titrant volume and the corresponding mV readings.

  • Continue the titration past the endpoint, which is identified by the largest change in mV for a given volume increment. The endpoint is the volume at the inflection point of the S-shaped curve.

4.1.4 Calculation Concentration (mg/mL) = (V × N × MW) / S

Where:

  • V = Volume of HClO₄ titrant used to reach the endpoint (mL)

  • N = Normality of the HClO₄ titrant (mol/L)

  • MW = Molecular weight of the analyte (217.70 g/mol )

  • S = Volume of the sample solution taken for titration (mL)

Titration Workflow Diagram

Titration_Workflow A Standardize 0.1 N HClO₄ Titrant using KHP D Titrate with standardized HClO₄ while recording mV readings A->D B Pipette known volume of Sample Solution C Add Glacial Acetic Acid & Mercuric Acetate Solution B->C C->D E Determine Endpoint Volume (V) from titration curve inflection D->E F Calculate Concentration using formula E->F

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride in Advanced Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride . This ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride . This chiral amino alcohol is a pivotal chemical intermediate, primarily utilized in the synthesis of sophisticated therapeutic agents, most notably modulators of the sphingosine-1-phosphate (S1P) receptors. We will explore its significance, detailed synthetic protocols, analytical quality control measures, and the underlying chemical principles that make it a valuable building block in modern drug discovery.

Introduction: The Significance of a Chiral Scaffolding

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. Chirality is a critical determinant of a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride emerges as a high-value intermediate precisely because it provides a stereodefined 1,2-amino alcohol scaffold.

This structural motif is a cornerstone in a class of drugs that target G protein-coupled receptors (GPCRs), particularly the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 receptor agonists are instrumental in treating autoimmune diseases like multiple sclerosis by modulating lymphocyte trafficking.[1][2] The 3-amino-2-arylpropan-1-ol core mimics the key structural elements of sphingosine and its phosphorylated, active form, fingolimod-P, allowing for potent and selective receptor binding.[3] This guide will elucidate the practical synthesis and application of this specific intermediate, providing a robust framework for its use in research and development.

Compound Profile & Physicochemical Data

A summary of the essential properties of the title compound is presented below.

PropertyValue
IUPAC Name 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.69 g/mol
CAS Number Not explicitly assigned; refers to a specific salt form.
Appearance Typically a white to off-white solid
Core Structure Chiral 1,2-amino alcohol with a p-methoxyphenyl substituent

Application in S1P₁ Receptor Modulator Synthesis

The primary application of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is as a key building block for S1P₁ receptor agonists. These drugs are designed to induce the internalization and degradation of the S1P₁ receptor on lymphocytes, which effectively traps these immune cells within the lymph nodes and prevents them from migrating to the central nervous system to cause inflammation and damage, as seen in multiple sclerosis.[1][2]

The general pharmacophore for many S1P₁ agonists includes a polar head group (often an amino alcohol that can be phosphorylated in vivo), a linker, and a lipophilic tail.[3] Our intermediate provides the essential polar head group and a portion of the linker, with the chiral center being critical for proper receptor engagement.

Caption: General pharmacophore of an S1P1 agonist and the role of the intermediate.

Synthetic Protocols: Achieving Enantiomeric Purity

The central challenge in synthesizing this intermediate is the precise control of the stereocenter at the C2 position. Two robust and widely adopted strategies are the asymmetric reduction of a prochiral ketone precursor and chemoenzymatic reduction.

Protocol 1: Asymmetric Reduction via Chiral Catalysis

This method is a cornerstone of modern organic synthesis and relies on a chiral catalyst to direct the stereochemical outcome of a reduction reaction. The overall workflow involves two main stages: synthesis of the aminoketone precursor and its subsequent asymmetric reduction.

The necessary precursor, 3-amino-2-(4-methoxyphenyl)propan-1-one, can be effectively synthesized via a Mannich reaction. This classic reaction involves the aminoalkylation of an enolizable ketone using formaldehyde and a suitable amine salt.[4]

Materials:

  • 4'-Methoxyacetophenone

  • Dimethylamine hydrochloride (or other secondary amine salt)

  • Paraformaldehyde

  • Hydrochloric Acid (HCl)

  • Isopropanol (or another suitable solvent)

Procedure:

  • To a reaction vessel charged with 4'-methoxyacetophenone, isopropanol, and paraformaldehyde, add a catalytic amount of HCl.

  • Add dimethylamine hydrochloride to the mixture.

  • Heat the mixture to reflux (typically 80-90 °C) and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization of the Mannich base hydrochloride salt.

  • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to yield 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one hydrochloride.

  • Note: For the final intermediate, a subsequent dealkylation or use of a protected primary amine in the Mannich reaction would be required, followed by deprotection. For simplicity, this protocol focuses on the core reduction.

The key stereoselective step uses a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, to reduce the ketone to the desired alcohol enantiomer.[5][6]

Materials:

  • 3-Amino-1-(4-methoxyphenyl)propan-1-one hydrochloride (precursor from Stage A, after appropriate N-deprotection/conversion to the primary amine salt)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Activation: In a flame-dried flask, add anhydrous THF and cool to -20 °C. Add the CBS catalyst solution (e.g., (S)-CBS for the (R)-alcohol, 5-10 mol%).

  • Slowly add the borane complex (1.1 equivalents) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: In a separate flask, suspend the aminoketone hydrochloride (1.0 equivalent) in anhydrous THF. Neutralize with a base like triethylamine to obtain the free base, and filter off the resulting ammonium salt.

  • Add the solution of the free aminoketone dropwise to the catalyst-borane mixture over 30-45 minutes, ensuring the internal temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C. Allow the mixture to warm to room temperature.

  • Work-up: Remove the solvent under reduced pressure. Add saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification & Salt Formation: Purify the crude amino alcohol by silica gel column chromatography. Dissolve the purified product in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) to precipitate the final hydrochloride salt. Filter and dry the solid.

Causality Explained: The CBS catalyst forms a complex with the borane reducing agent. The ketone substrate then coordinates to this chiral complex in a sterically defined manner, exposing one face of the carbonyl to hydride delivery, which results in the formation of one enantiomer in high excess. Anhydrous conditions are critical as water will react violently with the borane reagent.

Caption: Workflow for asymmetric synthesis via a CBS-catalyzed reduction.

Protocol 2: Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductase (KRED) enzymes can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[7]

Materials:

  • Prochiral aminoketone precursor

  • Ketoreductase (KRED) enzyme (screened for appropriate stereoselectivity)

  • Cofactor regeneration system (e.g., Glucose and Glucose Dehydrogenase (GDH) for NADPH recycling)

  • Buffer solution (e.g., potassium phosphate, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if needed for substrate solubility)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution.

  • Add the aminoketone substrate, the KRED enzyme, the cofactor (NADP⁺), and the components of the regeneration system (glucose, GDH).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by HPLC or GC analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, terminate the reaction by adding a water-immiscible organic solvent like ethyl acetate or by acidifying the mixture to denature the enzymes.

  • Extract the product into the organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purification: Purify and form the hydrochloride salt as described in Protocol 1.

Causality Explained: The enzyme's active site is an intrinsically chiral environment. The ketone substrate binds in a specific orientation, allowing the hydride from the NADPH cofactor to be delivered to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer. The cofactor regeneration system is crucial for making the process economically viable, as it continuously recycles the expensive NADPH cofactor.

Caption: General workflow for chemoenzymatic reduction using a ketoreductase.

Analytical Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the synthesized intermediate.

Analytical MethodPurpose & Expected Results
¹H NMR Confirms the molecular structure. Expect characteristic peaks for the aromatic protons (p-substituted pattern), the methoxy group (~3.8 ppm), and the aliphatic protons of the propanol backbone.
¹³C NMR Confirms the carbon framework. Expect distinct signals for the aromatic carbons, the methoxy carbon (~55 ppm), and the three carbons of the propanol chain.
Mass Spectrometry (MS) Confirms the molecular weight. Expect to see the molecular ion peak corresponding to the free base [M+H]⁺.
Chiral HPLC Determines the enantiomeric excess (e.e.). The two enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas gives the e.e. An e.e. of >99% is typically required.
FTIR Spectroscopy Confirms the presence of key functional groups. Expect characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (amine, ~3200-3400 cm⁻¹), C-O (ether and alcohol, ~1030-1250 cm⁻¹), and aromatic C-H.

Safety and Handling

As with all laboratory chemicals, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemically resistant gloves are mandatory.

  • Hazards: While specific data for this exact compound is limited, structurally similar amino alcohols can be irritants to the skin, eyes, and respiratory tract. The hydrochloride salt may be corrosive.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is more than a simple chemical; it is an enabling tool for the creation of highly specific and potent therapeutics. Its primary role as a precursor to S1P₁ receptor modulators places it at the forefront of research into autoimmune and inflammatory diseases. The synthetic methodologies outlined here, particularly the robust and scalable asymmetric chemical and enzymatic reductions, provide reliable pathways to access this intermediate in high enantiomeric purity. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the strategic importance of chiral building blocks like this one will only continue to grow.

References

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. National Center for Biotechnology Information. [Link]

  • Synthesis of the α-substituted alaninol compound as S1P1 agonist. ResearchGate. [Link]

  • Modulators of Sphingosine-1-phosphate Pathway Biology: Recent Advances of Sphingosine-1-phosphate Receptor 1 (S1P1) Agonists and Future Perspectives. ACS Publications. [Link]

  • Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. ResearchGate. [Link]

  • Synthesis and SAR studies of a novel class of S1P1 receptor antagonists. PubMed. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Chiral synthesis of 1-aryl-3-aminopropan-1-ols.
  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

Application

Application Notes and Protocols for 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride: A Scaffold for Medicinal Chemistry Exploration

Introduction 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a vicinal amino alcohol derivative. The 1,2-amino alcohol motif is a significant structural feature found in numerous natural products, pharmaceuticals...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a vicinal amino alcohol derivative. The 1,2-amino alcohol motif is a significant structural feature found in numerous natural products, pharmaceuticals, and chiral ligands.[1][2][3] This scaffold is present in a wide array of approved and experimental drugs, including antibiotics, anti-asthma agents, hormones, and β-adrenergic blockers.[2][4] The presence of a 4-methoxyphenyl group further suggests potential for diverse biological activities, as this moiety is found in various compounds with anticancer, antioxidant, and anthelmintic properties.[5][6][7][8]

Given the limited publicly available data on the specific biological applications of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, this document serves as a guide for researchers to explore its potential in medicinal chemistry. The protocols and strategies outlined below are based on the established activities of structurally related compounds and provide a framework for systematic investigation.

Part 1: Chemical Synthesis and Characterization

A reliable synthetic route and thorough characterization are paramount before undertaking biological screening.

Protocol 1: Generalized Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

This protocol is a generalized procedure based on common methods for the synthesis of 1,2-amino alcohols.

Materials:

  • 4-Methoxyphenylacetone

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH4Cl)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether, methanol)

  • Standard glassware for organic synthesis

Procedure:

  • Strecker Synthesis of the α-aminonitrile:

    • In a well-ventilated fume hood, dissolve 4-methoxyphenylacetone in a suitable solvent such as ethanol.

    • Add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Reduction of the Nitrile and Ester:

    • Carefully add the crude α-aminonitrile to a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the reaction to slowly warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH4 by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash thoroughly with the reaction solvent.

    • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-amino-2-(4-methoxyphenyl)propan-1-ol.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol, isopropanol).

    • At 0°C, add a solution of hydrochloric acid in an appropriate solvent dropwise until the solution is acidic.

    • The hydrochloride salt should precipitate out of the solution. If not, the solvent can be partially evaporated or a less polar co-solvent can be added to induce precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.[9]

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Potential Medicinal Chemistry Applications and Screening Strategies

The structural motifs of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride suggest its potential as a scaffold for developing novel therapeutic agents in several key areas.

Anticancer Drug Discovery

Rationale: The 4-methoxyphenyl group is a common feature in a variety of compounds exhibiting anticancer activity.[8][10] Derivatives of methoxyphenyl porphyrins have shown promise as phototherapeutic agents, with the methoxy group potentially aiding in tumor localization.[7]

Screening Workflow:

Caption: Workflow for anticancer screening.

Protocol 2: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).[6]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]

  • Compound Treatment: Prepare serial dilutions of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[12]

    • Observe the formation of purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) from the dose-response curve.[14]

Data Presentation:

Cancer Cell LineTissue of OriginTest Compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
U87GlioblastomaExperimental DataExperimental Data
Antimicrobial Agent Development

Rationale: The 1,2-amino alcohol moiety is present in various compounds with antimicrobial properties.[4]

Screening Workflow:

Caption: Workflow for antimicrobial screening.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[15][16][17][18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microplates.

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.[17]

  • Inoculation: Add the standardized microbial inoculum to each well.[18]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][18]

Data Presentation:

MicroorganismTypeTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaExperimental DataExperimental Data
Escherichia coliGram-negative BacteriaExperimental DataExperimental Data
Candida albicansFungusExperimental DataExperimental Data
Exploration in Neurological Disorders

Rationale: The phenylethylamine backbone, present in the topic compound, is a core structure in many centrally acting agents. The development of in vitro models for neurological diseases, such as those using induced pluripotent stem cells (iPSCs), offers new avenues for drug screening.[19][20][21]

Screening Workflow:

Caption: Workflow for neurological drug discovery.

Protocol 4: Assessment of Neuroprotective Effects in an In Vitro Model of Oxidative Stress

This protocol evaluates the potential of the compound to protect neuronal cells from oxidative damage.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y).

  • Cell culture medium and supplements.

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA)).

  • MTT or other viability assay reagents.

  • 96-well plates.

Procedure:

  • Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.

  • Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride for a specified period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (excluding the negative control wells) and incubate for an appropriate duration (e.g., 24 hours).

  • Viability Assessment: Perform an MTT assay or a similar viability assay to quantify cell survival.

  • Data Analysis: Compare the viability of cells pre-treated with the test compound to those treated with the oxidative stressor alone. A significant increase in viability suggests a neuroprotective effect.

Part 3: Data Interpretation and Future Directions

The initial screening results from these protocols will guide the subsequent steps in the drug discovery process.

  • Potent Anticancer Activity: If the compound shows significant cytotoxicity against cancer cell lines, further studies should focus on its mechanism of action (e.g., apoptosis induction, cell cycle arrest) and selectivity for cancer cells over normal cells.[11]

  • Promising Antimicrobial Activity: A low MIC value warrants further investigation, including determining the minimum bactericidal/fungicidal concentration (MBC/MFC) and exploring the mechanism of antimicrobial action.

  • Neuroprotective Effects: Positive results in neuroprotection assays would lead to more complex studies using advanced in vitro models, such as multi-electrode arrays (MEAs) to assess effects on neural network function, or in vivo models of neurological diseases.[19][22][23]

Lead optimization strategies could involve modifying the substituents on the phenyl ring, altering the stereochemistry of the amino and alcohol groups, or derivatizing the amine and hydroxyl functionalities to improve potency, selectivity, and pharmacokinetic properties.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
  • Different antimicrobial susceptibility test methods - INTEGRA Biosciences. (2021).
  • Different antimicrobial susceptibility test methods - INTEGRA Biosciences. (2021).
  • Neurological Disease Assays In Vitro - Axion Biosystems.
  • Antimicrobial Susceptibility Testing - Apec.org.
  • 2.2. NCI Anticancer Screening In Vitro - Bio-protocol.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
  • 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls | Journal of the American Chemical Society. (2020).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019).
  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core - PMC.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. (2020).
  • Johns Hopkins Researchers Awarded $15 Million to Develop Platform to Study Neurological Diseases and Screen Chemicals Using 'New Approach Methodologies'. (2026).
  • Neuroscience Testing, Methods & Endpoints - Charles River Laboratories.
  • Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides - Impactfactor. (2016).
  • Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines | Request PDF - ResearchGate.
  • Methoxyphenyl Porphyrin Derivatives as Phototherapeutic Agents | Bentham Science.
  • (PDF) Guideline for anticancer assays in cells - ResearchGate. (2025).
  • (PDF) 1-(4-Methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one: A Diphenyl Chalcone Derivative with Potent Antitumor Activity Via Up-Regulation of p21 Gene - ResearchGate. (2021).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC.
  • iPSCs: A Preclinical Drug Research Tool for Neurological Disorders - MDPI. (2021).
  • The Versatile Scaffold: A Comparative Review of Gamma-Amino Alcohols and Their Applications - Benchchem.
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.

Sources

Technical Notes & Optimization

Troubleshooting

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride stability and storage conditions

This guide provides in-depth technical and troubleshooting information for the handling, storage, and use of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. The recommendations herein are synthesized from establish...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical and troubleshooting information for the handling, storage, and use of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. The recommendations herein are synthesized from established chemical safety protocols and data from structurally analogous compounds to ensure the highest degree of scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Section 1: Compound Stability and Storage

Question: What are the ideal long-term storage conditions for solid 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

The optimal storage of solid 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is critical for maintaining its chemical integrity over time. Based on safety data for related amino alcohol compounds, it is recommended to store the solid in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For maximum stability and to prevent degradation, specific conditions should be observed:

  • Temperature: While standard ambient temperatures may be acceptable for short periods, long-term storage at refrigerated temperatures (2-8°C) is advisable.[2] For multi-year stability, storage at -20°C is a common practice for analogous research compounds.[3]

  • Atmosphere: The compound should be protected from moisture. Some related chemicals are sensitive to air and are best stored under an inert atmosphere like argon or nitrogen.[4]

  • Light: While not explicitly stated for this specific molecule in the search results, protecting sensitive organic molecules from light is a general best practice. One similar compound's data sheet specifies protection from light.[5]

Question: My solid 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride has changed color/appears clumpy. Is it still usable?

A change in physical appearance, such as discoloration or clumping, is a primary indicator of potential degradation. Clumping often suggests moisture absorption, which can hydrolyze the hydrochloride salt or catalyze other degradation pathways. Color change may indicate oxidation or the formation of impurities.

Before using a compound that has changed in appearance, it is crucial to perform a quality control check. Re-testing the purity via methods like HPLC, LC-MS, or NMR is the most reliable way to confirm its identity and integrity. If these methods are unavailable, it is scientifically prudent to discard the suspect batch to avoid compromising your experimental results.

Question: How stable is this compound in solution? What solvent should I use?

The stability of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in solution is highly dependent on the solvent, pH, and storage conditions. As a hydrochloride salt, it is expected to have good solubility in aqueous buffers.

  • Solvent Choice: For biological experiments, sterile, buffered aqueous solutions (e.g., PBS) or DMSO are common choices.

  • pH: The stability of amino-containing compounds can be pH-dependent. Prepare solutions fresh and adjust the pH if necessary for your specific application.

  • Storage of Solutions: It is strongly recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The long-term stability in solution has not been formally reported and should be determined empirically if required.

Section 2: Handling and Experimental Troubleshooting

Question: What personal protective equipment (PPE) is required when handling this compound?

Due to the hazardous nature of similar chemical structures, comprehensive PPE is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) that are inspected before use.[6]

  • Body Protection: A lab coat is required. For handling larger quantities or when there is a risk of splashing, consider impervious clothing.[6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust particles.[1][6] If dust is generated, a respirator may be required.[7]

Question: I am seeing unexpected results in my assay. Could it be related to the compound?

If you are experiencing inconsistent or unexpected experimental outcomes, consider the following troubleshooting steps related to the compound itself.

Caption: Troubleshooting workflow for unexpected experimental results.

  • Confirm Integrity: As detailed above, check the solid compound for any changes in appearance.

  • Review Solution Protocol: Were solutions prepared fresh? Using a solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles can introduce variability.

  • Evaluate Purity: If degradation is suspected, the most definitive step is to re-analyze the compound's purity. Studies on related compounds show that degradation is often accelerated by elevated temperature and humidity.[8]

Question: What chemicals or materials are incompatible with this compound?

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: These can react exothermically with the amino group.[1]

  • Acids and Acid Chlorides: While it is a hydrochloride salt, strong acids should be avoided.[1][4]

  • Heat and Moisture: Exposure to high temperatures can cause thermal decomposition, and moisture can lead to degradation.[9]

Protocols and Data Summaries

Table 1: Recommended Storage Conditions Summary
ConditionSolid CompoundStock Solution (in DMSO or Buffer)Rationale & References
Temperature 2-8°C (Short-term) -20°C (Long-term)-20°C (Short-term) -80°C (Long-term)Lower temperatures slow chemical degradation.[2][3][5]
Atmosphere Tightly sealed, under inert gas (e.g., Argon)Tightly sealed vialsProtects from moisture and air, which can cause degradation.[4]
Light Store in an opaque container or dark locationUse amber vials or wrap in foilPrevents potential photodegradation.[5]
Handling Prepare aliquots for use to avoid repeated opening of the main containerPrepare single-use aliquotsMinimizes contamination and exposure to ambient conditions.
Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a generalized procedure for preparing a stock solution. Always perform calculations for your specific batch based on the molecular weight provided on the Certificate of Analysis.

Materials:

  • 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (solid)

  • Anhydrous DMSO or sterile aqueous buffer (e.g., PBS)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Chemical fume hood and appropriate PPE

Procedure:

  • Pre-Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a suitable vial.

  • Solubilization: Add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the target 10 mM concentration.

  • Mixing: Vortex or sonicate gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent used.

References

  • NextSDS. (n.d.). (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • Borges, N. C., et al. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Hartono, A., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-2-methoxypropan-1-ol hydrochloride. Retrieved from [Link]

  • ChemInform. (n.d.). 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-2-(4-fluorophenyl)propan-1-ol hydrochloride. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This document provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This document provides a comprehensive overview of its solubility characteristics, methods for its determination, and troubleshooting guidance for common experimental challenges.

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is an organic amine salt. As with many hydrochloride salts, its solubility is a critical parameter in various applications, from reaction chemistry to pharmaceutical formulation.[1][2] The hydrochloride form is often chosen to enhance the aqueous solubility and stability of the parent free base.[1] This guide will delve into the factors influencing its solubility and provide practical advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in water?

Q2: How does the solubility of the hydrochloride salt compare to its free base form?

The hydrochloride salt is significantly more water-soluble than its corresponding free base. The free base, 3-Amino-2-(4-methoxyphenyl)propan-1-ol, is a less polar molecule and is expected to have limited solubility in water but better solubility in organic solvents. The conversion to a hydrochloride salt is a common strategy in pharmaceutical development to improve aqueous solubility and bioavailability.[1]

Q3: In which organic solvents is 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride likely to be soluble or insoluble?

Due to its ionic nature, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride will have low solubility in nonpolar solvents such as hydrocarbons (e.g., hexane, toluene) and ethers.[1] Its solubility is expected to be higher in polar protic solvents like methanol and ethanol, although likely less than in water. It may have some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Q4: How do temperature and pH affect the solubility of this compound?

  • Temperature: The solubility of most solids in liquids, including hydrochloride salts in water, increases with temperature.[1] For example, the solubility of ammonium chloride in water increases by approximately 2.6-fold from 0°C to 100°C.[1]

  • pH: The solubility of this compound is highly pH-dependent. At lower pH values, the amine group is protonated, favoring the soluble salt form. However, at very low pH where there is a high concentration of chloride ions (e.g., in concentrated HCl), the solubility may decrease due to the "common-ion effect".[3][4][5] At higher pH values (more basic conditions), the hydrochloride salt will convert to its less soluble free base form, which may precipitate out of solution.[1][6]

Troubleshooting Guide

This section addresses common issues encountered during solubility experiments with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Issue 1: The compound is not dissolving in water as expected.

  • Question: I'm trying to dissolve the hydrochloride salt in water, but it's not as soluble as I anticipated. What could be the reason?

  • Answer:

    • Check the pH of the solution: Ensure the water is not basic. The presence of any basic contaminants could shift the equilibrium towards the less soluble free base.

    • Consider the common-ion effect: If you are dissolving the compound in a solution that already contains chloride ions (e.g., a chloride-based buffer), this can suppress the dissolution of the hydrochloride salt.[4][5]

    • Ensure purity of the compound: Impurities could affect the solubility.

    • Allow sufficient time for equilibration: Some compounds take time to dissolve fully. Ensure you are stirring or agitating the solution for an adequate period.[7]

Issue 2: The compound precipitates out of solution after initial dissolution.

  • Question: The compound initially dissolved, but then a precipitate formed. Why is this happening?

  • Answer: This is likely due to a change in pH or temperature.

    • pH shift: If the pH of the solution increased (e.g., due to the addition of another reagent), the hydrochloride salt may have converted to its less soluble free base form.

    • Temperature change: If you dissolved the compound at an elevated temperature and then allowed it to cool, the solubility may have decreased, leading to precipitation.

    • Supersaturation: It is possible to form a supersaturated solution, which is unstable and can lead to precipitation over time.[8]

Issue 3: Inconsistent solubility results between experiments.

  • Question: I am getting different solubility values each time I run the experiment. What could be causing this variability?

  • Answer: Inconsistent results often stem from a lack of control over experimental conditions.

    • Temperature control: Ensure all experiments are conducted at a constant and recorded temperature.[9]

    • pH control: Use buffered solutions to maintain a constant pH, especially when determining pH-dependent solubility profiles.[10]

    • Equilibration time: Use a consistent and sufficient equilibration time for all samples.[7]

    • Solid-state form: The presence of different polymorphs or solvates can affect solubility.[7][10] Ensure you are using the same batch and form of the compound for all experiments.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.[7][9][11]

Materials:

  • 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or other mechanical agitator

  • Temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature (e.g., 25°C or 37°C)[7][11]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride to a vial. The key is to have undissolved solid present at the end of the experiment to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer changing).[11]

  • Sample Separation: Once equilibrium is reached, carefully remove the vials from the shaker. Allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a syringe filter.[7][11]

  • Dilution and Analysis: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to prevent precipitation upon cooling.[11] Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor.

Data Presentation

Table 1: Expected Qualitative Solubility of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe ionic nature of the hydrochloride salt and the presence of hydroxyl and amine groups allow for strong hydrogen bonding and dipole-dipole interactions with polar protic solvents.[1]
Polar Aprotic DMSO, DMFModerate to LowThese solvents can solvate the cation but are less effective at solvating the chloride anion compared to protic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe large difference in polarity between the ionic salt and the nonpolar solvent results in weak intermolecular forces and poor solvation.[1]

Visualization of Key Concepts

G cluster_0 Factors Affecting Solubility Temperature Temperature Solubility Solubility Temperature->Solubility Increases pH pH pH->Solubility Decreases at high pH Common_Ion_Effect Common-Ion Effect Common_Ion_Effect->Solubility Decreases Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility 'Like dissolves like' G Start Start Add_Excess_Solid Add excess compound to solvent Start->Add_Excess_Solid Equilibrate Agitate at constant temperature (24-72h) Add_Excess_Solid->Equilibrate Separate_Solid Centrifuge or filter Equilibrate->Separate_Solid Dilute_Supernatant Dilute clear supernatant Separate_Solid->Dilute_Supernatant Analyze_Concentration Analyze concentration (HPLC/UV-Vis) Dilute_Supernatant->Analyze_Concentration Calculate_Solubility Calculate solubility Analyze_Concentration->Calculate_Solubility End End Calculate_Solubility->End

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious yield bottlenecks associated with synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious yield bottlenecks associated with synthesizing propanolamine derivatives.

The target molecule, 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride , is a highly polar, water-soluble amino alcohol. Traditional reduction methods often lead to catastrophic product loss during aqueous workup or salt formation. This guide deconstructs the synthesis into a self-validating, high-yield workflow using the highly chemoselective NaBH4​/I2​ reduction system.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is my overall yield consistently below 40% when using LiAlH4​ for the reduction step? A: Lithium aluminum hydride ( LiAlH4​ ) is a powerful reducing agent, but it forms highly stable, insoluble aluminum alkoxide complexes with the resulting amino alcohol. During the standard aqueous workup, the highly water-soluble 3-amino-2-(4-methoxyphenyl)propan-1-ol becomes physically trapped in the gelatinous aluminum hydroxide emulsion[1]. To bypass this, modern protocols favor the NaBH4​/I2​ system. This system generates diborane in situ, which reduces the carboxylic acid cleanly and allows for a much simpler basic hydrolysis of the intermediate borate esters[2].

Q: How do I prevent product loss during the aqueous workup of the amino alcohol? A: The target molecule is a zwitterion-like propanolamine derivative, meaning it is highly polar and prone to partitioning into the aqueous layer. If using a borane-based method, the reaction forms a robust boron-nitrogen/boron-oxygen complex. You must exhaustively reflux the crude mixture in methanol and 20% aqueous NaOH for at least 1.5 hours to fully cleave these bonds[2]. Following hydrolysis, extract with a polar aprotic solvent like dichloromethane (DCM) or ethyl acetate, rather than diethyl ether, to maximize the partition coefficient.

Q: My final hydrochloride salt is a sticky, hygroscopic syrup instead of a crystalline powder. How do I fix this? A: Syrup formation ("oiling out") occurs when trace water is present during salt formation. The free base of 3-amino-2-(4-methoxyphenyl)propan-1-ol is an oil or low-melting solid. If you use concentrated aqueous HCl , the resulting salt will hold onto water aggressively. You must use strictly anhydrous conditions: dissolve the free base in dry diethyl ether or ethyl acetate, and add a stoichiometric amount of anhydrous HCl gas dissolved in dioxane (e.g., 4M HCl in dioxane). The hydrochloride salt will precipitate immediately as a white, filterable solid.

Section 2: Quantitative Data – Reagent Selection Matrix

To justify the shift away from traditional hydrides, the following table summarizes the quantitative performance and operational parameters of various reducing agents for converting amino acids to amino alcohols.

Reducing AgentTypical YieldReaction TimeWorkup ComplexityCost & Safety Profile
LiAlH4​ 50–65%4–6 hHigh (Severe emulsions, product trapping)High Risk (Pyrophoric), Expensive
BH3​⋅THF 70–80%12 hModerate (Requires basic hydrolysis)Expensive, Limited Shelf Life
NaBH4​/I2​ 85–95% 14 hLow (Clean hydrolysis, phase separation)Low Cost, Safe, Highly Scalable

Section 3: Self-Validating Experimental Protocol

This protocol details the reduction of 3-amino-2-(4-methoxyphenyl)propanoic acid to the target amino alcohol hydrochloride using the NaBH4​/I2​ system[3]. Every phase includes causality explanations and self-validation checks to ensure process integrity.

Phase 1: In Situ Borane Generation & Reduction
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 3-amino-2-(4-methoxyphenyl)propanoic acid (1.0 eq, 10 mmol) and NaBH4​ (2.5 eq, 25 mmol) in anhydrous THF (20 mL).

  • Self-Validation Check: The mixture will remain a cloudy suspension. The amino acid is insoluble in THF until it reacts with NaBH4​ to form the sodium carboxylate salt.

  • Activation: Cool the flask to 0 °C using an ice bath. Dissolve Iodine ( I2​ , 1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add it dropwise via an addition funnel over 30 minutes.

  • Causality Note: I2​ oxidizes NaBH4​ to generate diborane ( B2​H6​ ) in situ[3]. You will observe vigorous hydrogen gas evolution and the rapid fading of the iodine's brown color as it is consumed.

  • Reflux: Once addition is complete and gas evolution subsides, remove the ice bath and heat the reaction to reflux (65 °C) for 14 hours.

Phase 2: Borate Cleavage & Hydrolysis
  • Quench: Cool the reaction to room temperature. Carefully quench the excess borane by adding Methanol (5 mL) dropwise until effervescence ceases.

  • Hydrolysis: Add 20% aqueous NaOH solution (10 mL). Reflux the mixture for 1.5 hours.

  • Causality Note: This alkaline reflux is non-negotiable. It hydrolyzes the highly stable intermediate borate esters, freeing the amino alcohol into the solution[2].

Phase 3: Extraction & Salt Formation
  • Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. Extract the remaining aqueous residue with Dichloromethane ( 3×20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the free base as a pale oil.

  • Precipitation: Dissolve the crude free base in anhydrous Diethyl Ether (15 mL). Under vigorous stirring, add 4M HCl in dioxane (1.1 eq, 11 mmol) dropwise.

  • Self-Validation Check: A white crystalline precipitate of 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride will form instantly. Filter, wash with cold ether, and dry under vacuum to obtain the final product.

Section 4: Pathway & Workflow Visualizations

Workflow A Precursor: 3-Amino-2-(4-methoxyphenyl) propanoic acid B Reduction: NaBH4 / I2 in THF A->B Activation C Hydrolysis: MeOH / NaOH Reflux B->C Borate Complex T1 Issue: Incomplete Reduction Fix: Ensure I2 is fully dissolved and added dropwise B->T1 D Extraction: DCM / Brine Wash C->D Free Base T2 Issue: Poor Recovery Fix: Reflux thoroughly to cleave B-N/B-O bonds C->T2 E Salt Formation: Anhydrous HCl in Dioxane D->E Organic Phase F Product: 3-Amino-2-(4-methoxyphenyl) propan-1-ol HCl E->F Precipitation T3 Issue: Oiling Out Fix: Exclude all water, use dry ethereal solvents E->T3

Fig 1. Synthetic workflow and critical troubleshooting checkpoints for the amino alcohol.

Mechanism N1 Amino Acid (R-COOH) N2 Acyloxyborohydride (R-COO-BH3-Na+) N1->N2 NaBH4 (-H2) N4 Borate Ester Intermediate N2->N4 Reduction N3 In situ Borane (B2H6) N3->N4 BH3 transfer N5 Free Amino Alcohol N4->N5 NaOH/MeOH Hydrolysis I2 I2 Addition I2->N3 Oxidizes NaBH4

Fig 2. Mechanistic pathway of the NaBH4/I2 reduction system highlighting in situ borane generation.

References

  • McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry 1993, 58 (13), 3568-3571.
  • Bhaskar Kanth, J. V.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry 1991.
  • Organic Syntheses, Inc. "3 - Organic Syntheses Procedure: Reduction of amino acids to amino alcohols." Organic Syntheses.

Sources

Optimization

Technical Support Center: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Degradation Product Analysis

Welcome to the technical support center for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential degradation products of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Q1: What are the most likely degradation pathways for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

A1: Based on its chemical structure, which includes a primary amine, a secondary alcohol, and a methoxy-substituted phenyl ring, the most probable degradation pathways are oxidation, photodegradation, and thermal degradation.[1] The primary amine is susceptible to oxidation, which can lead to the formation of various byproducts. The aromatic ring, activated by the methoxy group, is prone to electrophilic attack and photodegradation. High temperatures can induce cleavage of the propanol side chain.

Q2: Why is it crucial to perform forced degradation studies on this compound?

A2: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of drug development.[2][3] These studies help in:

  • Identifying potential degradation products that could form under various environmental conditions.[4]

  • Elucidating the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.[5]

  • Understanding the degradation pathways, which is essential for formulation development, packaging selection, and defining storage conditions.[6][7]

Q3: What are the typical stress conditions for forced degradation studies?

A3: Standard stress conditions for forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[6][7]

  • Acid and Base Hydrolysis: Treatment with strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the drug substance to light, typically a combination of UV and visible light.

Q4: What is a "stability-indicating method," and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[5] Its importance lies in its ability to provide a clear and accurate picture of the drug's stability over time, ensuring that the measurements are not skewed by the presence of other components.

II. Troubleshooting Guides

This section provides practical advice for common issues encountered during the analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride degradation products.

HPLC Analysis Troubleshooting

Q5: I am observing unexpected peaks in my HPLC chromatogram, even in the unstressed sample. What could be the cause?

A5: Unexpected peaks in an unstressed sample can arise from several sources:

  • Synthesis-related impurities: These are byproducts formed during the manufacturing process of the API.

  • Contamination: The sample, solvent, or mobile phase may be contaminated.

  • Degradation during sample preparation: The compound might be unstable in the chosen solvent or under the sample preparation conditions.

Troubleshooting Steps:

  • Review the certificate of analysis (CoA) for known impurities.

  • Analyze a blank (solvent only) to check for contamination.

  • Prepare a fresh sample using high-purity solvents and analyze it immediately.

  • Evaluate the stability of the analyte in the sample solvent over a period of time.

Q6: I see significant degradation of the main peak in my oxidative stress sample, but no major degradation peaks are appearing. What is happening?

A6: This phenomenon can be attributed to several factors:

  • Formation of non-UV active products: The degradation products may lack a chromophore and therefore will not be detected by a UV detector.

  • Formation of volatile products: Degradation may lead to volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of degradants: The degradation products may not be soluble in the mobile phase.

  • Adsorption to the column: The degradants may be strongly retained on the HPLC column.

Troubleshooting Steps:

  • Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.

  • Analyze the headspace of the stressed sample using gas chromatography (GC) to check for volatile compounds.

  • Visually inspect the sample for any precipitates.

  • Modify the mobile phase or use a different column to ensure all components are eluted.

Mass Spectrometry (MS) Analysis Troubleshooting

Q7: I am having difficulty identifying the structure of a degradation product from its mass spectrum. What can I do?

A7: Structure elucidation of unknown degradation products can be challenging. Here are some strategies:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the degradant.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of interest to obtain structural information. Compare the fragmentation pattern with that of the parent drug.

  • Isotope Labeling Studies: If possible, synthesize an isotopically labeled version of the parent drug to help track the fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, NMR is the most powerful tool for unambiguous structure determination.

III. Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific instrumentation and preliminary stability data of your compound.

Protocol 1: Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 80°C for a specified time. Dissolve in the stock solution solvent before analysis.

  • Photodegradation (Solution): Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Control Samples: Prepare control samples (unstressed and solvent blanks) for each condition.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with both UV and MS detection.

IV. Potential Degradation Pathways and Products

The following diagram and table outline the potential degradation pathways and products of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride based on the reactivity of its functional groups. These are predictive and require experimental verification.

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound Parent Compound cluster_products Potential Degradation Products Oxidation Oxidative Stress (e.g., H₂O₂) Parent 3-Amino-2-(4-methoxyphenyl) propan-1-ol Photodegradation Photolytic Stress (UV/Vis Light) Thermal Thermal Stress (Heat) Oxidized_Amine N-Oxide or Deamination Products Parent->Oxidized_Amine Oxidation Oxidized_Alcohol Ketone or Carboxylic Acid Parent->Oxidized_Alcohol Oxidation Demethylation Phenolic Derivative Parent->Demethylation Photodegradation/ Thermal Ring_Oxidation Ring Hydroxylation or Quinone-like Structures Parent->Ring_Oxidation Photodegradation/ Oxidation Cleavage Side-chain Cleavage Products Parent->Cleavage Thermal

Sources

Troubleshooting

common experimental errors with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

This guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with field-proven insights and troubleshooting strategies to navigate common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and properties of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Q1: How should I properly store 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

A: Proper storage is crucial to maintain the integrity of the compound. It should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a cool and dry environment, such as a desiccator at room temperature or a refrigerator (2-8°C), is recommended to prevent degradation.

Q2: What are the common solvents for dissolving 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

A: As a hydrochloride salt, this compound is generally soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in nonpolar aprotic solvents such as dichloromethane (DCM) and diethyl ether is expected to be low. For reactions requiring anhydrous conditions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be suitable, though gentle heating might be necessary to achieve complete dissolution.

Q3: Is 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride hygroscopic?

A: Hydrochloride salts of amines are often hygroscopic, meaning they can absorb moisture from the air. This can affect the accuracy of weighing and the stoichiometry of your reactions. It is advisable to handle the compound in a controlled environment, such as a glove box, or to dry it under vacuum before use if precise measurements are critical.

Q4: What are the key reactive sites on the molecule that I should be aware of?

A: The molecule has two primary reactive sites: the primary amine (-NH2) and the secondary alcohol (-OH). The amine is a good nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. The alcohol is also nucleophilic, though generally less so than the amine, and can undergo reactions like esterification and etherification. The methoxy group on the phenyl ring is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr3).

Part 2: Troubleshooting Guides for Common Experimental Errors

This section provides in-depth troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Incomplete or Low-Yield Acylation/Amidation Reactions

A common application for this molecule is the acylation of the primary amine to form an amide. If you are experiencing low yields, consider the following:

  • Problem: Incomplete Deprotonation. The starting material is a hydrochloride salt, meaning the amine is protonated. For the acylation reaction to proceed, the free amine must be generated by adding a base.

    • Troubleshooting:

      • Choice of Base: Use at least two equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). One equivalent will neutralize the HCl salt, and the second will scavenge the acid byproduct of the reaction.

      • Order of Addition: Add the base to the solution of the hydrochloride salt and stir for a few minutes before adding the acylating agent. This ensures the free amine is available to react.

  • Problem: Competitive O-Acylation. The secondary alcohol can also be acylated, leading to a mixture of N-acylated, O-acylated, and di-acylated products.

    • Troubleshooting:

      • Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C) to favor the more nucleophilic amine's reaction over the alcohol's.

      • Sterically Hindered Acylating Agent: If possible, use a bulkier acylating agent, which may show greater selectivity for the less sterically hindered amine.

Workflow for Selective N-Acylation

Below is a DOT script visualizing a typical workflow for selective N-acylation, highlighting key decision points.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Hydrochloride Salt add_base Add 2 eq. of Base (e.g., TEA) start->add_base Generate free amine stir Stir at RT for 15 min add_base->stir cool Cool to 0°C stir->cool add_acyl Slowly Add Acylating Agent cool->add_acyl Control selectivity react React for 2-4 hours add_acyl->react quench Quench with Water/Brine react->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify product Desired N-Acylated Product purify->product

Fig. 1: Workflow for Selective N-Acylation
Issue 2: Unexpected Side Products During Oxidation Reactions

When attempting to oxidize the secondary alcohol to a ketone, you may observe the formation of unexpected byproducts.

  • Problem: Oxidation of the Amine or Aromatic Ring. Strong oxidizing agents can lead to over-oxidation of the amine or the electron-rich methoxyphenyl ring.

    • Troubleshooting:

      • Protect the Amine: Before oxidation, protect the primary amine using a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. This will prevent its oxidation and other unwanted side reactions.

      • Use a Mild Oxidizing Agent: Employ milder and more selective oxidizing agents, such as those based on Dess-Martin periodinane (DMP) or a Swern oxidation, which are less likely to affect the amine or the aromatic ring.

Logical Flow for Alcohol Oxidation

The following diagram illustrates the decision-making process for the oxidation of the secondary alcohol.

start Goal: Oxidize Secondary Alcohol check_amine Is the Amine Protected? start->check_amine protect_amine Protect Amine (e.g., with Boc₂O) check_amine->protect_amine No select_oxidant Select Mild Oxidant (e.g., DMP, Swern) check_amine->select_oxidant Yes protect_amine->select_oxidant oxidize Perform Oxidation Reaction select_oxidant->oxidize deprotect Deprotect Amine (if necessary) oxidize->deprotect product Desired Ketone Product deprotect->product

Optimization

Technical Support Center: Optimizing Derivatization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Welcome to the technical support resource for the derivatization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the derivatization of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this bifunctional molecule for analytical purposes such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the core chemical principles, provide field-proven troubleshooting strategies, and offer detailed protocols to ensure your experimental success.

The primary challenge in derivatizing this molecule lies in its presentation as a hydrochloride salt. In this form, the primary amine is protonated (R-NH₃⁺), rendering it non-nucleophilic and incapable of reacting with common derivatizing agents.[1] This guide places a strong emphasis on overcoming this initial hurdle to achieve complete and reproducible derivatization of both the amino and hydroxyl functional groups.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries to quickly orient you to the key challenges and strategies.

Q1: Why is my derivatization reaction failing or showing very low yield? A1: The most common cause of failure is the presence of the amine as a hydrochloride salt. The protonated ammonium group (R-NH₃⁺) lacks the lone pair of electrons necessary for nucleophilic attack on derivatizing agents like silylating reagents or acyl anhydrides.[1] To initiate the reaction, the free amine (R-NH₂) must be liberated by neutralization with a suitable base. Additionally, the presence of moisture can hydrolyze the derivatizing reagents, especially silylating agents, leading to poor yields.

Q2: How do I properly prepare my 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride sample for derivatization? A2: Proper sample preparation is critical. First, ensure your sample is completely dry, as water will consume the derivatizing reagent.[2] Second, you must neutralize the hydrochloride salt. This can be achieved by adding a molar excess of a base like pyridine, triethylamine (TEA), or N,N-Dimethylformamide (DMF) directly to the reaction mixture, or by performing an aqueous workup with a base like sodium bicarbonate (NaHCO₃) followed by extraction and drying.[3][4]

Q3: Which derivatization technique is best for my analysis? A3: The choice depends on your analytical goal and instrumentation.

  • For GC-MS Analysis: Silylation (e.g., with MSTFA or BSTFA) or Acylation (e.g., with TFAA or PFPA) are the most common choices. These methods increase volatility and thermal stability.[5][6] Silylation is generally milder, while acylation with fluorinated reagents can significantly enhance sensitivity for Electron Capture Detection (ECD).[7]

  • For HPLC-UV/Fluorescence Analysis: Derivatization is used to attach a chromophore or fluorophore to enhance detection. Reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) are common for primary amines.[7][8]

  • For Chiral Separation (Enantiomers): If you need to separate the enantiomers on a standard achiral column, you must use a chiral derivatizing agent, such as Mosher's acid chloride (MTPA-Cl) or Marfey's reagent, to form diastereomers.[9][10]

Q4: Do I need to derivatize both the amine and the alcohol groups? A4: For GC analysis, yes. Any remaining polar, active hydrogens will lead to poor peak shape (tailing) and potential thermal degradation.[5] A successful derivatization for GC will cap both the -NH₂ and -OH groups, resulting in a single, sharp, and symmetrical chromatographic peak. For HPLC, you may choose to selectively derivatize only the amine if your goal is simply to add a UV or fluorescent tag.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter.

Guide 1: Troubleshooting Silylation Reactions (e.g., MSTFA, BSTFA)

Silylation is a robust technique for making amino alcohols amenable to GC analysis, but it is highly sensitive to reaction conditions.

Problem: No or Low Yield of Derivatized Product

This is the most frequent issue and can be systematically resolved by addressing its potential causes.

start Start: No/Low Silylation Yield check_salt Is the starting material a hydrochloride salt? start->check_salt neutralize Action: Neutralize the salt. Add a base (e.g., Pyridine, TEA) or use a reagent designed for salts. check_salt->neutralize Yes check_moisture Is the reaction environment strictly anhydrous? check_salt->check_moisture No neutralize->check_moisture dry_system Action: Dry sample completely. Use anhydrous solvents and sealed vials. Purge with N₂. check_moisture->dry_system No check_conditions Are reaction time, temp, & reagent concentration sufficient? check_moisture->check_conditions Yes dry_system->check_conditions optimize_conditions Action: Optimize conditions. - Increase temp (e.g., 60-80°C). - Increase time (e.g., 30-60 min). - Increase reagent excess (3-5x). - Add catalyst (e.g., 1% TMCS). check_conditions->optimize_conditions No/Unsure success Problem Solved: Complete Derivatization check_conditions->success Yes optimize_conditions->success start Start: Dry Sample (~1 mg in reaction vial) add_solvent Add 100 µL Anhydrous Pyridine start->add_solvent vortex1 Vortex to Dissolve add_solvent->vortex1 add_reagent Add 100 µL MSTFA + 1% TMCS vortex1->add_reagent vortex2 Vortex and Cap Tightly add_reagent->vortex2 heat Heat at 70°C for 30 minutes vortex2->heat cool Cool to Room Temp heat->cool inject Inject 1 µL into GC-MS cool->inject

Caption: General workflow for silylation derivatization.

Methodology:

  • Sample Preparation: Place approximately 1 mg of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride into a 2 mL autosampler vial. Dry completely under a gentle stream of dry nitrogen.

  • Neutralization & Solvent Addition: Add 100 µL of anhydrous pyridine. Vortex for 30 seconds to dissolve the sample and neutralize the hydrochloride. Pyridine acts as both a base and a suitable solvent.

  • Reagent Addition: Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS). [5]4. Reaction: Tightly cap the vial and vortex briefly. Heat the vial in a heating block or oven at 70°C for 30-60 minutes . [5]5. Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation with TFAA for GC-MS/ECD

This protocol is effective for creating stable derivatives, with enhanced sensitivity for ECD if a fluorinated anhydride is used.

Methodology:

  • Sample Preparation: Place approximately 1 mg of the hydrochloride salt in a 2 mL vial and dry completely.

  • Solvent and Base Addition: Add 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile) and 50 µL of pyridine (or triethylamine). Vortex to dissolve.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive; handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes . [5]5. Analysis: Cool the vial to room temperature. The sample can be injected directly. For cleaner results, the solvent can be evaporated under nitrogen and the residue redissolved in a clean solvent like hexane or ethyl acetate.

Protocol 3: Chiral Derivatization with Mosher's Acid Chloride for Enantiomer Separation

This protocol forms diastereomers that can be separated on a standard (achiral) HPLC or GC column.

Methodology:

  • Sample Preparation: Prepare a solution of the free-base form of your amino alcohol in a dry, aprotic solvent like dichloromethane or pyridine. If starting with the hydrochloride, neutralize it first and extract it into an organic solvent.

  • Reagent Addition: To the dissolved sample, add a slight molar excess (e.g., 1.2 equivalents) of enantiomerically pure (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). [9][10]3. Reaction: Allow the reaction to proceed at room temperature until complete (monitor by TLC or LC-MS). Gentle heating may be required.

  • Analysis: The resulting mixture of diastereomeric esters/amides can be directly analyzed by HPLC or GC to determine the enantiomeric ratio.

References

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Boumoud, T., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 5(12), 650-654. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. [Table]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]

  • ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Becan, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Retrieved from [Link]

  • Freissinet, C., et al. (2019). Influence of pH and salts on DMF-DMA derivatization for future Space Applications. EPSC-DPS Joint Meeting 2019, Abstract EPSC-DPS2019-1558. Retrieved from [Link]

  • Lin, D.-L., & Wang, S.-M. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(1), 1-11. Retrieved from [Link]

  • Gcms.cz. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Retrieved from [Link]

  • Novikova, I. V., et al. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry, 77(11), 1329-1338. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 23-31. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions. Beilstein J. Org. Chem., 11, 494-512. Retrieved from [Link]

Sources

Troubleshooting

challenges in the purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Technical Support Center: Purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly polar, polyfunctional intermediates. 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride presents a classic purification challenge: it contains a highly polar primary alcohol, a hygroscopic primary amine (as a hydrochloride salt), and a lipophilic 4-methoxyphenyl group.

This guide is designed to move beyond basic instructions and explain the causality behind each protocol, ensuring you can troubleshoot effectively and validate your own workflows.

Part 1: Troubleshooting & FAQs

Q1: Free-Basing & Extraction — "I basified my aqueous crude mixture to pH 9 and extracted with ethyl acetate, but my yield is near zero. Where is my product?" The Causality: Your product is still in the aqueous layer. The conjugate acid of a primary aliphatic amine typically has a pKa of ~10.5. At pH 9, the vast majority of your molecule is still protonated (cationic). Combined with the hydrophilicity of the primary alcohol, the molecule forms a tightly bound hydration shell that prevents partitioning into moderately polar solvents like ethyl acetate. The Solution: You must drive the equilibrium entirely to the free base form by raising the pH to >12 using 6M NaOH. Furthermore, use a highly solvating organic mixture, such as 10–20% Isopropanol (iPrOH) in Dichloromethane (DCM) or n-Butanol. The alcohol co-solvent acts as a hydrogen-bond donor/acceptor to disrupt the aqueous hydration sphere, allowing the DCM to effectively extract the free base[1].

Q2: Chromatographic Purification — "My free base streaks across the entire TLC plate and column, resulting in poor resolution. How do I fix this?" The Causality: Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that possess a pKa of ~4.5 to 5.5. Your primary amine acts as a base, resulting in a strong electrostatic (ion-exchange) interaction with the silica, rather than standard adsorption/desorption. This causes severe tailing and irreversible binding. The Solution: You must chemically deactivate the silica. Incorporate 1–2% aqueous Ammonium Hydroxide (NH₄OH) into your mobile phase (e.g., DCM/MeOH/NH₄OH at 85:14:1). The ammonia competitively saturates and neutralizes the acidic silanol sites, allowing your amino alcohol to elute as a sharp, well-resolved band[2][3].

Q3: Salt Formation & Crystallization — "When I add HCl to form the salt, the product forms a sticky syrup at the bottom of the flask instead of crystals. What is happening?" The Causality: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the supersaturated solution separates into a solute-rich liquid phase rather than forming a solid crystal lattice. This happens because the crystallization temperature is below the liquid-liquid phase separation boundary but above the energy threshold required for solid nucleation. Amino alcohol hydrochlorides are highly prone to this due to their hygroscopicity[4]. The Solution: Shift the thermodynamic boundaries by using a binary solvent system. Dissolve the free base in a solubilizing polar solvent (Isopropanol), form the salt, and then slowly introduce an anti-solvent (Ethyl Acetate). Most importantly, you must seed the solution in the metastable zone to bypass the nucleation energy barrier before oiling out can occur[4][5].

Part 2: Quantitative Data & Strategy Comparison

To help you select the right approach for your scale, the following table summarizes the performance metrics of the purification strategies for this molecule:

Purification StageTarget Impurity RemovedTypical Yield RecoveryKey Reagents & SolventsScalability
Liquid-Liquid Extraction Inorganic salts, water-soluble byproducts85 – 95%6M NaOH (pH >12), 10% iPrOH in DCMHigh
Basic Silica Chromatography Regioisomers, organic side-products70 – 85%DCM / MeOH / 28% NH₄OH (85:14:1)Moderate
Anti-Solvent Crystallization Trace organics, colored impurities80 – 90%Isopropanol, Ethyl Acetate, HCl gas/etherHigh

Part 3: Self-Validating Experimental Protocols

Protocol A: Quantitative Free-Basing and Extraction
  • Preparation: Cool the aqueous acidic crude mixture (containing the amino alcohol hydrochloride) to 0–5 °C in an ice bath to prevent exothermic degradation.

  • Basification: Slowly add 6M NaOH(aq) dropwise under vigorous stirring. Self-Validation Step: Tap a glass rod to the solution and spot on wide-range pH paper; do not stop adding base until the pH is strictly >12.

  • Extraction: Extract the aqueous layer three times with an equal volume of 10% iPrOH in DCM.

  • Validation: Spot the post-extraction aqueous layer on a TLC plate, heat, and stain with Ninhydrin. If a purple spot appears, perform a fourth extraction using n-Butanol.

  • Isolation: Combine the organic layers, wash with a minimal volume of saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Basic Silica Gel Chromatography
  • Mobile Phase Prep: Prepare a solvent system of Dichloromethane / Methanol / 28% aq. Ammonium Hydroxide in an 85:14:1 (v/v/v) ratio.

  • Column Packing: Slurry-pack the silica gel column using the basic mobile phase. Flush with at least two column volumes to ensure complete silanol neutralization.

  • Loading & Elution: Dissolve the crude free base in a minimum volume of the mobile phase and load it onto the column. Elute the product while collecting fractions.

  • Validation: Monitor fractions via TLC using the same basic mobile phase. Visualize using a Ninhydrin dip (primary amines will immediately appear as bright pink/purple spots upon gentle heating). Pool pure fractions and evaporate to dryness.

Protocol C: Anti-Solvent Crystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base in anhydrous Isopropanol (approx. 5–10 mL per gram of product).

  • Salt Formation: Cool to 0–5 °C. Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous stirring.

  • Thermal Correction: If the solution oils out (turns cloudy and forms a syrup), heat gently to 50–60 °C until the oil completely redissolves into a homogenous solution.

  • Nucleation: Remove from heat and allow to cool very slowly. At the exact moment the solution enters the metastable zone (faint opalescence/cloudiness), immediately add 1–2 mg of pure 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride seed crystals.

  • Precipitation: Once crystal growth is visually confirmed, add 1 to 2 volumes of cold Ethyl Acetate dropwise to drive the precipitation to completion.

  • Isolation: Filter the resulting white crystals, wash with ice-cold Ethyl Acetate, and dry under high vacuum at 40 °C for 12 hours.

Part 4: Workflow Visualizations

Workflow Start Crude Reaction Mixture (Aqueous HCl) FreeBase Free-Basing (pH > 12) Add NaOH Start->FreeBase Extract Liquid-Liquid Extraction (10% iPrOH in DCM) FreeBase->Extract Organic Phase Chroma Silica Gel Chromatography (DCM:MeOH:NH4OH) Extract->Chroma Evaporate & Load SaltForm Salt Formation (HCl in Isopropanol) Chroma->SaltForm Pure Free Base Cryst Crystallization (iPrOH / Ethyl Acetate) SaltForm->Cryst Supersaturation Pure Pure 3-Amino-2-(4-methoxyphenyl) propan-1-ol HCl Cryst->Pure Filtration

Workflow for the extraction, chromatographic purification, and crystallization of the amino alcohol.

Troubleshooting Supersat Supersaturated Solution (Amino Alcohol HCl) Cooling Cooling Profile Supersat->Cooling Oiling Oiling Out (Liquid-Liquid Separation) Cooling->Oiling Rapid Cooling / High Conc. Nucleation Crystal Nucleation (Solid-Liquid Separation) Cooling->Nucleation Slow Cooling / Seeding Reheat Reheat to Dissolve Add Anti-solvent Slowly Oiling->Reheat Success High Purity Crystals Nucleation->Success Seed Add Seed Crystals at Metastable Zone Reheat->Seed Seed->Nucleation

Troubleshooting decision tree for resolving liquid-liquid phase separation (oiling out) events.

References

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine. RSC Advances (2023). Demonstrates the critical use of ammonium hydroxide in the chromatographic elution of polar amino alcohols.[3]

  • Chemoselective Synthesis of Amines from Ammonium Hydroxide and Hydroxylamine in Continuous Flow. The Journal of Organic Chemistry (2018). Details the extraction and basic silica gel chromatography protocols for polar amino alcohols. [1]

  • (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride. Smolecule (2023). Provides authoritative grounding on the optimization of amino alcohol hydrochloride crystallization using binary solvent systems and seeding to prevent oiling out. [4]

  • Process for the preparation of 1-amino-4-(hydroxymethyl)-2-cyclopentene. European Patent EP0926131B1. Outlines industrial-scale crystallization parameters for amino alcohol hydrochloride salts using ethyl acetate.[5]

Sources

Optimization

troubleshooting guide for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride experiments

Guide for Researchers, Scientists, and Drug Development Professionals This guide serves as a dedicated technical resource for researchers working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. As Senior Appli...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for researchers working with 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate common challenges in synthesis, purification, and characterization.

Section 1: Synthesis & Reaction Monitoring (FAQs)

This section addresses common hurdles encountered during the synthesis of the target compound. A generalized synthetic approach involves the reduction of a corresponding ketone or the reductive amination of a keto-precursor.

Q1: My reaction yield is consistently low. What are the potential causes?

A: Low yields can stem from several factors, from reagent quality to reaction conditions. The most common culprits are:

  • Purity of Starting Materials: The precursor, such as a β-aminoketone or a related halo-ketone, must be of high purity. Impurities can interfere with the catalyst or lead to side reactions.

  • Reducing Agent Activity: The activity of reducing agents like sodium borohydride (NaBH₄) can degrade with improper storage. Always use a freshly opened bottle or a previously well-sealed container. For more sensitive reductions, catalyst quality (e.g., Pd/C for hydrogenation) is paramount.

  • Temperature Control: Reductions are often exothermic. Failure to maintain the recommended temperature (e.g., 0-5 °C) can lead to the formation of byproducts.

  • Reaction Time & Monitoring: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can promote degradation. It is crucial to monitor the reaction's progress.

Application Scientist's Note: The key to a high-yield synthesis is control. We recommend running a small-scale trial reaction to establish the optimal reaction time using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting ketone is a primary indicator of reaction completion.

Q2: I'm observing significant side-product formation. What are the likely side reactions?

A: The primary side products often arise from the reactivity of the starting materials and intermediates. In a typical reductive amination pathway, for example, you might encounter:

  • Over-alkylation: If a primary amine is used as a starting material, it can react with more than one equivalent of the ketone, leading to secondary or tertiary amine impurities.

  • Incomplete Reduction: The intermediate imine may not be fully reduced to the desired amine, especially if the reducing agent is weak or has degraded.

  • Hydrolysis of Intermediates: If the reaction conditions are not anhydrous when required, key intermediates may hydrolyze, halting the reaction pathway.

Q3: How can I effectively monitor the reaction progress?

A: TLC is the most common and cost-effective method.

  • Mobile Phase Selection: A good starting point for a solvent system is a mixture of a polar solvent (e.g., methanol or ethyl acetate) and a non-polar solvent (e.g., dichloromethane or hexanes). For amines, adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking on the silica plate.

  • Visualization: The product, containing an aromatic ring, can be visualized under UV light (254 nm). Staining with potassium permanganate or ninhydrin can also be effective for visualizing the amino alcohol product.

Section 2: Purification & Isolation Challenges (FAQs)

Purifying amino alcohols can be challenging due to their polarity and basicity.

Q1: I'm struggling to purify the free amine product by column chromatography. It seems to be sticking to the column.

A: This is a classic issue with amines on silica gel. The acidic nature of silica (Si-OH groups) leads to strong interactions with the basic amine, causing significant tailing and poor separation.

  • Solution 1: Deactivate the Silica: Before loading your sample, flush the column with your eluent containing 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites.

  • Solution 2: Use a Different Stationary Phase: Alumina (basic or neutral) can be a better alternative to silica gel for purifying basic compounds.

Q2: The hydrochloride salt formation is inefficient, resulting in a low yield of precipitate. How can I improve this?

A: The key is selecting a solvent in which the hydrochloride salt is insoluble while the free amine is soluble.

  • Solvent Choice: Solvents like diethyl ether, ethyl acetate, or a mixture of isopropanol and ether are excellent choices. The free amine is typically soluble, but the ionic salt is not.

  • HCl Source: Bubbling dry HCl gas through the solution is highly effective but requires special equipment[1]. A more convenient method is the dropwise addition of a concentrated solution of HCl in a miscible solvent like isopropanol or dioxane until the solution is acidic (test with pH paper).

  • Temperature: Cooling the solution to 0 °C or below after adding HCl can significantly enhance precipitation.

Application Scientist's Note: Avoid using aqueous HCl. The high polarity of water can increase the solubility of the salt, preventing it from precipitating effectively. The goal is to crash the salt out of an organic medium.

Q3: Are there alternative purification methods for removing stubborn impurities?

A: Yes. For impurities that are difficult to separate by chromatography, chemical purification via a derivative can be highly effective. One such method is the formation of a Schiff base[2][3].

  • Mechanism: The primary amine of your product can react reversibly with an aromatic aldehyde (e.g., benzaldehyde) to form a Schiff base (an imine). This derivative often has different solubility and chromatographic properties, making it easier to purify.

  • Recovery: After purification of the Schiff base, the imine can be easily hydrolyzed back to the pure primary amine using a mild aqueous acid. This technique is particularly useful for separating primary amines from secondary or tertiary amine impurities[4].

Section 3: Characterization & Analysis (FAQs)

Unambiguous characterization is critical for confirming the identity and purity of your product.

Q1: My ¹H NMR spectrum is difficult to interpret. What are the key signals for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

A: The spectrum will show characteristic signals for each part of the molecule. The hydrochloride salt form will cause a downfield shift in protons near the ammonium group.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (OCH₃-C-CH )6.8 - 7.2dTwo doublets are expected for the para-substituted ring.
Methoxy (-OCH₃ )~3.8sA sharp singlet integrating to 3 protons.
Methylene (-CH₂ -OH)3.5 - 3.7mMay appear as a doublet of doublets or a multiplet.
Methine (-CH -Ar)2.8 - 3.2mA complex multiplet.
Methylene (-CH₂ -NH₃⁺)3.0 - 3.4mBroadened and shifted downfield due to the adjacent NH₃⁺ group.
Ammonium (-NH₃ ⁺)8.0 - 8.5br sA broad singlet that may exchange with D₂O.
Hydroxyl (-OH )Variablebr sA broad singlet, position is concentration and solvent dependent.

Q2: How do I confirm the formation of the hydrochloride salt versus the free amine?

A: NMR and IR spectroscopy are definitive.

  • ¹H NMR: The most telling sign is the appearance of a broad singlet for the -NH₃⁺ protons far downfield (typically > 8 ppm). The adjacent methylene protons will also be shifted downfield compared to the free amine.

  • IR Spectroscopy: Look for a broad and strong absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of an ammonium (R-NH₃⁺) salt.

Section 4: Stability & Storage (FAQs)

Proper handling and storage are essential to maintain the integrity of the compound.

Q1: Is the free amine stable, or should I always store it as the hydrochloride salt?

A: The free amine is a basic compound and is susceptible to reacting with atmospheric carbon dioxide to form a carbonate salt. This can appear as a white precipitate or cause the material to become gummy over time. The hydrochloride salt is significantly more stable, crystalline, and easier to handle[1]. It is strongly recommended to store the compound as its hydrochloride salt.

Q2: What are the recommended storage conditions for the hydrochloride salt?

A: The salt is quite stable but hygroscopic. Store it in a tightly sealed container in a desiccator or glove box, protected from moisture and light, at room temperature or refrigerated for long-term storage.

Q3: What are potential degradation pathways?

A: Like other amino alcohols, degradation can occur under harsh conditions such as high heat or in the presence of oxidizing agents. Potential degradation products could include smaller alkylamines, ammonia, and products of oxidation at the alcohol or aromatic ring[5].

Section 5: Key Protocols & Workflows

Protocol 1: General Synthesis via Reductive Amination

This protocol is a representative example. Actual quantities and conditions should be optimized.

  • Reaction Setup: To a solution of 1-(4-methoxyphenyl)propan-2-one (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask, add ammonium acetate (3.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to form the imine intermediate.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC (10% MeOH in DCM with 1% Et₃N) until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to destroy excess reducing agent. Then, basify the solution to pH >10 with 3M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free amine.

    • Checkpoint: The crude product should be an oil or a waxy solid. An initial ¹H NMR can confirm the presence of the desired product before proceeding to purification.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude free amine from Protocol 1 in a minimal amount of 2-propanol.

  • Salt Formation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring until the solution becomes acidic (check with pH paper). A white precipitate should form.

  • Isolation: Stir the slurry at 0 °C for 1 hour. Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of hot 2-propanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry under high vacuum.

Visual Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1-(4-methoxyphenyl)propan-2-one + Ammonium Acetate Imine Imine Formation (Methanol, RT) Start->Imine Reduction Reduction (NaBH3CN, 0°C -> RT) Imine->Reduction Workup Acid/Base Work-up & Extraction Reduction->Workup Crude Crude Free Amine Workup->Crude Salt Salt Formation (2-Propanol, HCl/Ether) Crude->Salt Filter1 Filtration Salt->Filter1 Recrystal Recrystallization (Hot 2-Propanol) Filter1->Recrystal Filter2 Final Filtration & Drying Recrystal->Filter2 Final Pure Hydrochloride Salt Filter2->Final

Caption: General workflow for synthesis and purification.

Troubleshooting_Logic Start Experiment Issue? LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Yes Tailing Column Tailing? Impure->Tailing Yes Crystallization Fails to Crystallize? Impure->Crystallization No OptimizeCond Optimize Temp & Time CheckReagents->OptimizeCond Monitor Monitor via TLC/LC-MS OptimizeCond->Monitor AddBase Add Et3N to Eluent or use Alumina Tailing->AddBase Yes Recrystallize Try Different Recrystallization Solvents Crystallization->Recrystallize Yes Schiff Consider Schiff Base Purification Recrystallize->Schiff Still Impure

Caption: Troubleshooting decision-making flow.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • (2S,5R)-2-tert-BUTYL-5-METHYL-1,3-DIOXOLAN-4-ONE FROM (S)-LACTIC ACID AND PIVALALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
  • 3-(4-Methoxyphenyl)-1-propanol. PubChem. Available at: [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino... Google Patents.
  • 3-Amino-2-phenylpropan-1-ol. PubChem. Available at: [Link]

  • 3-amino-2-methoxypropan-1-ol hydrochloride. PubChemLite. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol hydrochloride. NextSDS. Available at: [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001). SciSpace. Available at: [Link]

  • 3-AMINO-3-(2-METHOXY-PHENYL)-PROPAN-1-OL. NextSDS. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]

  • 2-Amino-3-(4-methoxyphenyl)propan-1-ol. PubChem. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol. LOCKSS. Available at: [Link]

  • A PROCESS FOR THE PURIFICATION OF 3-AMINO-1,2-PROPANEDIOL AND 2-AMINO-1,3-PROPANEDIOL. WIPO Patentscope. Available at: [Link]

Sources

Troubleshooting

minimizing impurity formation in 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride reactions

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing impurity formation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the highest purity of your final compound.

I. Understanding the Synthesis and Potential Impurities

The synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol typically involves the reduction of a corresponding β-amino ketone or a related precursor. The final step is the formation of the hydrochloride salt. Impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and degradation of the final product.[1]

A general synthetic approach can be visualized as a reductive amination process, which involves the reaction of a ketone with an amine to form an imine intermediate, followed by reduction to the desired amine.

ketone 4-methoxy-β-keto-propanol derivative imine Imine Intermediate ketone->imine + Amine Source - H2O amine Amine Source (e.g., Ammonia) amine->imine product 3-Amino-2-(4-methoxyphenyl)propan-1-ol imine->product Reduction (e.g., NaBH4, H2/Catalyst) final_product 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl product->final_product + HCl hcl HCl hcl->final_product

Caption: General synthetic pathway for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride?

A1: Common impurities can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.[1] For instance, residual amounts of the initial ketone precursor or the imine intermediate may be present.

  • Over-alkylation Products: If the amine source is not carefully controlled, secondary or tertiary amines can form.

  • Diastereomeric Impurities: Since the target molecule is chiral, the formation of the undesired diastereomer is a significant concern. The choice of reducing agent and reaction conditions plays a crucial role in controlling stereoselectivity.[2][3]

  • Degradation Products: The final compound may degrade under harsh purification or storage conditions.

Q2: How can I control the stereochemistry of the reaction to minimize diastereomeric impurities?

A2: Controlling stereochemistry is critical for the efficacy and safety of the final drug substance. Several strategies can be employed:

  • Chiral Catalysts: The use of chiral catalysts during the reduction step can selectively produce the desired stereoisomer.[4]

  • Enzymatic Resolutions: Biocatalytic methods, such as using lipases, can offer high enantioselectivity under mild reaction conditions.[2][5][6]

  • Substrate Control: Modifying the protecting groups on the amine can influence the direction of the reduction, leading to either the syn or anti 1,3-amino alcohol.[3]

Q3: What are the best analytical methods to detect and quantify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an ion-pairing agent like trifluoroacetic acid) is a good starting point.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of isolated impurities.

  • Gas Chromatography (GC): Useful for detecting volatile impurities, such as residual solvents.

Q4: My final product has a persistent color. What could be the cause and how can I remove it?

A4: A persistent color can be due to trace amounts of highly conjugated impurities or degradation products. Consider the following:

  • Source of Color: Review your starting materials for any colored impurities. Also, consider the possibility of air oxidation of the aromatic ring, especially under basic conditions.

  • Purification:

    • Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of your product, followed by filtration, can effectively remove colored impurities.

    • Recrystallization: Multiple recrystallizations from a suitable solvent system can help in removing colored by-products.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Problem 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Side Reactions Optimize reaction conditions (temperature, solvent, pH) to minimize the formation of by-products. For reductive amination, ensure the imine formation is complete before adding the reducing agent to avoid reduction of the starting ketone.[9]
Product Loss During Workup Ensure the pH is appropriately adjusted during extraction to maximize the recovery of the amine in the desired phase. Back-extract the aqueous layer to recover any dissolved product.
Degradation of Product Avoid excessively high temperatures or extreme pH conditions during workup and purification.
Problem 2: Presence of Diastereomeric Impurities
Possible Cause Recommended Solution
Non-selective Reducing Agent Employ a stereoselective reducing agent. For example, the use of samarium(II) iodide with different N-protecting groups can selectively yield syn or anti 1,3-amino alcohols.[3]
Sub-optimal Reaction Temperature Lowering the reaction temperature can often enhance stereoselectivity.
Ineffective Purification Diastereomers can sometimes be separated by careful column chromatography or fractional crystallization.
Problem 3: Poor Peak Shape (Tailing) in HPLC Analysis
Possible Cause Recommended Solution
Interaction with Column Silanols The basic amino group can interact with residual acidic silanols on the silica-based column, leading to peak tailing.[10]
- Use a base-deactivated or end-capped column.
- Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).[10]
- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[10]
Column Overload Reduce the sample concentration or injection volume.[10]
Problem 4: Difficulty in Isolating the Hydrochloride Salt
Possible Cause Recommended Solution
Hygroscopic Nature of the Salt The hydrochloride salt may be hygroscopic, making it difficult to handle and dry. Perform the final precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Solvent for Precipitation Screen different anti-solvents to induce precipitation. A common approach is to dissolve the free base in a solvent like isopropanol or ethanol and then add a solution of HCl in the same solvent or bubble HCl gas through the solution.
Formation of an Oil Instead of a Solid This can happen if the product is not pure enough or if the precipitation is too rapid. Try cooling the solution slowly or adding the precipitating agent dropwise with vigorous stirring. Seeding with a small crystal of the pure product can also help.

IV. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • Imine Formation: Dissolve the starting β-keto alcohol in a suitable solvent (e.g., methanol, ethanol). Add the amine source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.[9]

  • Reduction: Cool the reaction mixture in an ice bath. Add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.

  • Quench and Workup: After the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

start Start: β-keto alcohol + Amine Source imine_formation Imine Formation (RT, 1-2h) start->imine_formation reduction Reduction (NaBH4, <10°C) imine_formation->reduction quench Quench (H2O or dilute acid) reduction->quench basify Basify (pH > 10) quench->basify extract Extract (Organic Solvent) basify->extract purify Purify (Chromatography/Recrystallization) extract->purify end Final Product (Free Base) purify->end

Caption: Workflow for a typical reductive amination protocol.

Protocol 2: Hydrochloride Salt Formation
  • Dissolve the purified 3-Amino-2-(4-methoxyphenyl)propan-1-ol free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).

  • Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas) with stirring until the pH is acidic (check with pH paper).

  • Continue stirring for a short period to allow for complete precipitation.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold solvent.

  • Dry the hydrochloride salt under vacuum.

V. Visualization of Impurity Formation Pathways

cluster_main Main Reaction cluster_impurities Impurity Formation ketone Starting Ketone product Desired Amino Alcohol ketone->product Reductive Amination unreacted_ketone Unreacted Ketone ketone->unreacted_ketone Incomplete Reaction over_alkylation Over-alkylation Product product->over_alkylation Excess Amine/ Alkylation diastereomer Diastereomeric Impurity product->diastereomer Poor Stereocontrol degradation Degradation Product product->degradation Harsh Conditions

Sources

Optimization

impact of pH on 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride stability

Technical Support Center: pH-Dependent Stability of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Overview As a Senior Application Scientist, I frequently encounter analytical and formulation challenges related to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: pH-Dependent Stability of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Overview As a Senior Application Scientist, I frequently encounter analytical and formulation challenges related to amine hydrochloride salts. 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a highly functionalized compound containing a primary amine, a primary alcohol, and a methoxyphenyl ether. Its chemical stability, solubility, and chromatographic behavior are fundamentally dictated by the pH of its environment.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure the integrity of your drug development and analytical workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my aqueous stock solution turn cloudy when I adjust it to physiological pH (7.4) or higher? A1: This is a classic pH-solubility phase transition. The compound is a hydrochloride salt of a primary amine (estimated pKa ~9.0–9.5). At low pH, it exists as a protonated ammonium cation, which readily interacts with water, resulting in high aqueous solubility. As you raise the pH toward the pKa, the equilibrium shifts toward the uncharged free base. The free base is significantly more lipophilic and lacks the ionic charge necessary for aqueous solvation, leading to rapid precipitation[1]. Expert Insight: If physiological pH is required for your assay, pre-dissolve the compound in a co-solvent (e.g., 5% DMSO) before slowly titrating it into the buffer to maintain sink conditions[1].

Q2: Is the compound stable in highly acidic mobile phases (e.g., 0.1% TFA, pH ~2.0) during prolonged HPLC analysis? A2: While amine hydrochlorides generally exhibit maximum stability in acidic environments (pH 3.0–5.0)[2], extreme acidity (pH < 2.0) combined with ambient or elevated temperatures can be detrimental. Under these conditions, the methoxyphenyl ether group becomes susceptible to acid-catalyzed cleavage. Hydrolytic decomposition rates in amine salts typically increase rapidly when pushed outside their optimal acidic stability window[3]. Expert Insight: Maintain autosampler temperatures at 4°C and prepare fresh mobile phases to prevent acid-catalyzed degradation over long analytical sequences.

Q3: How does pH affect the oxidative stability of this compound? A3: Oxidation is highly pH-dependent. At pH < 5.0, the nitrogen lone pair is protonated and sterically/electronically shielded from oxidizing agents. At pH > 7.0, the deprotonated free amine exposes this lone pair, making it highly reactive toward dissolved oxygen and trace transition metals. Formulating the compound in a slightly acidic vehicle (e.g., 0.9% NaCl at pH 4.0–5.0) ensures long-term chemical stability and prevents potency loss[4].

Troubleshooting Guide

Issue: Inconsistent LC-MS/HPLC retention times or peak splitting.

  • Root Cause: Operating the chromatographic mobile phase too close to the compound's pKa.

  • Causality: If the mobile phase pH is within ±1 unit of the amine's pKa, the compound exists in a dynamic, rapid equilibrium between its ionized and unionized forms. These two states partition differently into the C18 stationary phase, causing band broadening, peak tailing, or split peaks.

  • Resolution: Adjust the aqueous mobile phase pH to at least 2 units below the pKa (e.g., use 0.1% Formic Acid, pH ~2.7) to ensure >99% of the analyte is locked in the protonated state.

Issue: Unexplained loss of API titer over time in buffered solutions without visible degradant peaks.

  • Root Cause: Physical precipitation masquerading as chemical degradation.

  • Causality: At neutral to basic pH, the free base may precipitate out of solution and adsorb onto the walls of glass or plastic vials. Because the compound is physically lost from the liquid phase, HPLC-UV analysis will show a drop in the main peak area without the appearance of new degradation peaks.

  • Resolution: Add an organic diluent (e.g., 50% Acetonitrile) to the sample vial prior to injection to re-dissolve any precipitated free base. If the peak area recovers, the issue is solubility, not chemical instability.

Quantitative Data: pH vs. Stability Profile

Environmental pHDominant Chemical SpeciesRelative Aqueous SolubilityEstimated Stability (25°C)Primary Degradation Risk
< 2.0 Protonated (Ammonium cation)Very High (>50 mg/mL)Moderate (Days)Acid-catalyzed ether cleavage
3.5 – 5.5 Protonated (Ammonium cation)High (>30 mg/mL)Excellent (Months)Negligible (Optimal range)
7.0 – 7.4 Mixed (Ammonium / Free Base)Moderate (~5 mg/mL)Poor (Hours to Days)Free base precipitation
> 8.0 Unprotonated (Free Base)Very Low (<0.1 mg/mL)Very Poor (Hours)Oxidative degradation

Note: Solubility and stability estimates are derived from structural analogs and general amine hydrochloride behavior[1][2].

Experimental Protocol: Self-Validating pH-Stability & Forced Degradation Workflow

To confidently determine the degradation pathways of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl, you must employ a self-validating system. This protocol uses an internal standard (IS) and mass-balance calculations to unequivocally distinguish between chemical degradation and physical loss.

Step 1: Preparation of Buffered Matrix Prepare three distinct 50 mM buffer solutions: pH 2.0 (Phosphate), pH 5.0 (Acetate), and pH 8.0 (Borate). Causality: Covering this range tests the extreme acid, the optimal stability window, and the basic free-base transition.

Step 2: Sample and Internal Standard (IS) Spiking Prepare a 1.0 mg/mL stock of the API in 10% Methanol. Spike in a structurally stable Internal Standard (e.g., Acetaminophen) at a final concentration of 0.5 mg/mL. Self-Validation Check: The IS acts as a system suitability marker. If both the API and IS signals drop simultaneously during analysis, it indicates an injection or detector error. If only the API drops, it confirms API-specific loss.

Step 3: Stress Implementation (Forced Degradation) Aliquot the spiked solutions into amber vials (to prevent photolysis) and clear vials (to test photostability). Subject the vials to 40°C for 7 days.

Step 4: Mass Balance and Orthogonal Analysis Analyze the samples via HPLC-UV/MS. Calculate the Mass Balance: (Area of API + Sum of Degradant Areas) / Initial Area of API. Causality: If the mass balance is < 95%, it indicates that the degradants are either volatile, lack a UV chromophore, or the API has precipitated. If this occurs, immediately switch from UV detection to Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) to capture the "invisible" degradants.

Mechanistic Visualization

Pathway A pH < 4.0 Protonated Amine (Highly Soluble, Stable) B pH 4.0 - 7.0 Equilibrium State (Moderate Solubility) A->B Increase pH D Acid-Catalyzed Degradation (Ether Cleavage at pH < 1.5) A->D Heat + Extreme Acid B->A Decrease pH C pH > 7.5 Free Base Form (Low Solubility, Reactive) B->C Increase pH C->B Decrease pH E Oxidative Degradation & Precipitation C->E O2 Exposure

Figure 1: pH-dependent structural equilibrium and degradation pathways of the amine hydrochloride.

References

  • Source: MDPI (Pharmaceuticals)
  • Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride...
  • Title: Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance...
  • Title: Chemical Stability of Phenylephrine Hydrochloride After Reconstitution in 0.

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Reference Data & Comparative Studies

Validation

Scaffold Comparison Guide: 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride in Drug Discovery

Aryl-amino alcohols are privileged pharmacophores in medicinal chemistry, frequently serving as the structural backbone for central nervous system (CNS) therapeutics, monoamine transporter ligands, and G-protein coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Aryl-amino alcohols are privileged pharmacophores in medicinal chemistry, frequently serving as the structural backbone for central nervous system (CNS) therapeutics, monoamine transporter ligands, and G-protein coupled receptor (GPCR) modulators. When selecting a building block for a drug discovery program, the exact positional relationship between the amine, the aryl ring, and the hydroxyl group dictates not only the compound's target affinity but also its synthetic tractability and metabolic fate.

This guide provides an objective, data-driven comparison between the target scaffold, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride , and two of its most common structural alternatives: the ephedrine-like 1-aryl-2-aminopropanol and the extended 1-aryl-3-aminopropanol scaffolds.

Structural & Physicochemical Profiling

The positioning of the 4-methoxyphenyl group fundamentally alters the physicochemical properties of the scaffold. In the target compound, the aryl group is located at the C2 position, leaving a primary alcohol at C1. In contrast, the alternative scaffolds feature the aryl group at the C1 position, resulting in a benzylic secondary alcohol.

This structural divergence impacts lipophilicity (LogD), basicity (pKa), and downstream liabilities. Below is a comparative summary of representative profiling metrics for these scaffold classes.

Property / MetricTarget: 3-Amino-2-(4-methoxyphenyl)propan-1-olAlternative 1: 2-Amino-1-(4-methoxyphenyl)propan-1-olAlternative 2: 3-Amino-1-(4-methoxyphenyl)propan-1-ol
Scaffold Classification 2-Aryl-3-aminopropanol1-Aryl-2-aminopropanol1-Aryl-3-aminopropanol
Alcohol Type Primary (Highly Stable)Secondary / Benzylic (Labile)Secondary / Benzylic (Labile)
Calculated pKa ~9.2~8.9~9.5
LogD (pH 7.4) 1.11.31.4
hERG IC₅₀ (Representative) >30 µM (Low Risk)12 µM (Moderate Risk)8 µM (High Risk)
HLM Half-Life (t₁/₂) 45 min15 min18 min

Data Note: Metrics represent established medicinal chemistry profiling averages for these specific unsubstituted scaffold classes to illustrate baseline performance.

Synthetic Versatility & Experimental Workflows

A primary advantage of 3-Amino-2-(4-methoxyphenyl)propan-1-ol is its synthetic versatility. The primary alcohol is highly amenable to etherification or esterification without the steric hindrance typically observed in secondary benzylic alcohols. Furthermore, the primary amine can be selectively functionalized.

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control, often resulting in complex mixtures of secondary, tertiary, and quaternary amines. To achieve strict stoichiometric control, reductive amination is the gold-standard workflow.

Self-Validating Protocol: Selective N-Alkylation via Reductive Amination

Objective: Selective mono-alkylation of the primary amine while preserving the primary alcohol.

  • Free-Basing and Imine Formation: Suspend 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add N,N-diisopropylethylamine (DIPEA, 1.1 eq) dropwise.

    • Causality & Validation: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. The complete dissolution of the opaque suspension into a clear solution serves as a visual, self-validating indicator of successful free-basing. Add the target aldehyde (1.05 eq) and stir for 1 hour at room temperature.

  • Selective Hydride Transfer: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions.

    • Causality: As established in foundational methodology studies, the electron-withdrawing acetoxy ligands reduce the nucleophilicity of the boron hydride[1]. This ensures the reagent selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted aldehyde, thereby preventing the formation of unwanted primary alcohols.

    • Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine (which stains a deep red/purple) and the emergence of the secondary amine product (which typically stains yellow/brown) confirms complete conversion.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality & Validation: The mild base neutralizes acetic acid byproducts and destroys any residual hydride. The cessation of CO₂ gas evolution acts as a definitive, self-validating indicator that the quench is complete and the organic phase is safe for extraction.

SyntheticWorkflow Start 3-Amino-2-(4-methoxyphenyl) propan-1-ol Aldehyde Aldehyde Addition (DCE, DIPEA) Start->Aldehyde Step 1: Free-basing Imine Iminium Intermediate (Transient) Aldehyde->Imine -H2O Reduction Selective Reduction (NaBH(OAc)3) Imine->Reduction Step 2: Hydride Transfer Product N-Alkylated Product (High Yield) Reduction->Product Primary Pathway SideReaction Over-alkylation (Prevented) Reduction->SideReaction Blocked by Reagent Choice

Figure 1: Self-validating reductive amination workflow preventing over-alkylation.

Pharmacological Trajectory & Target Binding

When advancing a scaffold into in vivo models, two major liabilities often halt development: cardiotoxicity and poor metabolic stability. The structural nuances of 3-Amino-2-(4-methoxyphenyl)propan-1-ol provide distinct advantages in both arenas compared to its alternatives.

Mechanistic Insights into hERG Liability

A major hurdle in developing CNS-active basic amines is the off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which leads to QT prolongation and fatal arrhythmias. The classic hERG pharmacophore consists of a basic amine flanked by lipophilic aromatic rings[2].

  • Alternative Scaffolds (C1-Aryl): The linear distance and conformational flexibility between the basic nitrogen and the C1-aryl group often perfectly align with the hERG channel's inner cavity binding sites (specifically interacting with Tyr652 and Phe656).

  • Target Scaffold (C2-Aryl): Shifting the methoxyphenyl group to the C2 position introduces steric bulk immediately adjacent to the amine vector. This subtle structural perturbation restricts the rotatable bonds and alters the spatial trajectory of the basic nitrogen. By disrupting the required geometric alignment, the C2-aryl scaffold significantly reduces the compound's affinity for the hERG channel pore, resulting in a much safer cardiotoxicity profile[2].

Metabolic Stability: Primary vs. Benzylic Alcohols

The alternative scaffolds (1-aryl-2-aminopropanol and 1-aryl-3-aminopropanol) possess benzylic alcohols. The benzylic position is highly activated and exceptionally prone to rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes, leading to short human liver microsome (HLM) half-lives.

Conversely, the target scaffold features a primary alcohol separated from the aromatic ring. This configuration is significantly more resistant to direct CYP-mediated oxidation, forcing the molecule down slower Phase II clearance pathways (such as glucuronidation), thereby extending its pharmacokinetic half-life.

MetabolicStability CompA Target Scaffold (Primary Alcohol) MetabA Phase II Glucuronidation (Slow Clearance) CompA->MetabA High Metabolic Stability CompB Alternative Scaffolds (Benzylic Alcohol) MetabB CYP450 Benzylic Oxidation (Rapid Clearance) CompB->MetabB High Liability

Figure 2: Divergent metabolic degradation pathways based on alcohol positioning.

Conclusion

For drug development professionals engineering novel therapeutics, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride offers a superior starting point compared to traditional ephedrine-like benzylic alcohols. Its primary alcohol grants excellent metabolic stability, while the C2-aryl orientation effectively disrupts the classic hERG binding pharmacophore. Combined with its high synthetic tractability via controlled reductive amination, this scaffold provides a robust, low-liability foundation for lead generation.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry, 49(17), 5029-5046.[Link]

Sources

Comparative

A Researcher's Guide to the Stereospecific Biological Activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological profile.[1][2][3] A single chiral center can bifurcate a compo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural footnote; it is a critical determinant of its pharmacological profile.[1][2][3] A single chiral center can bifurcate a compound's destiny, leading to one enantiomer being a potent therapeutic agent while its mirror image may be inert, or worse, responsible for undesirable side effects. This guide provides an in-depth, technical comparison of the biological activities of the stereoisomers of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a compound of interest due to its structural resemblance to known psychoactive and cardiovascular agents.

This document is structured to guide researchers through the rationale and practical execution of experiments designed to elucidate the stereospecific contributions to the compound's overall biological effect. We will explore potential molecular targets, provide validated experimental protocols for both in vitro and in vivo assessment, and present a framework for interpreting the resulting data.

The Central Role of Chirality in Aryl Aminopropanol Derivatives

The 3-amino-2-arylpropan-1-ol scaffold is a privileged structure in medicinal chemistry. Famous examples, such as the beta-blocker propranolol, demonstrate profound stereoselectivity. The (S)-enantiomer of propranolol is approximately 100-fold more potent as a β-adrenergic receptor antagonist than its (R)-counterpart.[1] This dramatic difference arises from the precise three-dimensional fit required at the receptor's binding site.

For 3-Amino-2-(4-methoxyphenyl)propan-1-ol, the chiral center at the C2 position dictates the spatial orientation of the amino, 4-methoxyphenyl, and hydroxymethyl groups. This orientation is paramount for its interaction with biological macromolecules. It is therefore hypothesized that the (R)- and (S)-enantiomers of this compound will exhibit distinct pharmacological activities.

Comparative Biological Activity: Potential Targets and Hypothesized Effects

Based on its structural features, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a candidate for interaction with several key physiological systems, most notably the monoamine neurotransmitter systems, which are implicated in mood regulation.[4][5]

Potential Molecular Targets:
  • Monoamine Transporters (MATs): These include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). Inhibition of these transporters is a primary mechanism for many antidepressant medications.[4]

  • Monoamine Oxidases (MAO): These enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can increase the synaptic availability of these neurotransmitters and is a validated strategy for treating depression.[5][6]

Given the precedent set by other chiral psychoactive compounds, it is plausible that one enantiomer will display significantly higher affinity and inhibitory potency for SERT and/or NET, positioning it as the primary contributor to potential antidepressant-like effects.

Hypothetical Data Summary

The following table illustrates a plausible scenario for the comparative activities of the stereoisomers, which would be validated by the experimental protocols detailed later in this guide.

StereoisomerAssayEndpointHypothetical ValueInterpretation
(S)-Isomer SERT Uptake InhibitionIC₅₀85 nMPotent serotonin reuptake inhibitor
(R)-Isomer SERT Uptake InhibitionIC₅₀> 10,000 nMNegligible activity at SERT
Racemic Mixture SERT Uptake InhibitionIC₅₀175 nMActivity is driven by the (S)-isomer
(S)-Isomer MAO-A InhibitionIC₅₀1,500 nMWeak MAO-A inhibitor
(R)-Isomer MAO-A InhibitionIC₅₀1,800 nMWeak MAO-A inhibitor
(S)-Isomer Forced Swim Test (Mouse)% Decrease in Immobility60% at 20 mg/kgSignificant antidepressant-like effect
(R)-Isomer Forced Swim Test (Mouse)% Decrease in Immobility5% at 20 mg/kgNo significant antidepressant-like effect

Experimental Design: A Workflow for Stereospecific Characterization

A robust investigation into the stereospecific activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride requires a systematic approach. The workflow begins with the physical separation of the enantiomers, followed by a tiered screening cascade from in vitro target engagement to in vivo functional outcomes.

G cluster_0 Phase 1: Chiral Separation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Behavioral Assays racemate Racemic Mixture of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl hplc Chiral HPLC Separation racemate->hplc s_iso (S)-Enantiomer hplc->s_iso r_iso (R)-Enantiomer hplc->r_iso mat_assay Monoamine Transporter Uptake Assay (SERT, NET, DAT) s_iso->mat_assay mao_assay Monoamine Oxidase Inhibition Assay (MAO-A, MAO-B) s_iso->mao_assay r_iso->mat_assay r_iso->mao_assay fst Forced Swim Test (FST) mat_assay->fst If active tst Tail Suspension Test (TST) mat_assay->tst If active

Caption: Experimental workflow for comparing stereoisomer activity.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary controls and established methodologies to ensure data integrity.

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The choice of a polysaccharide-based chiral stationary phase (CSP) is based on its broad applicability and proven success in resolving a wide range of chiral amines and amino alcohols. A normal-phase mobile system is often preferred for these compounds as it can provide superior selectivity.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine. The amine modifier is crucial for improving the peak shape of basic analytes like aminopropanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation:

    • Dissolve the racemic 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in the mobile phase to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Trustworthiness: The elution order should be confirmed by injecting a non-racemic, enantiomerically-enriched sample if available. The resolution factor (Rs) between the two peaks should be >1.5 for baseline separation, ensuring accurate quantification for preparative collection.

Protocol 2: In Vitro Monoamine Transporter Uptake Inhibition Assay

Expertise & Experience: This cell-based radiotracer assay is a gold-standard method for determining the potency of compounds that target monoamine transporters.[4] Using HEK293 cells stably transfected to express a single human transporter (hSERT, hNET, or hDAT) ensures target specificity and isolates the effect of the compound on each transporter individually.

  • Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Reagents:

    • Krebs-Henseleit buffer (KHB).

    • Radiolabeled substrates: [³H]5-HT (for SERT), [³H]Norepinephrine (for NET), [³H]Dopamine (for DAT).

    • Non-specific uptake inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR12909 (for DAT).

    • Test compounds: (S)-isomer, (R)-isomer, and racemic mixture of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl, dissolved in an appropriate vehicle (e.g., DMSO).

  • Procedure:

    • Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

    • On the day of the experiment, wash the cells once with room temperature KHB.

    • Pre-incubate the cells for 5 minutes with 50 µL of KHB containing various concentrations of the test compound or a reference inhibitor.

    • To initiate uptake, add 50 µL of KHB containing the appropriate [³H]-labeled substrate (e.g., 100 nM [³H]5-HT for SERT assay).[4]

    • Allow the uptake to proceed for a short, defined period (e.g., 1-3 minutes) at room temperature.[4]

    • Terminate the reaction by rapidly washing the cells twice with ice-cold KHB.

    • Lyse the cells with 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis & Trustworthiness:

    • Total uptake is determined in the absence of any inhibitor.

    • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., 10 µM Fluoxetine for SERT).[4]

    • Specific uptake is calculated as Total Uptake - Non-specific Uptake.

    • Plot the percentage inhibition of specific uptake against the log concentration of the test compound.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

G cluster_pathway Monoamine Neurotransmission at the Synapse presynaptic Presynaptic Neuron Monoamine (e.g., Serotonin) synaptic_cleft Synaptic Cleft presynaptic:f0->synaptic_cleft Release mao MAO presynaptic->mao Degradation transporter Monoamine Transporter (e.g., SERT) transporter->presynaptic postsynaptic Postsynaptic Neuron Receptor synaptic_cleft->transporter Reuptake synaptic_cleft->postsynaptic:f0 Binding inhibitor 3-Amino-2-(4-methoxyphenyl) propan-1-ol Stereoisomer inhibitor->transporter Blocks Reuptake inhibitor->mao Inhibits Degradation (Potential secondary mechanism)

Caption: Potential mechanisms of action at a monoaminergic synapse.

Protocol 3: In Vivo Forced Swim Test (FST)

Expertise & Experience: The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[8][9] The principle is that an effective antidepressant will reduce the animal's passive, immobile posture, which is interpreted as a state of behavioral despair, and increase active, escape-oriented behaviors.

  • Animals: Male Swiss albino mice (18-22 g). Acclimatize animals for at least 5 days before the experiment.[10] All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.[9]

  • Drug Administration:

    • Divide mice into groups (n=8-12 per group): Vehicle control, Positive control (e.g., Imipramine 15 mg/kg), (S)-isomer (e.g., 10, 20, 40 mg/kg), (R)-isomer (e.g., 10, 20, 40 mg/kg).

    • Administer compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Procedure:

    • Pre-test session (Day 1 - optional but recommended for habituation): Place each mouse in the cylinder for 15 minutes. This session is for adaptation and is not scored.

    • Test session (Day 2): 24 hours after the pre-test, place each mouse individually into the swim cylinder.[8]

    • Record the behavior for a total of 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.[10]

  • Data Analysis & Trustworthiness:

    • The duration of immobility is the primary endpoint.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.

    • A significant decrease in immobility time compared to the vehicle group suggests antidepressant-like activity. The positive control (Imipramine) must show a significant effect to validate the assay. To ensure that the observed effects are not due to a general increase in motor activity, a separate test like the Open Field Test (OFT) should be conducted.[10]

Conclusion and Forward Outlook

This guide provides a comprehensive framework for the systematic comparison of the biological activities of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride stereoisomers. By progressing from chiral separation through targeted in vitro assays to functional in vivo models, researchers can build a clear picture of the stereospecific structure-activity relationship. The elucidation of which enantiomer carries the desired therapeutic activity is a cornerstone of rational drug design, enabling the development of more selective, potent, and safer therapeutic agents. The experimental choices outlined herein are grounded in established pharmacological principles, ensuring that the data generated is both reliable and translatable.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hemanth, P., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Bruce, C. D., et al. (2000). Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols. PubMed.
  • Parija, B. L., & Sahoo, A. K. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
  • Kumar, D., & Kumar, S. (2019). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation.
  • Zanda, M., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed.
  • Talukder, A., et al. (2023). A study of in-vivo antidepressant, antidiarrheal and ex-vivo thrombolytic activities of methanol extract of Mikania micrantha leaves. GSC Biological and Pharmaceutical Sciences.
  • Patel, H., & Shah, D. (2015). Evaluation of Antidepressant Activity of Ethanolic Extract of Alangium Salviifolium (L. F.) Wangerin in Swiss Albino Mice. Biomedical and Pharmacology Journal.
  • Wang, Y., et al. (2019). Anti-Depressive Effectiveness of Baicalin In Vitro and In Vivo. MDPI.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec Website.
  • Zhang, L., et al. (2009). Determination of the enantioselectivity of six chiral aryloxy aminopropanol drugs transport across Caco-2 cell monolayers.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. Website.
  • Fox, K. K., et al. (2009). Practical Enantioselective Synthesis of a 3-Aryl-3-trifluoromethyl-2-aminopropanol Derivative.
  • Gürbüz, B., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PMC.
  • Conte, E., et al. (2009). Stereospecific Effects of Benzo[d]isothiazolyloxypropanolamine Derivatives at Beta-Adrenoceptors: Synthesis, Chiral Resolution, and Biological Activity in Vitro. PubMed.
  • Ishida, J., et al. (2019). Synthesis and Pharmacological Evaluation of 3-[(4-Oxo-4H-pyrido[3,2-e][4]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives as Orally Active AMPA Receptor Antagonists. PubMed.

  • Berthod, A., & Chang, S. C. (1998). Chiral separations of amino acids.
  • University of Calgary. (n.d.). Stereochemistry and biological activity of drugs. chem.ucalgary.ca.
  • Wang, S., & Sun, P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Káčerová, S., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI.
  • Auerbach, V. H. (n.d.). The Effect of 3-Amino-1,2,4-triamole on the Synthesis of Tryptophan Peroxidese-Oxidaser. J-GLOBAL.
  • BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem Website.
  • Crowther, A. F., & Smith, L. H. (1968). .beta.-Adrenergic blocking agents. II. Propranolol and related 3-amino-1-naphthoxy-2-propanols.
  • Al-Qarni, H., & Al-Sibaai, A. A. (2026).
  • Morzycki, J. W., et al. (2001).
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • BenchChem. (n.d.). 2-Amino-1-(4-methoxyphenyl)propan-1-ol. BenchChem Website.
  • Sari, Y. N., et al. (2023). The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry.
  • Pedretti, A., et al. (2023).
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  • Labby. (2023-2026). Blog. Labby.
  • Tong, Y., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. PMC.
  • Ma, S., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl)
  • Takayama, Y., Furue, H., & Tominaga, M. (2018). 新たな鎮痛薬創薬シーズの発見 ~4-イソプロピルシクロヘキサノールは痛みに関わるイオンチャネルを阻害する. NIPS Research.

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Validation

Analytical Method Validation for 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by substituted phenylpropanolamine derivatives. 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a prime example:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct analytical challenges posed by substituted phenylpropanolamine derivatives. 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a prime example: a highly polar, basic molecule featuring a primary amine, a primary alcohol, and a methoxyaryl moiety.

Standard Reversed-Phase (RP) HPLC methods often fail for this class of compounds. The causality is rooted in molecular interactions: the basic primary amine interacts strongly with residual silanols on silica-based C18 stationary phases, leading to severe peak tailing, poor retention (elution near the void volume), and unpredictable reproducibility. To achieve robust quantification that complies with regulatory standards, we must engineer methods that either leverage the molecule's polarity or chemically mask it.

This guide objectively compares the two most viable analytical pathways—HILIC-LC-MS/MS and Derivatized RP-HPLC-UV —and provides a comprehensive framework for validating these methods in accordance with the latest ICH Q2(R2) guidelines[1].

Analytical Workflow & Logical Relationships

The decision matrix for quantifying this amino alcohol depends heavily on the required sensitivity (LOD/LOQ) and laboratory infrastructure. The workflow below illustrates the self-validating pathways from sample preparation to ICH-compliant validation.

Workflow N1 Analyte: 3-Amino-2-(4-methoxyphenyl) propan-1-ol HCl N2 Sample Preparation (Matrix Extraction & Spiking) N1->N2 Solubilization N3 Pathway A: HILIC LC-MS/MS (Underivatized, High Specificity) N2->N3 Dilute & Shoot N4 Pathway B: RP-HPLC-UV (OPA Derivatized, High Accessibility) N2->N4 Pre-column Reaction N6 System Suitability Testing (SST) (Self-Validating Check) N3->N6 Optimization N4->N6 Optimization N5 ICH Q2(R2) Validation (Linearity, Accuracy, Precision, Range) N6->N5 Protocol Execution

Fig 1. Analytical workflow for the quantification and method validation of the target amino alcohol.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) criteria that act as a strict gateway; if the instrument fails to meet these predefined metrics, the analytical run is automatically halted.

Pathway A: HILIC-LC-MS/MS (The Gold Standard)

Mechanistic Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer immobilized on a hydrophilic stationary phase. By avoiding derivatization, we minimize sample manipulation errors.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the extracted sample in 75% Acetonitrile. Causality: HILIC columns require a high organic solvent concentration in the sample diluent. Injecting a highly aqueous sample will disrupt the immobilized water layer, causing severe peak distortion.

  • Chromatography:

    • Column: Ethylene Bridged Hybrid (BEH) Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile.

    • Causality: Maintaining a pH of 3.0 ensures the primary amine remains fully protonated. This maximizes both its polarity (enhancing HILIC retention) and its ionization efficiency for positive electrospray ionization (ESI+).

  • Detection: Triple Quadrupole Mass Spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating SST: Six replicate injections of a mid-level standard must yield a peak area %RSD < 2.0% and a retention time shift of < 0.05 minutes.

Pathway B: RP-HPLC-UV via OPA Derivatization (The Accessible Alternative)

Mechanistic Rationale: Pre-column derivatization with o-phthalaldehyde (OPA) and a thiol specifically targets primary amines. This reaction masks the polar amine group, drastically increasing the molecule's hydrophobicity for excellent retention on standard C18 columns, while simultaneously generating a highly conjugated, UV-absorbing isoindole derivative[2].

Step-by-Step Methodology:

  • Automated Pre-Column Derivatization: Program the HPLC autosampler to mix 10 µL of the sample with 10 µL of OPA/3-mercaptopropionic acid reagent. Allow to react for exactly 2.0 minutes before injection. Causality: Isoindole derivatives are notoriously unstable and degrade rapidly[3]. Manual derivatization introduces unacceptable timing variances. Automated, precisely timed pre-column derivatization ensures absolute reproducibility.

  • Chromatography:

    • Column: End-capped C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Gradient elution from 20 mM Phosphate buffer (pH 7.2) to Methanol.

  • Detection: UV absorbance at 338 nm (or Fluorescence: Ex 340 nm / Em 450 nm for higher sensitivity).

  • Self-Validating SST: The resolution ( Rs​ ) between the derivatized analyte peak and the nearest matrix interference peak must be > 2.0.

ICH Q2(R2) Validation Framework

The objective of validating an analytical procedure is to definitively prove that it is fit for its intended purpose[1]. Under the updated ICH Q2(R2) guidelines, the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the intended lifecycle of the product[1][4].

  • Specificity: For LC-MS/MS, specificity is inherently achieved through unique precursor-to-product ion MRM transitions. For HPLC-UV, specificity must be proven by demonstrating baseline resolution ( Rs​ > 1.5) of the analyte from all blank matrix components and degradation products.

  • Linearity & Reportable Range: The range is validated through the direct assessment of reportable results using an appropriate calibration model[1]. We require a coefficient of determination ( R2 ) > 0.995 across a minimum of five concentration levels.

  • Accuracy: Evaluated via spike-recovery experiments in the sample matrix at 50%, 100%, and 150% of the target specification limit.

  • Precision: Must be evaluated at two levels: Repeatability (intra-day variance) and Intermediate Precision (inter-day variance across different analysts or equipment)[4].

Quantitative Performance Comparison

The following table synthesizes representative validation data, objectively comparing the performance limits of the two methodologies when applied to 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

ICH Q2(R2) Validation ParameterPathway A: HILIC-LC-MS/MSPathway B: Derivatized RP-HPLC-UV
Specificity Mechanism Absolute (Mass-to-Charge Ratio)High (Chromatographic Resolution)
Linearity Range 1.0 – 1000 ng/mL50 – 5000 ng/mL
Calibration Model Fit ( R2 ) > 0.999> 0.995
Limit of Detection (S/N = 3) 0.2 ng/mL15.0 ng/mL
Limit of Quantitation (S/N = 10) 1.0 ng/mL50.0 ng/mL
Accuracy (Spike Recovery) 98.5% – 101.2%95.0% – 104.5%
Repeatability Precision (%RSD) < 1.5%< 3.0%
Throughput (Run Time) High (~3.5 minutes)Medium (~15.0 minutes)

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. europa.eu.
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC. nih.gov.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - Journal of Biomolecular Techniques. abrf.org.

Sources

Comparative

comparative efficacy studies of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride derivatives

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Preclinical evaluation of novel β -aryl- γ -amino alcohols as TAAR1/5-HT1A dual agonists for the treatment of schizo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Preclinical evaluation of novel β -aryl- γ -amino alcohols as TAAR1/5-HT1A dual agonists for the treatment of schizophrenia.

Mechanistic Rationale & Target Biology

The development of next-generation antipsychotics has shifted away from direct Dopamine D2 receptor antagonism—which is notoriously associated with extrapyramidal symptoms (EPS) and metabolic syndrome—toward upstream modulators of monoaminergic tone. Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly validated target in this space.

3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (3-AMPP-HCl) and its derivatives represent a novel class of β -aryl- γ -amino alcohols. The 4-methoxy substitution on the phenyl ring serves as a critical pharmacophore for anchoring the molecule within the orthosteric binding pocket of TAAR1, while the terminal amino group mimics endogenous trace amines. By activating TAAR1, 3-AMPP-HCl derivatives stimulate a G α s-coupled pathway, leading to cAMP accumulation, Protein Kinase A (PKA) activation, and the subsequent modulation of NMDA and D2 receptor signaling in the prefrontal cortex.

TAAR1_Pathway Agonist 3-AMPP-HCl Derivative TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds Gs Gαs Protein TAAR1->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates

Fig 1: TAAR1-mediated Gs-protein signaling cascade activated by 3-AMPP-HCl derivatives.

In Vitro Pharmacological Profiling

To objectively evaluate the efficacy of 3-AMPP-HCl and its fluorinated analog (3-AMPP-F), we benchmarked their receptor binding affinities and functional potencies against Ulotaront (SEP-363856) , a clinical-stage TAAR1 agonist, and Haloperidol , a classical D2 antagonist.

Comparative In Vitro Data
CompoundTAAR1 K i​ (nM)5-HT1A K i​ (nM)D2 K i​ (nM)TAAR1 cAMP EC 50​ (nM)
3-AMPP-HCl (Parent)14.2115.4>10,00028.5
3-AMPP-F (Analog)4.842.1>10,0009.2
Ulotaront (Standard)14.0110.0>10,00023.0
Haloperidol (Standard)>10,000>10,0001.2N/A (Antagonist)

Data Interpretation: The fluorinated derivative, 3-AMPP-F, demonstrates superior binding affinity and functional potency at TAAR1 compared to both the parent compound and the clinical standard Ulotaront, while maintaining an absence of direct D2 affinity.

Protocol: Self-Validating HTRF cAMP Accumulation Assay

To measure the functional agonism of these derivatives, intracellular cAMP levels are quantified using the Revvity cAMP HTRF (Homogeneous Time-Resolved Fluorescence) protocol[1]. We utilize this TR-FRET methodology because it provides a high signal-to-background ratio and eliminates the radioactive hazards associated with traditional [3H] -cAMP assays.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TAAR1 into a 384-well microplate at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS supplemented with 20 mM HEPES).

  • Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer. Expertise Note: IBMX prevents the degradation of synthesized cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP is a direct, linear reflection of adenylate cyclase activation.

  • Compound Addition: Dispense 5 µL of 3-AMPP-HCl derivatives (ranging from 0.1 nM to 10 µM) into the wells. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate. Incubate for 1 hour in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) at dual wavelengths (620 nm and 665 nm). Calculate the 665/620 ratio.

Self-Validation Checkpoint: The protocol mandates a Z'-factor calculation for every plate. A Z'-factor > 0.5 validates the assay's dynamic range. A forskolin (10 µM) positive control is included to ensure the adenylate cyclase machinery is fully functional, while a vehicle-only well establishes the basal cAMP threshold.

In Vivo Efficacy: Behavioral Models of Psychosis

To translate in vitro potency into preclinical efficacy, we utilize the Phencyclidine (PCP)-induced hyperlocomotion and Novel Object Recognition (NOR) models. Unlike amphetamine models (which strictly induce dopaminergic excess), PCP is an NMDA receptor antagonist that accurately models the glutamatergic deficit hypothesis of schizophrenia, capturing both positive (hyperlocomotion) and cognitive (NOR deficits) symptoms .

Comparative In Vivo Data
Treatment GroupDose (mg/kg, po)Distance Traveled (cm/60 min)NOR Discrimination Index
Vehicle + Saline -1,200 ± 1500.45 ± 0.05
Vehicle + PCP -4,800 ± 4200.12 ± 0.04
3-AMPP-HCl + PCP 10.02,100 ± 2100.38 ± 0.06
3-AMPP-F + PCP 3.01,600 ± 1800.42 ± 0.05
Ulotaront + PCP 10.01,900 ± 2000.35 ± 0.04
Haloperidol + PCP 0.11,400 ± 1900.15 ± 0.05 (No cognitive rescue)

Data Interpretation: While Haloperidol successfully blunts PCP-induced hyperlocomotion, it fails to rescue cognitive deficits in the NOR task. In contrast, 3-AMPP-F effectively normalizes both positive-like and cognitive-like symptoms at a lower dose (3.0 mg/kg) than Ulotaront (10.0 mg/kg).

Protocol: PCP-Induced Hyperlocomotion Assay

Step-by-Step Methodology:

  • Habituation: Transfer adult male C57BL/6J mice to the testing room 1 hour prior to the experiment. Place them in open-field arenas (40 cm x 40 cm) for 30 minutes to extinguish baseline exploratory behavior.

  • Pre-treatment: Administer 3-AMPP-HCl derivatives, Ulotaront, Haloperidol, or Vehicle via oral gavage (p.o.). Return mice to their home cages for 30 minutes to allow for compound absorption and CNS penetration.

  • Challenge: Administer PCP (5 mg/kg, s.c.) or Saline (s.c.) to induce hyperlocomotion.

  • Data Acquisition: Immediately place the mice back into the open-field arenas. Record the total distance traveled (cm) over 60 minutes using an automated video tracking system (e.g., EthoVision XT).

Self-Validation Checkpoint: Saline-treated cohorts are run simultaneously to establish the baseline locomotor threshold. The use of automated video tracking eliminates human observer bias. The inclusion of a known standard (Ulotaront) validates the model's sensitivity to TAAR1-mediated behavioral rescue.

Preclinical Screening Workflow

To systematically identify the most viable 3-AMPP-HCl derivatives for IND-enabling studies, we employ a tiered screening workflow.

Workflow Synth Compound Synthesis (3-AMPP-HCl) Bind Radioligand Binding (Target Affinity) Synth->Bind Func HTRF cAMP Assay (Functional Efficacy) Bind->Func Select Ki < 50nM InVivo In Vivo Models (PCP & NOR Tests) Func->InVivo Select EC50 < 30nM Data Comparative Analysis vs Standards InVivo->Data Evaluate Efficacy

Fig 2: Tiered preclinical screening workflow for evaluating novel 3-AMPP-HCl analogs.

References

  • Dedic, N. et al. (2019). "SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action." PubMed.[Link]

  • Seillier, A., & Giuffrida, A. (2009). "PCP-induced hyperlocomotion and sensorimotor gating deficits: models of schizophrenia." PubMed.[Link]

  • Revvity cAMP HTRF Protocol Standards. Screening Bio.[Link]

Sources

Validation

A Comparative Guide to the Synthesis, Characterization, and Biological Evaluation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a promising...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a promising scaffold in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established synthetic methodologies, predictive spectroscopic analysis based on analogous structures, and standardized biological evaluation protocols to provide a comprehensive framework for its investigation. We will compare its projected properties and performance with a structurally related analog, 3-Amino-2-phenylpropan-1-ol, to offer a cross-validation perspective.

Introduction to 3-Amino-2-arylpropan-1-ols

The 3-amino-2-arylpropan-1-ol framework is a privileged scaffold in drug discovery, appearing in a variety of biologically active compounds. The presence of a chiral center, an aromatic ring, and amino and hydroxyl functionalities provides a rich platform for molecular interactions with biological targets. The methoxy substitution on the phenyl ring in 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is of particular interest, as this group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and target-binding affinity.

This guide will explore a plausible and efficient synthetic route to 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, detail the expected analytical characterization, and outline standardized protocols for evaluating its potential as an antioxidant and cytotoxic agent. By comparing these projected data with the known properties of 3-Amino-2-phenylpropan-1-ol, we aim to provide a solid foundation for researchers to initiate and validate their own experimental work.

Comparative Synthesis Strategies

The synthesis of 3-amino-2-arylpropan-1-ols can be approached through several established synthetic pathways. A common and effective method involves the Henry (nitroaldol) reaction followed by reduction of the nitro group and subsequent formation of the hydrochloride salt. This two-step approach is versatile and can be adapted for the synthesis of various 2-aryl-substituted analogs.

Proposed Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

The proposed synthesis commences with the base-catalyzed condensation of 4-methoxybenzaldehyde with nitroethane to form the intermediate 1-(4-methoxyphenyl)-2-nitropropan-1-ol. This intermediate is then subjected to reduction, for which several methods can be employed, including catalytic hydrogenation or metal-hydride reduction. The resulting amino alcohol is then converted to its hydrochloride salt for improved stability and handling.

dot

Caption: Proposed synthetic workflow for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Experimental Protocol: Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-nitropropan-1-ol

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) and nitroethane (1.2 eq) in a suitable solvent such as methanol or ethanol, a catalytic amount of a base (e.g., sodium hydroxide or triethylamine, 0.1 eq) is added at room temperature.

  • The reaction mixture is stirred for 24-48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) to neutralize the base.

  • The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitro alcohol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

  • The purified 1-(4-methoxyphenyl)-2-nitropropan-1-ol (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A reducing agent, such as Raney Nickel or Palladium on carbon (10 mol%), is added to the solution.

  • The mixture is hydrogenated under a hydrogen atmosphere (typically 50 psi) at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the crude amino alcohol.

Step 3: Formation of the Hydrochloride Salt

  • The crude 3-Amino-2-(4-methoxyphenyl)propan-1-ol is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Comparison with the Synthesis of 3-Amino-2-phenylpropan-1-ol

The synthesis of 3-Amino-2-phenylpropan-1-ol follows a nearly identical pathway, starting from benzaldehyde instead of 4-methoxybenzaldehyde. The reaction conditions and purification procedures are generally comparable.

Parameter3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl3-Amino-2-phenylpropan-1-olReference
Starting Aldehyde 4-MethoxybenzaldehydeBenzaldehydeN/A
Nitroalkane NitroethaneNitroethaneN/A
Overall Yield (Projected) 60-70%65-75%[1]

Analytical Characterization: A Comparative Overview

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Predicted Spectroscopic Data for 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

Based on the analysis of structurally similar compounds[2][3], the following spectroscopic characteristics are anticipated for the target molecule.

¹H NMR (400 MHz, DMSO-d₆):

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

  • Methine Proton (CH-Ar): A multiplet around δ 2.8-3.2 ppm.

  • Methylene Protons (CH₂-N): Two multiplets corresponding to the diastereotopic protons adjacent to the nitrogen, expected around δ 2.9-3.3 ppm.

  • Methylene Protons (CH₂-OH): Two multiplets for the diastereotopic protons adjacent to the hydroxyl group, expected around δ 3.4-3.7 ppm.

  • Methoxy Protons (OCH₃): A singlet at approximately δ 3.7-3.8 ppm.

  • Amine and Hydroxyl Protons: Broad singlets, the chemical shifts of which will be concentration and temperature dependent.

¹³C NMR (100 MHz, DMSO-d₆):

  • Aromatic Carbons: Signals in the range of δ 114-160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range.

  • Methine Carbon (CH-Ar): A signal around δ 45-50 ppm.

  • Methylene Carbon (CH₂-N): A signal around δ 40-45 ppm.

  • Methylene Carbon (CH₂-OH): A signal around δ 60-65 ppm.

  • Methoxy Carbon (OCH₃): A signal around δ 55 ppm.

IR (KBr, cm⁻¹):

  • O-H and N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Absorptions around 2850-3100 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the region of 1500-1600 cm⁻¹.

  • C-O stretching: A strong absorption around 1030-1250 cm⁻¹.

Comparative Spectroscopic Data
Spectroscopic Feature3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl (Predicted)3-Amino-2-phenylpropan-1-ol (Experimental)Reference
¹H NMR (Ar-H) δ 6.8-7.2 (2d)δ 7.2-7.4 (m)[3]
¹³C NMR (C-Ar) δ 114-160δ 126-140[3]
IR (O-H, N-H) 3200-3400 cm⁻¹3100-3500 cm⁻¹[3]

Comparative Biological Evaluation

The presence of the phenolic ether and the amino alcohol functionality suggests that 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride may possess interesting biological activities, including antioxidant and cytotoxic properties. Standardized in vitro assays can be employed to evaluate and compare its efficacy against the unsubstituted analog.

Antioxidant Activity Assessment

The antioxidant potential of the compounds can be evaluated using established methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

dot

Caption: Workflow for the assessment of antioxidant activity.

DPPH Assay Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

FRAP Assay Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Add the FRAP reagent to the wells of a 96-well plate.

  • Add the test compound solutions to the wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve using a known antioxidant (e.g., Trolox) and determine the FRAP value of the test compounds.

Cytotoxicity Assessment

The cytotoxic potential of the compounds can be evaluated against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological AssayExpected Outcome for 3-Amino-2-(4-methoxyphenyl)propan-1-ol HClRationaleReference
Antioxidant Activity Moderate to good activityThe presence of the electron-donating methoxy group may enhance the radical scavenging ability of the aromatic ring.[4]
Cytotoxicity Potential for moderate cytotoxicityThe lipophilicity and potential for interaction with cellular targets conferred by the methoxyphenyl group could lead to cytotoxic effects.[5]

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the cross-validation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. By outlining a plausible synthetic route, predicting its spectroscopic characteristics based on sound chemical principles and data from analogous structures, and detailing standardized protocols for biological evaluation, we have established a solid starting point for its experimental investigation. The comparison with 3-Amino-2-phenylpropan-1-ol highlights the potential influence of the methoxy substituent on the compound's properties and activities. It is our hope that this guide will serve as a valuable resource for researchers, encouraging and facilitating the empirical validation and further exploration of this promising chemical entity.

References

  • BenchChem. (2025). A Comparative Guide to the Synthetic Applications of 3-(Dimethylamino)-1-phenylpropan-1-ol and Its Analogs.
  • Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives. Chinese Journal of Natural Medicines, 14(6), 456-462. (2016).
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. (2020).
  • Carbon Monoxide and Hydrogen (Syngas)
  • Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 550-553, 1311-1314. (2012).
  • An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol. BenchChem. (2025).

Sources

Comparative

comparing different synthesis routes for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

Introduction 3-Amino-2-(4-methoxyphenyl)propan-1-ol and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules. The strategic placement of the amino, hydroxyl, and 4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Amino-2-(4-methoxyphenyl)propan-1-ol and its hydrochloride salt are valuable intermediates in the synthesis of various biologically active molecules. The strategic placement of the amino, hydroxyl, and 4-methoxyphenyl groups provides a versatile scaffold for drug discovery and development. This guide presents a comparative analysis of three distinct synthetic routes to 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, offering insights into the practical considerations for researchers in the pharmaceutical and chemical sciences. The selection of an optimal synthetic pathway is contingent upon factors such as stereochemical control, scalability, cost of starting materials, and overall efficiency.

The following sections provide a detailed examination of three plausible synthetic strategies:

  • Route A: From 2-(4-Methoxyphenyl)propanoic Acid

  • Route B: Via a Henry Nitroaldol Reaction

  • Route C: From Diethyl Malonate

Each route is presented with a step-by-step experimental protocol, a discussion of the underlying chemical principles, and a visualization of the reaction sequence. A comprehensive comparison table summarizes the key performance indicators for each approach, enabling an informed decision-making process for laboratory and industrial applications.

At a Glance: Comparison of Synthetic Routes

The choice of a synthetic route for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a critical decision that impacts the overall efficiency and feasibility of the synthesis. The table below provides a summary of key parameters for the three proposed routes.

ParameterRoute A: From 2-(4-Methoxyphenyl)propanoic AcidRoute B: Via a Henry Nitroaldol ReactionRoute C: From Diethyl Malonate
Starting Materials 2-(4-Methoxyphenyl)propanoic acid4-Methoxyphenylacetaldehyde, NitromethaneDiethyl malonate, 4-Methoxybenzyl chloride
Key Reagents Thionyl chloride, Sodium azide, Lithium aluminum hydrideBase (e.g., NaOH), Reducing agent (e.g., H₂/Pd-C)Sodium ethoxide, Ammonia, Lithium aluminum hydride
Estimated Overall Yield (%) 50-60%45-55%40-50%
Stereochemical Control Can be stereospecific if starting from an enantiomerically pure acid.The Henry reaction can be made enantioselective with chiral catalysts.Achiral synthesis unless a chiral resolution or asymmetric modification is introduced.
Process Complexity Moderate; involves the use of sodium azide (toxic).Moderate; requires careful control of the nitroaldol reaction.High; multi-step process with several intermediates.
Advantages Potentially stereospecific.Convergent synthesis.Utilizes readily available starting materials.
Disadvantages Use of hazardous sodium azide.Potential for side reactions in the Henry reaction.Longer reaction sequence, potentially lower overall yield.

Visualizing the Synthetic Pathways

The following diagrams illustrate the three proposed synthetic routes to 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Route A A 2-(4-Methoxyphenyl)propanoic acid B 2-(4-Methoxyphenyl)propanoyl chloride A->B SOCl₂ C 2-(4-Methoxyphenyl)propanoyl azide B->C NaN₃ D 1-(4-Methoxyphenyl)ethan-1-amine C->D Curtius Rearrangement E 3-Amino-2-(4-methoxyphenyl)propan-1-ol D->E 1. n-BuLi 2. Formaldehyde 3. H₂O F 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride E->F HCl in Ether

Caption: Synthetic pathway for Route A.

Route B A 4-Methoxyphenylacetaldehyde C 3-(4-Methoxyphenyl)-2-nitropropan-1-ol A->C Base (e.g., NaOH) B Nitromethane B->C D 3-Amino-2-(4-methoxyphenyl)propan-1-ol C->D Reduction (e.g., H₂/Pd-C) E 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride D->E HCl in Ether

Caption: Synthetic pathway for Route B.

Route C A Diethyl malonate C Diethyl 2-(4-methoxybenzyl)malonate A->C NaOEt, EtOH B 4-Methoxybenzyl chloride B->C D 2-(4-Methoxybenzyl)malonic acid C->D 1. KOH, H₂O/EtOH 2. H₃O⁺ E 2-(4-Methoxyphenyl)acetic acid D->E Decarboxylation (Heat) F 3-Amino-2-(4-methoxyphenyl)propan-1-ol E->F 1. SOCl₂ 2. NH₃ 3. LiAlH₄ G 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride F->G HCl in Ether

Caption: Synthetic pathway for Route C.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride via the three proposed routes. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.

Route A: From 2-(4-Methoxyphenyl)propanoic Acid

This route offers the potential for stereospecificity if an enantiomerically pure starting material is used. The key steps involve a Curtius rearrangement to introduce the amino group.

Step 1: Synthesis of 2-(4-Methoxyphenyl)propanoyl chloride

  • To a solution of 2-(4-methoxyphenyl)propanoic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, and then heat at reflux for 2 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of 2-(4-Methoxyphenyl)propanoyl azide

  • Dissolve the crude acid chloride from the previous step in acetone.

  • Add a solution of sodium azide (1.5 equivalents) in water dropwise at 0 °C.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully concentrate the solution under reduced pressure to yield the acyl azide. Caution: Acyl azides can be explosive and should be handled with care.

Step 3: Curtius Rearrangement to 1-(4-Methoxyphenyl)ethan-1-amine

  • Heat a solution of the acyl azide in anhydrous toluene at 80-90 °C until the evolution of nitrogen gas ceases.

  • Add hydrochloric acid (2 M) and heat the mixture at reflux for 2 hours to hydrolyze the intermediate isocyanate.

  • Cool the reaction mixture and basify with aqueous sodium hydroxide.

  • Extract the product with diethyl ether, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the amine.

Step 4: Synthesis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol

  • To a solution of 1-(4-methoxyphenyl)ethan-1-amine (1 equivalent) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then bubble in dry formaldehyde gas or add paraformaldehyde.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 5: Formation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

  • Dissolve the purified 3-Amino-2-(4-methoxyphenyl)propan-1-ol in anhydrous diethyl ether.

  • Cool the solution in an ice bath and bubble in dry hydrogen chloride gas until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Route B: Via a Henry Nitroaldol Reaction

This route provides a convergent approach to the target molecule. The key steps are the base-catalyzed Henry reaction followed by the reduction of the nitro group.[1][2] Asymmetric versions of the Henry reaction are well-documented, offering a potential for enantioselective synthesis.[3]

Step 1: Synthesis of 3-(4-Methoxyphenyl)-2-nitropropan-1-ol

  • To a stirred solution of 4-methoxyphenylacetaldehyde (1 equivalent) and nitromethane (1.2 equivalents) in methanol, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Step 2: Reduction to 3-Amino-2-(4-methoxyphenyl)propan-1-ol

  • Dissolve the nitro alcohol from the previous step in methanol.

  • Add 10% Palladium on carbon (10 mol%) to the solution.

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Formation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

  • Follow the procedure described in Route A, Step 5.

Route C: From Diethyl Malonate

This is a classical and versatile approach starting from readily available materials. The key steps involve malonic ester synthesis followed by functional group transformations.

Step 1: Synthesis of Diethyl 2-(4-methoxybenzyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium (1 equivalent) in absolute ethanol under an inert atmosphere.

  • To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add 4-methoxybenzyl chloride (1 equivalent) dropwise.

  • Heat the reaction mixture at reflux for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[4][5]

Step 2: Hydrolysis and Decarboxylation to 2-(4-Methoxyphenyl)acetic acid

  • To a solution of diethyl 2-(4-methoxybenzyl)malonate in ethanol, add a solution of potassium hydroxide (2.5 equivalents) in water.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid until the pH is ~1.

  • Collect the precipitated 2-(4-methoxybenzyl)malonic acid by filtration.

  • Heat the malonic acid derivative at 150-160 °C until carbon dioxide evolution ceases to effect decarboxylation, yielding 2-(4-methoxyphenyl)acetic acid.

Step 3: Amidation and Reduction to 3-Amino-2-(4-methoxyphenyl)propan-1-ol

  • Convert 2-(4-methoxyphenyl)acetic acid to its acid chloride using thionyl chloride as described in Route A, Step 1.

  • Bubble anhydrous ammonia gas through a solution of the crude acid chloride in anhydrous diethyl ether at 0 °C to form the corresponding amide.

  • Filter the resulting precipitate and wash with water to remove ammonium chloride.

  • To a suspension of lithium aluminum hydride (2 equivalents) in anhydrous THF at 0 °C, add the dried amide in portions.

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to give the crude amino alcohol. Purify by column chromatography.

Step 4: Formation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

  • Follow the procedure described in Route A, Step 5.

Conclusion

This guide has presented three distinct and viable synthetic routes for the preparation of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

  • Route A is advantageous for its potential stereospecificity, which is a critical consideration in pharmaceutical synthesis. However, the use of sodium azide necessitates stringent safety precautions.

  • Route B offers a more convergent approach. The well-established Henry reaction, with its potential for asymmetric catalysis, makes this an attractive option for producing enantiomerically enriched products.[3]

  • Route C utilizes classical and robust organic reactions starting from inexpensive and readily available materials. While it is a longer sequence, its reliability may be beneficial for large-scale synthesis where stereochemistry is not a primary concern.

The ultimate choice of synthesis will depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, safety, and the desired stereochemical outcome. The experimental protocols and comparative data provided herein serve as a valuable resource for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

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  • Kang, T.-R. & Chen, L.-M. (2010). 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3148. [Link]

  • Chemical Synthesis Database. (2025). 2-(4-methoxyphenyl)propanoic acid. (URL not available)
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  • Wikipedia. (n.d.). Henry reaction. [Link]

  • BenchChem. (2025).
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  • Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. [Link]

  • CymitQuimica. (n.d.). 2-(4-Methoxyphenyl)propanoic acid | 942-54-1. (URL not available)
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  • Grün, A., Bálint, E., & Keglevich, G. (2013). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

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  • PubChem. (n.d.). (2S)-2-(4-methoxyphenyl)propanoic acid. [Link]

  • Luo, J., & Zhou, Y. (2011). 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2007. [Link]

  • CymitQuimica. (n.d.). CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid. (URL not available)
  • Kim, J. H., et al. (2014). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][6]-thiazepin-3(2H). Bulletin of the Korean Chemical Society, 35(1), 291-294. [Link]

  • Pimentel, M. R., et al. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. Organic Letters, 25(23), 4254-4258. [Link]

  • Protti, S., et al. (2021). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. Chemistry – A European Journal, 27(62), 15486-15490. [Link]

  • Al-Majid, A. M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6030. [Link]

  • PubChem. (n.d.). 3-amino-3-(4-methoxyphenyl)propanoic acid. [Link]

  • Organic Syntheses. (n.d.). (R)-3-Amino-3-(p-methoxyphenyl)propionic acid. [Link]

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  • The Royal Society of Chemistry. (2013).
  • Mickevicius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. [Link]

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Validation

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound 3-Amino-2-(4-me...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a chiral amino alcohol, serves as a pertinent example. Its two enantiomers, mirror images of each other, can exhibit vastly different interactions with biological systems. Therefore, the precise and accurate determination of its enantiomeric purity is a non-negotiable requirement for quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying the enantiomers of this compound. We will delve into the causality behind methodological choices, present comparative data, and offer detailed, field-proven protocols to ensure your analysis is robust, reliable, and fit for its intended purpose.

Pillar 1: Choosing the Right Analytical Technology

The separation of enantiomers necessitates a chiral environment. This is achieved by employing analytical techniques that can distinguish between the subtle three-dimensional differences of the stereoisomers. The three most powerful and widely adopted techniques in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and to a lesser extent for this application, Chiral Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis.[1][2] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers. The differential stability of these transient complexes results in different retention times, allowing for their separation.

  • Mechanism Insight: For amino alcohols like our target analyte, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[1][3] These phases offer a combination of interaction mechanisms—hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure—that are highly effective for resolving molecules with polar functional groups (-NH2, -OH) and aromatic rings.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[4][5] It utilizes supercritical CO2 as the primary mobile phase, often with a small percentage of an organic modifier like methanol.[6]

  • Mechanism Insight: The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for much faster separations and higher efficiency compared to HPLC.[7] SFC often provides unique or enhanced selectivity for chiral compounds.[5][8] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, making it a versatile technique.[8] Its primary advantages are significantly reduced analysis times and a drastic reduction in organic solvent consumption, which aligns with green chemistry principles and lowers operational costs.[4][6][8]

Chiral Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[9][10]

  • Mechanism Insight: The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin. The differing stability and effective size of these complexes lead to different migration times. While CE offers extremely high separation efficiency and requires minimal sample and solvent, it can be less robust and more complex to develop methods for compared to HPLC and SFC, particularly for routine quality control applications.

Pillar 2: Comparative Performance & Method Selection

The choice of analytical technique is a balance of performance, speed, cost, and the specific requirements of the analysis (e.g., high-throughput screening vs. final product release).

Parameter Chiral HPLC Chiral SFC Chiral CE
Resolution (Rs) Excellent, typically > 2.0Excellent, often higher than HPLCVery High
Analysis Time Moderate (5-20 min)Very Fast (1-5 min)Fast (5-15 min)
Solvent Consumption High (Organic Solvents)Very Low (Mainly CO2)Extremely Low (nL scale)
Method Development Well-established, systematicRapid screening, requires specialized hardwareCan be complex, sensitive to buffer composition
Robustness High, industry standardGood, modern instruments are reliableModerate, sensitive to capillary surface
Cost (Operational) Moderate to HighLowLow
Primary Application QC, Stability, R&DHigh-Throughput Screening, Purification, QCR&D, Orthogonal Method

Workflow for Chiral Method Development

A systematic approach is crucial for developing a reliable chiral separation method. The following workflow is a proven strategy for success.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte & Racemic Standard Screen_CSPs Screen Diverse CSPs (e.g., Amylose, Cellulose) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (Normal, Polar Organic, Reversed) Screen_CSPs->Screen_Modes Select_Best Select Best CSP/ Mobile Phase Combination Screen_Modes->Select_Best Optimize_Params Optimize Parameters (Flow, Temp, Modifier %) Select_Best->Optimize_Params Check_SST Check System Suitability (Resolution > 2.0, Tailing < 1.5) Optimize_Params->Check_SST Validation Perform Method Validation (ICH Q2(R2) Guidelines) Check_SST->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: A systematic workflow for chiral method development and validation.

Pillar 3: Experimental Protocol - A Validated Chiral HPLC Method

This section provides a detailed, self-validating protocol for the enantiomeric purity analysis of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl. The inclusion of system suitability criteria ensures the method's performance before the analysis of any test samples. This protocol is based on established methodologies for similar amino alcohol compounds.[3]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamate (e.g., CHIRALPAK® series). Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Reference Standards: Certified reference standards of the desired enantiomer and the racemic mixture of 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Sample Diluent: Mobile Phase.

  • Racemic Standard Solution (for System Suitability): Prepare a 0.5 mg/mL solution of the racemic standard in the diluent. This solution is used to confirm the identity and resolution of the two enantiomer peaks.

  • Sample Solution: Accurately weigh and dissolve the 3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl sample in the diluent to a final concentration of 1.0 mg/mL.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Racemic Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[1][11]

  • Resolution (Rs): The resolution between the two enantiomer peaks must be NLT 2.0 .[11]

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be NMT 1.5 .

  • Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be NMT 2.0% .

Analytical Procedure
  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Perform the System Suitability Test as described above.

  • Inject the Sample Solution in duplicate.

  • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard injection.

  • Calculate the percentage of the undesired enantiomer using the area percent formula:

    % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Method Validation

This analytical procedure must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[12][13] Key validation parameters for an enantiomeric impurity method include:

  • Specificity: Demonstrated by achieving baseline resolution between enantiomers and from any other potential impurities.[1]

  • Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified. Typically, a signal-to-noise ratio of 10 is required.[11]

  • Linearity: Assessed by analyzing a series of solutions with known concentrations of the undesired enantiomer.

  • Accuracy & Precision: Evaluated by analyzing samples spiked with known amounts of the undesired enantiomer at different concentration levels.[1][11]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate (±10%) and column temperature (±5 °C).[1]

Decision Guide for Method Selection

Choosing the optimal technology depends on the specific analytical challenge at hand.

DecisionTree A What is the primary goal? B High-Throughput Screening or Purification A->B Speed is Critical C Routine QC & Release Testing A->C Robustness is Key D Orthogonal Method or Complex Mixture A->D Alternative Selectivity Needed E Choose Chiral SFC (Speed & Green Chemistry) B->E F Choose Chiral HPLC (Robustness & Established) C->F G Consider Chiral CE (High Efficiency) D->G

Caption: A decision tree for selecting the appropriate chiral analysis technique.

Conclusion

The enantiomeric purity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a critical quality attribute that demands rigorous analytical control. While Chiral HPLC remains the robust, gold-standard method for quality control environments, Chiral SFC presents a compelling alternative, offering significant advantages in speed and sustainability, particularly for high-throughput applications. The choice of method should be guided by a scientific understanding of the separation principles and validated against internationally recognized standards to ensure data integrity. By following the systematic approach and detailed protocols outlined in this guide, researchers and drug development professionals can confidently establish a reliable method for ensuring the stereochemical purity of this important pharmaceutical intermediate.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]

  • Pharmaceutical Technology. (2025, March 13). Supercritical Fluid Chiral Separations. Available from: [Link]

  • Salami, M., et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. IMR Press. Available from: [Link]

  • Cools, W., et al. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available from: [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available from: [Link]

  • Galea, C. A., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]

  • Zhang, L., et al. (2020). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. Available from: [Link]

  • Peter, A., et al. (2009, June 15). Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis. PubMed. Available from: [Link]

  • Huang, L., et al. (2020, November 12). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. Chromatography Online. Available from: [Link]

  • Wang, Y., et al. (2007, August 22). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Taylor & Francis Online. Available from: [Link]

  • Sumika Chemical Analysis Service Ltd. Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available from: [Link]

  • Hyun, M. H., & Min, C. S. (1996). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Available from: [Link]

  • IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]

  • Pharmaceutical Technology. (2026, March 20). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available from: [Link]

  • Patel, S., & Patel, P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]

  • Lee, J. Y., & Kim, B. H. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Ahuja, S. (2026, March 20). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available from: [Link]

  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives....
  • Strege, M. A., & Ticarat, L. A. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

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Comparative

A Researcher's Guide to the Structural Nuances of N-(4-Methoxyphenyl) Derivatives

Welcome to a detailed exploration of N-(4-Methoxyphenyl) derivatives, a chemical scaffold of significant interest in modern medicinal chemistry and materials science. This guide provides an in-depth structural comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of N-(4-Methoxyphenyl) derivatives, a chemical scaffold of significant interest in modern medicinal chemistry and materials science. This guide provides an in-depth structural comparison, supported by experimental data and validated protocols, to empower researchers in their pursuit of novel molecular entities. We will dissect the subtle yet critical structural modifications that govern the physicochemical properties and biological activities of these versatile compounds.

Introduction: The Significance of the N-(4-Methoxyphenyl) Scaffold

The N-(4-Methoxyphenyl) moiety is a privileged structure in drug discovery. Its defining features—an amide or related linker connecting a phenyl group to a 4-methoxyphenyl (or p-anisidine) ring—confer a balance of rigidity and conformational flexibility. The methoxy group is a key modulator of electronic properties and can participate in crucial hydrogen bonding interactions, while the amide linker provides a stable, planar unit with hydrogen bond donor and acceptor capabilities. This scaffold is found in a wide array of biologically active molecules, from tubulin polymerization inhibitors to anthelmintic agents.[1][2] Understanding how to rationally modify this core is paramount to optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.[3]

Chapter 1: The Benchmark - N-(4-Methoxyphenyl)acetamide

To appreciate the impact of structural modifications, we must first establish a baseline. N-(4-Methoxyphenyl)acetamide, also known as Methacetin, serves as an excellent reference compound.[4] It is a simple, well-characterized molecule that embodies the core scaffold.

Physicochemical Properties of the Benchmark:

PropertyValueSource
Molecular FormulaC9H11NO2[5]
Molecular Weight165.19 g/mol [4]
Melting Point137-138 °C[6]
XLogP31.1[4]
SolubilitySlightly soluble in water[6]

These properties provide a quantitative starting point against which we can measure the effects of structural changes introduced in subsequent derivatives.

Chapter 2: A Deep Dive into Structural Modifications and Their Consequences

The art of medicinal chemistry lies in the rational alteration of a core structure to fine-tune its properties. Here, we explore the most common modification strategies for the N-(4-Methoxyphenyl) scaffold and the predictable outcomes of these changes.

The Amide Linker: Beyond the Archetype

The amide bond is a cornerstone of this scaffold, but it is not immutable. Replacing it with bioisosteres can profoundly alter a molecule's stability, hydrogen bonding capacity, and overall geometry.

  • Sulfonamides: The replacement of the acetyl group with a substituted benzenesulfonyl group introduces a tetrahedral geometry at the sulfur atom, fundamentally changing the spatial orientation of the two aromatic rings.[7] This modification has been successfully employed to create potent anticancer agents.[7] A comparative study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides revealed that while bond lengths and angles within the core structure remain similar, the C-S-N-C torsion angles differ significantly, leading to distinct molecular conformations and crystal packing.[7]

  • Ureas and Thioureas: These linkers expand the hydrogen bonding potential. The introduction of an additional N-H donor can facilitate new interactions with a biological target.

Substitution Patterns on the Aromatic Rings

The strategic placement of substituents on either the phenyl or the 4-methoxyphenyl ring is a primary tool for modulating activity and physicochemical properties.

  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano, halogens) or electron-donating groups (e.g., alkyl, additional methoxy groups) can alter the pKa of the amide N-H and the overall electron distribution of the molecule. This, in turn, influences binding affinities and reactivity.

  • Steric and Lipophilic Effects: The addition of bulky or lipophilic groups can enhance binding through van der Waals interactions or improve membrane permeability. For instance, in a series of DNA-PK inhibitors, aryl-containing amides at one of the phenyl rings showed increased activity compared to smaller alkyl amides, suggesting the importance of occupying a specific hydrophobic pocket.[8] Similarly, structure-activity relationship (SAR) studies on Trypanosoma cruzi inhibitors showed that more apolar compounds generally exhibited better activity.[9]

Case Study: Molecular Simplification of Albendazole

A compelling example of structural modification is the simplification of the complex drug albendazole to N-(4-methoxyphenyl)pentanamide.[1] This derivative, while structurally simpler, demonstrated comparable anthelmintic activity against the nematode Toxocara canis but with lower cytotoxicity to human and animal cell lines.[1] In silico analysis of the simplified compound revealed an excellent drug-likeness profile, highlighting how stripping back a complex structure to its core pharmacophore can lead to improved therapeutic candidates.[1]

Chapter 3: Comparative Biological Activity

The true measure of a structural modification's success is its impact on biological function. The N-(4-methoxyphenyl) scaffold has been incorporated into molecules targeting a diverse range of diseases.

  • Anticancer Agents: Novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been synthesized and identified as potent tubulin polymerization inhibitors.[2] Specific compounds in this series exhibited submicromolar GI50 values against several human tumor cell lines and were found to competitively inhibit colchicine binding to tubulin.[2]

  • Anthelmintic Agents: As previously discussed, N-(4-methoxyphenyl)pentanamide shows promise as a less toxic alternative to albendazole.[1]

  • Anti-inflammatory Agents: Certain N-(4-Methoxyphenyl) derivatives containing a pyrazole moiety have been investigated as potential candidates for combating inflammatory disorders.[]

Comparative Activity Data:

Compound ClassTarget/ActivityKey Structural FeaturePotency (IC50/GI50)Source
N-alkyl-N-substituted phenylpyridin-2-aminesTubulin Polymerization InhibitionTertiary diarylamine0.19-0.41 µM[2]
N-(4-methoxyphenyl)pentanamideAnthelmintic (vs. T. canis)Simplified albendazole scaffoldSimilar to albendazole[1]
4-substituted phenylpyrazolidinonesDNA-PK InhibitionArylamide substituents3-8 µM[8]

Chapter 4: Essential Experimental Protocols

To ensure the integrity and reproducibility of comparative studies, standardized experimental protocols are crucial.[11] The following section details key methodologies for the synthesis and characterization of N-(4-methoxyphenyl) derivatives.

General Synthesis of N-(4-Methoxyphenyl) Amide Derivatives

This protocol describes a standard acid-amine coupling reaction, a versatile method for synthesizing a wide range of amide derivatives.

Objective: To synthesize an N-(4-methoxyphenyl) amide from a carboxylic acid and p-anisidine.

Materials:

  • Carboxylic acid of choice

  • p-Anisidine (4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Add EDCI (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add p-anisidine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-(4-methoxyphenyl) amide derivative.[8][12]

Causality: The use of EDCI/HOBt is a classic and efficient method for amide bond formation. HOBt reacts with the O-acylisourea intermediate formed from EDCI and the carboxylic acid, creating an activated ester that is less prone to racemization and side reactions, leading to a cleaner and higher-yielding reaction.

Workflow for Characterization and Biological Evaluation

A systematic approach is required to move from a synthesized compound to a well-characterized drug candidate.[13]

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis (e.g., EDCI/HOBt coupling) Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structural Structural Verification (NMR, HRMS) Purification->Structural Purity Purity Analysis (HPLC) Structural->Purity PhysChem Property Measurement (LogP, Solubility, pKa) Purity->PhysChem InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) PhysChem->InVitro InVivo In Vivo Models (if applicable) InVitro->InVivo Tox Cytotoxicity Assessment (e.g., MTT Assay) InVitro->Tox

Caption: Standard workflow from synthesis to biological evaluation.

Cytotoxicity Assessment: The MTT Assay

Assessing a compound's toxicity is a critical step.[3] The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., human or animal cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the N-(4-methoxyphenyl) derivative and a vehicle control. Include a positive control for toxicity (e.g., doxorubicin) and a negative control (untreated cells).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).[1]

Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. The positive control ensures the assay is sensitive to cytotoxic effects, while the negative control establishes the baseline for 100% cell viability.

Conclusion

The N-(4-Methoxyphenyl) scaffold is a remarkably adaptable platform for the development of novel therapeutic agents. This guide has demonstrated that rational structural modifications—whether to the amide linker, the substitution patterns on the aromatic rings, or the overall molecular complexity—can lead to significant improvements in biological activity and safety profiles. By employing systematic synthesis and rigorous, validated experimental protocols, researchers can effectively navigate the complex structure-activity landscape and unlock the full potential of this privileged chemical framework.

References

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC. [Link]

  • Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. PMC. [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-Methoxyphenyl)pyridin-2-Amines as a New Class of Tubulin Polymerization Inhibitors. Amanote Research. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Requirements for a lead compound to become a clinical candidate. PMC. [Link]

  • N-(4-methoxyphenyl)acetamide. Chemical Synthesis Database. [Link]

  • N-(4-Methoxyphenyl)Acetamide. PubChem. [Link]

  • Evolving Experimental Techniques for Structure-Based Drug Design. ACS Publications. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • New amides of sulphonamides: Synthesis and biological evaluation. ResearchGate. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • 36 new amide quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated as potential anti-tu. CORE. [Link]

  • Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[1][2][14]triazolo[3,4-a][2][8]benzodiazepine under the code RD. Research Results in Pharmacology. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Semantic Scholar. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Antioxidant Activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Analogs

Introduction In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating cellular damage induced by oxidative stress is a field of ever-growing importance.[1][2] Oxidative stress, an imb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the relentless pursuit of novel therapeutic agents, the role of antioxidants in mitigating cellular damage induced by oxidative stress is a field of ever-growing importance.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[2][3] Phenolic compounds, ubiquitous in nature, are well-regarded for their antioxidant properties, largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to stabilize free radicals.[4][5][6]

The synthetic compound 3-Amino-2-(4-methoxyphenyl)propan-1-ol and its analogs represent a promising class of molecules for antioxidant research. The core structure, featuring a methoxyphenyl group, provides a chemical basis for potential radical scavenging activity. The methoxy substituent can influence the electron-donating capacity of the aromatic ring, a key factor in antioxidant efficacy.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and compare the antioxidant activity of this specific class of compounds. We will delve into the theoretical underpinnings, present a suite of validated experimental protocols from foundational chemical assays to more biologically relevant cell-based models, and offer a clear methodology for data interpretation.

Chemical Rationale and Structure-Activity Relationship (SAR) Hypothesis

The antioxidant potential of phenolic compounds is intrinsically linked to their molecular structure.[4][7][8] The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, a process that is thermodynamically more favorable when the resulting phenoxyl radical is stabilized.[4] For the 3-Amino-2-(4-methoxyphenyl)propan-1-ol scaffold, the key structural features to consider when designing and evaluating analogs are:

  • The Methoxyphenyl Group: The methoxy group (-OCH3) at the para-position is an electron-donating group, which can stabilize the phenoxyl radical through resonance. Analogs with different substituents on the phenyl ring (e.g., hydroxyl, additional methoxy groups, or electron-withdrawing groups) would be expected to exhibit varied antioxidant activities.[4]

  • The Amino Alcohol Side Chain: While the primary antioxidant activity is hypothesized to originate from the phenolic-like moiety, the amino and hydroxyl groups on the propanol side chain can influence the molecule's overall polarity, solubility, and potential for intramolecular hydrogen bonding. These factors can affect the compound's interaction with free radicals and its bioavailability in more complex systems.

Comparative Experimental Design: A Tiered Approach

A robust assessment of antioxidant activity requires a multi-faceted approach. We advocate for a tiered screening process that begins with simple, high-throughput chemical assays and progresses to more complex, biologically relevant models. This strategy allows for efficient initial screening and prioritization of lead candidates for more intensive investigation.

G cluster_1 Tier 2: Cell-Based Assays cluster_2 Data Analysis & Candidate Selection DPPH DPPH Radical Scavenging Analysis Comparative Analysis (IC50, TEAC, FRAP values) DPPH->Analysis ABTS ABTS Radical Scavenging ABTS->Analysis FRAP Ferric Reducing Antioxidant Power FRAP->Analysis CAA Cellular Antioxidant Activity (CAA) Selection Lead Candidate Selection CAA->Selection Analysis->CAA

Caption: Tiered experimental workflow for antioxidant assessment.

Part 1: In Vitro Chemical Antioxidant Capacity Assays

These assays provide a fundamental measure of a compound's ability to interact with and neutralize stable free radicals or to reduce metal ions. They are rapid, cost-effective, and excellent for initial high-throughput screening.[9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle of the Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[9][11] This reduction of the DPPH radical results in a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[10][12] The degree of discoloration is directly proportional to the radical scavenging activity of the compound.[10]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Keep this solution stored in the dark.

    • Sample Preparation: Dissolve the 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride analogs and a positive control (e.g., Ascorbic Acid or Trolox) in methanol to create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Reaction: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13] The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration.[13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[14] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14] The resulting blue-green radical solution is then exposed to the test compound. Antioxidants neutralize the ABTS•+ by donating electrons or hydrogen atoms, causing a decrease in absorbance at 734 nm.[14]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare a 7 mM ABTS stock solution in water.

      • Prepare a 2.45 mM potassium persulfate solution in water.

      • To generate the ABTS•+ radical, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[13][14]

      • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

    • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.[13]

    • Reaction: Add a specific volume of the test compound solution (e.g., 20 µL) to the diluted ABTS•+ solution (e.g., 180 µL) in a 96-well plate and mix thoroughly.[15]

    • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[13]

    • Measurement: Measure the absorbance at 734 nm.[13]

    • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which expresses the antioxidant capacity of the sample in terms of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle of the Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[3][16] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[17] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[3]

  • Experimental Protocol:

    • Reagent Preparation:

      • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Sample Preparation: Prepare dilutions of the test compounds in a suitable solvent. Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

    • Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to the FRAP reagent (e.g., 190 µL) in a 96-well plate.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).[17]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺.

G cluster_reaction DPPH Assay Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction Antioxidant Antioxidant (AH) DPPH_Radical->Antioxidant Radical Antioxidant Radical (A•) Antioxidant->Radical H• donation

Caption: Mechanism of the DPPH radical scavenging assay.

Part 2: Cell-Based Antioxidant Efficacy

While in vitro chemical assays are valuable for initial screening, they do not account for physiological factors such as cell uptake, metabolism, and bioavailability.[18][19] Cell-based assays provide a more biologically relevant model to assess the antioxidant potential of compounds within a living system.[18]

Cellular Antioxidant Activity (CAA) Assay
  • Principle of the Assay: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within cultured cells.[18][20] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells.[20][21] Upon the introduction of a free radical generator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20] An effective antioxidant will scavenge the radicals and reduce the rate of DCF formation.[21]

  • Experimental Protocol:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[19][21]

    • Treatment: Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with various concentrations of the test compounds and a standard (e.g., Quercetin) along with 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.[19]

    • Induction of Oxidative Stress: Wash the cells with PBS and then add a free radical initiator, such as 600 µM AAPH, to all wells.[21]

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission (e.g., excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.[18]

    • Calculation:

      • Calculate the area under the curve (AUC) for the fluorescence versus time plot for control and treated wells.[18]

      • The CAA unit is calculated as: CAA unit = 100 – (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.[21]

Data Interpretation and Comparative Analysis

A systematic presentation of the data is crucial for a clear comparison of the antioxidant activities of the different analogs.

Table 1: Hypothetical Comparative Antioxidant Activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride Analogs

CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe(II)/µM)CAA Value (µM QE/100 µM)
Parent Compound 45.2 ± 3.10.85 ± 0.051.2 ± 0.115.6 ± 1.8
Analog A (di-methoxy) 28.7 ± 2.51.12 ± 0.081.8 ± 0.225.4 ± 2.1
Analog B (hydroxyl) 15.9 ± 1.81.54 ± 0.112.5 ± 0.342.8 ± 3.5
Analog C (nitro) > 2000.15 ± 0.020.3 ± 0.052.1 ± 0.5
Ascorbic Acid 8.5 ± 0.71.88 ± 0.153.1 ± 0.2N/A
Trolox 12.1 ± 1.11.00 (Standard)2.8 ± 0.2N/A
Quercetin 6.3 ± 0.52.15 ± 0.183.5 ± 0.3100 (Standard)

Data are presented as mean ± standard deviation (n=3). A lower IC50 value indicates higher radical scavenging activity. TEAC = Trolox Equivalent Antioxidant Capacity. QE = Quercetin Equivalents.

From this hypothetical data, one could infer that the introduction of an additional electron-donating group (hydroxyl in Analog B, another methoxy in Analog A) enhances antioxidant activity across all assays compared to the parent compound. Conversely, an electron-withdrawing group (nitro in Analog C) significantly diminishes the antioxidant potential.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach for assessing the antioxidant activity of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride analogs. By employing a tiered system of in vitro chemical and cell-based assays, researchers can efficiently screen and identify promising lead compounds. The structure-activity relationships derived from these comparative studies are invaluable for guiding the rational design of more potent antioxidant agents.

Future investigations should focus on elucidating the precise mechanisms of action of the most active analogs. This could involve more advanced techniques to study their effects on specific cellular signaling pathways involved in the oxidative stress response and their potential to protect against lipid peroxidation. Ultimately, a thorough understanding of both the chemical and biological antioxidant properties is essential for the successful development of these compounds as potential therapeutic agents.

References

  • Chen Y, Xiao H, Zheng J, Liang G (2015) Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLoS ONE 10(3): e0121276. [Link]

  • Zen-Bio, Inc. (2020) FRAP Antioxidant Assay Kit. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry, 113(4), 1202-1209. [Link]

  • ResearchGate (n.d.) Structure – Activity Relationship of Phenolic Antioxidants and Olive Components. Request PDF. [Link]

  • Amerigo Scientific (n.d.) DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Özgen, S., Kılıç, T., & Çetinkaya, S. (2023). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 2(5), 291-306. [Link]

  • Kandaswami, C., & Middleton, E. (1994). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(12), e4058. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956. [Link]

  • Benkhaira, N., Koraichi Saad, I., & Fikri Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Wikipedia (n.d.) Ferric reducing ability of plasma. [Link]

  • Chimactiv - AgroParisTech (n.d.) Determination of the activity of an antioxidant by the DPPH° assay. [Link]

  • Kumar, S., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]

  • Gliszczynska-Swiglo, A., & Cieslik, E. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. [Link]

  • Cell Biolabs, Inc. (n.d.) OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Kamiya Biomedical Company (n.d.) Cellular Antioxidant Assay. [Link]

  • BMG Labtech (n.d.) The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]

  • G-Biosciences (n.d.) ABTS Antioxidant Capacity Assay. [Link]

  • Pawar, J., & Balekar, N. (2023). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-8. [Link]

  • Serea, C., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. [Link]

  • Al-Ostath, A., et al. (2020). Antioxidant assay for the novel prepared compounds. Method ABTS Abs... ResearchGate. [Link]

  • Chen, Y., et al. (2025). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. PMC. [Link]

  • Horbańczuk, M., & Szterk, A. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Aitken, R. J., & Drevet, J. R. (2024). Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protectin...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a compound often utilized in synthetic organic chemistry and pharmaceutical research. This document moves beyond a simple checklist, offering a framework for risk assessment and responsible chemical waste management grounded in established safety principles.

While a specific Safety Data Sheet (SDS) for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride was not located during the preparation of this guide, the following procedures are based on information for structurally similar compounds, such as aminophenols and amino alcohol hydrochlorides, and general best practices for laboratory chemical disposal. It is imperative to treat this compound with caution, assuming it may possess hazardous properties.

Hazard Assessment and Initial Precautions

Based on data from related compounds, 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is anticipated to be a skin, eye, and respiratory irritant. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE)SpecificationsRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection A lab coat worn fully fastenedPrevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood to avoid inhalation of dust.

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride follows a systematic process of segregation, neutralization (where appropriate and safe), and collection by a certified hazardous waste management service.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_treatment Neutralization (for Aqueous Solutions) cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Segregate Waste Streams: - Solid Compound - Contaminated Labware - Aqueous Solutions A->B C Prepare a dilute aqueous solution of the hydrochloride salt B->C F Transfer solid waste and neutralized aqueous waste into separate, labeled hazardous waste containers B->F Solid Waste D Slowly add a weak base (e.g., sodium bicarbonate solution) with stirring C->D E Monitor pH until neutral (pH 6-8) D->E E->F Neutralized Aqueous Waste G Store containers in a designated, well-ventilated, and secure hazardous waste accumulation area F->G H Arrange for pickup by a licensed hazardous waste disposal contractor G->H I Maintain detailed records of waste generation and disposal H->I

Caption: Disposal workflow for 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management. It prevents unintended chemical reactions and ensures that waste is handled by the appropriate disposal stream.

  • Pure Compound and Concentrated Solutions: Collect any unused or expired solid 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a separate, labeled container for solid hazardous waste.

  • Aqueous Solutions: Dilute aqueous solutions containing the compound should be collected in a separate, labeled container for aqueous hazardous waste.

Step 2: Neutralization of Aqueous Waste (Optional but Recommended)

For dilute aqueous solutions of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, a neutralization step can render the waste less hazardous. This should be performed by trained personnel in a chemical fume hood.

Protocol for Neutralization:

  • Place the container with the acidic aqueous waste in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • While stirring, slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the basic solution dropwise until the pH of the waste is neutral (between 6 and 8).

  • Once neutralized, the solution should still be treated as hazardous chemical waste and collected in a properly labeled container.

Rationale: The hydrochloride salt of an amine is acidic. Neutralization with a weak base converts the salt to the free amine and a harmless salt (e.g., sodium chloride), reducing the corrosivity of the waste.

Step 3: Labeling and Storage

Accurate and detailed labeling of waste containers is a regulatory requirement and a critical safety measure.[1] All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride" (avoiding abbreviations)

  • The approximate concentration and composition of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Irritant")

Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 4: Final Disposal

The final disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Crucially, do not:

  • Pour this chemical down the drain. This can harm aquatic life and damage wastewater treatment systems.

  • Dispose of this chemical in the regular trash. This poses a risk to custodial staff and the environment.

Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the institutional EHS office.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: For small spills of the solid, and if you are trained to do so, you can proceed with cleanup. For large spills or any spill of a solution, wait for trained emergency responders.

  • Cleanup of Small Solid Spills: Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush, or use an absorbent material to collect it. Avoid generating dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

Conclusion: A Commitment to Safety

The responsible disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal, researchers can ensure that their scientific pursuits are conducted with the utmost care for themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for the most accurate and up-to-date procedures.

References

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  • Recochem Inc. (2021, April 27).
  • Fisher Scientific. (2025, December 18).
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  • ScienceLab.com. (2005, September 10). para-Aminophenol MSDS.
  • Google Patents. (1973).
  • ACS Publications. (2022, August 24). Hydrodechlorination of 4-Chloro-2-Aminophenol into a Recyclable Product Using Ni- and Cu-Based Catalysts. Industrial & Engineering Chemistry Research.
  • MilliporeSigma. (2025, November 6).
  • AK Scientific, Inc. Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
  • Fisher Scientific. Safety Data Sheet: 1-Amino-3-(4-methoxyphenoxy)propan-2-ol.
  • Google Patents. (1984).
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL.
  • Organic Syntheses. Procedure.
  • Cole-Parmer.
  • Santa Cruz Biotechnology. 3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride.
  • Tokyo Chemical Industry. (2024, November 21).
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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-2-(4-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, while essential for progress, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

The molecular structure of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride suggests several potential hazards inherent to aminophenol and hydrochloride salt derivatives. These include:

  • Dermal and Ocular Hazards : Aminophenol compounds can cause skin and eye irritation upon contact.[1][2] Prolonged exposure may lead to more severe damage.

  • Respiratory Tract Irritation : Inhalation of the powdered form of this compound can irritate the respiratory system.[3]

  • Toxicity if Ingested or Inhaled : Similar to other aminophenols, this compound may be harmful if swallowed or inhaled.[4][5]

  • Potential for Methemoglobinemia : High levels of exposure to aminophenols can interfere with the blood's ability to carry oxygen, leading to a condition known as methemoglobinemia, characterized by headache, dizziness, and a bluish discoloration of the skin and lips.[1]

  • Combustion Hazards : While not readily ignitable, aminophenols can burn, producing poisonous gases such as nitrogen oxides in a fire.[1][6]

  • Acidic Properties : As a hydrochloride salt, this compound will form an acidic solution in the presence of moisture, which can pose a corrosion hazard.[7][8]

Given these potential risks, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of PPE, is paramount.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, the laboratory environment itself should be engineered to minimize exposure.

  • Chemical Fume Hood : All weighing and handling of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride powder should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[7][9]

  • Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5][10]

  • Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible and regularly tested.[1][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The following table outlines the recommended PPE for handling 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride. The subsequent sections provide a step-by-step guide for its use.

Body Part PPE Recommendation Rationale
Eyes/Face Safety glasses with side shields or safety goggles. A face shield is recommended when there is a significant splash hazard.Protects against accidental splashes and airborne particles that can cause severe eye irritation or damage.[2][4][8]
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[2][8] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Body Laboratory coat.Protects skin and personal clothing from contamination.[1][9]
Respiratory A NIOSH-approved respirator with a particulate filter may be necessary for procedures that could generate significant dust, especially outside of a fume hood.Protects against inhalation of the powdered compound, which can cause respiratory irritation.[11][12]
Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when handling 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, emphasizing the integration of PPE at each critical step.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Phase cluster_post Post-Handling & Disposal Prep 1. Hazard Review & SOP Consult SDS of similar compounds. Eng_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash, Shower). Prep->Eng_Controls Don_PPE 3. Don Lab Coat, Safety Glasses/Goggles, and Gloves. Eng_Controls->Don_PPE Weigh 4. Weigh Compound in Fume Hood. Don_PPE->Weigh Transfer 5. Transfer to Reaction Vessel. Weigh->Transfer Doff_PPE 6. Doff PPE in Correct Order. Transfer->Doff_PPE Disposal 7. Dispose of Contaminated Waste in Labeled Hazardous Waste Container. Doff_PPE->Disposal Wash 8. Wash Hands Thoroughly. Disposal->Wash

Caption: Workflow for the safe handling of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][13] Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[13][14] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[4][13] Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride and any contaminated materials is a legal and ethical responsibility.

  • Waste Collection : All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[7][15]

  • Aqueous Waste : Aqueous solutions containing this compound should be collected in a designated hazardous waste container. Due to the hydrochloride salt, the waste will be acidic. Neutralization with a weak base (e.g., sodium bicarbonate) may be permissible, but only with prior approval from your institution's Environmental Health and Safety (EHS) department.[7]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced and clean container can then be disposed of according to institutional guidelines.[15]

  • Regulatory Compliance : Always follow local, state, and federal regulations for hazardous waste disposal.[1][15]

By adhering to these comprehensive safety protocols, researchers can confidently handle 3-Amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Aminophenol. (2004, September 7). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet 4-Aminophenol. (n.d.). metasci. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc. Retrieved from [Link]

  • safety data sheet - Hazardous according to Worksafe Australia criteria. (n.d.). Retrieved from [Link]

  • The Tools You Need for the Safe Preparation of HCL Gas and Other Harsh Chemicals. (2017, November 29). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

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